3-Amino-2-bromo-6-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDRKSRZCMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570043 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-46-9 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Amino-2-bromo-6-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Amino-2-bromo-6-methoxypyridine (CAS No. 135795-46-9), a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions, and discusses its strategic application in the development of novel therapeutics. This guide is intended to serve as a comprehensive resource for researchers leveraging this versatile intermediate in their synthetic endeavors.
Introduction and Core Compound Profile
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure is characterized by a pyridine core functionalized with three key substituents: an amino group at the 3-position, a bromine atom at the 2-position, and a methoxy group at the 6-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it an ideal scaffold for building diverse compound libraries.[2]
The pyridine moiety itself is considered a "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved drugs. The strategic placement of the bromine atom allows for its participation in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] The amino group provides a nucleophilic center and a site for further derivatization, while the methoxy group modulates the electronic properties and solubility of the molecule.[1] Consequently, this compound serves as a gateway to novel chemical entities in fields ranging from pharmaceuticals to agrochemicals.
Synonyms: 2-bromo-6-methoxy-3-pyridinamine, 2-Bromo-6-methoxypyridin-3-amine[1][3]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [3][4] |
| Molecular Weight | 203.04 g/mol | [4] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 293.9 ± 35.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| InChI Key | BUPDRKSRZCMGRP-UHFFFAOYSA-N | [3][4] |
| Purity | Typically ≥97% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Safety Profile
As a halogenated amine, this compound requires careful handling in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Signal Word: Warning[3]
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P261, P280, P305+P351+P338[3]
Synthesis and Characterization
The synthesis of this compound is typically achieved via the reduction of its corresponding nitro precursor, 2-bromo-6-methoxy-3-nitropyridine. This transformation is a robust and high-yielding process, commonly employing metal-based reducing agents. The following protocol describes a representative, field-proven method.
Synthetic Workflow Diagram
Caption: General synthetic pathway for this compound.
Step-by-Step Synthesis Protocol: Reduction of 2-bromo-6-methoxy-3-nitropyridine
This protocol is based on established methodologies for the reduction of aromatic nitro compounds. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method.
Materials:
-
2-bromo-6-methoxy-3-nitropyridine (1.0 equiv.)
-
Iron powder (Fe, <10 micron, 3.0-5.0 equiv.)
-
Ammonium chloride (NH₄Cl, 0.2 equiv.)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-6-methoxy-3-nitropyridine (1.0 equiv.), ethanol, and water (typically a 4:1 to 5:1 ratio).
-
Addition of Reagents: Add iron powder (3.0-5.0 equiv.) and ammonium chloride (0.2 equiv.) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The identity and purity of the final product must be confirmed by analytical methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.
-
Purity (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which is typically >97%.
Key Reactions and Synthetic Utility
The synthetic power of this compound lies in its ability to undergo selective, high-yielding transformations at the C2-bromo position, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. It couples the C2-bromo position with a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental for constructing biaryl scaffolds common in many pharmaceutical agents.[2][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.).
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (1-5 mol%).
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.).
-
Solvent: A degassed mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water.
-
Procedure: Reactants, base, and catalyst are combined in the solvent and heated (typically 80-110 °C) under an inert atmosphere until completion.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the C2-bromo position with a primary or secondary amine.[6] This reaction is essential for synthesizing substituted 2-aminopyridine derivatives, which are prevalent motifs in kinase inhibitors and other targeted therapies.[7]
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reactants: this compound (1.0 equiv.), Amine (1.1-1.2 equiv.).
-
Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BINAP (2-4 mol%).
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS (1.2-1.5 equiv.).
-
Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane).
-
Procedure: All components are combined under an inert atmosphere and heated (typically 80-110 °C) until the starting material is consumed.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives synthesized from this compound are of significant interest in drug discovery programs targeting a range of diseases. The ability to rapidly generate diverse libraries of compounds by varying the coupling partners in Suzuki and Buchwald-Hartwig reactions makes it a highly valuable starting material.
-
Kinase Inhibitors: The 2,3-diaminopyridine scaffold is a common feature in many kinase inhibitors, where the two amino groups can form critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.
-
GPCR Modulators: Substituted pyridines are frequently used in the design of ligands for G-protein coupled receptors (GPCRs), where they can act as agonists or antagonists for various neurological and metabolic targets.
-
Agrochemicals: The pyridine core is also integral to the design of modern herbicides and pesticides. The strategic functionalization enabled by this building block allows for the creation of agrochemicals with high efficacy and improved environmental profiles.
Caption: Workflow from building block to drug candidate.
Conclusion
This compound is a strategically functionalized and highly versatile building block for modern organic and medicinal chemistry. Its well-defined reactivity, particularly in robust palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and efficient tool for the synthesis of complex molecular targets. The protocols and data presented in this guide underscore its importance and provide a solid foundation for its application in the discovery and development of new pharmaceuticals and other advanced materials.
References
- Wikipedia.
- ChemRxiv. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]
- MDPI.
- European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]
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- 4. This compound | 135795-46-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 3-Amino-2-bromo-6-methoxypyridine: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
3-Amino-2-bromo-6-methoxypyridine (CAS No. 135795-46-9) is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its strategic substitution pattern—featuring an amino group, a bromine atom, and a methoxy group—provides a unique combination of nucleophilic and electrophilic sites, as well as a handle for sophisticated chemical transformations. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives are continually explored for novel biological activities.[2]
This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound. It is intended for researchers and professionals in drug development and organic synthesis, offering insights into its behavior in key chemical reactions and its potential for creating complex molecular architectures.
PART 1: Physicochemical and Spectroscopic Profile
The intrinsic properties of a molecule are fundamental to its application in synthesis. This compound is a solid at room temperature, typically appearing as a colorless to light yellow crystalline powder.[1][3] The methoxy group contributes to its solubility in common organic solvents.[1]
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. Note that some values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 135795-46-9 | [4] |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | |
| IUPAC Name | 2-Bromo-6-methoxypyridin-3-amine | |
| Synonyms | 2-Bromo-6-methoxy-3-pyridinamine | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Boiling Point | 293.9°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 131.6°C (Predicted) | [4] |
| Density | 1.622 g/cm³ (Predicted) | [4] |
| InChI Key | BUPDRKSRZCMGRP-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.
-
Amino Protons (-NH₂): A broad singlet would likely appear between δ 4.5-5.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.
-
Aromatic Protons (Pyridine Ring): The two protons on the pyridine ring are in a meta-relationship. They will appear as two distinct doublets. The proton at C4 (adjacent to the amino group) is expected around δ 6.8-7.0 ppm, while the proton at C5 (adjacent to the methoxy group) would likely be further upfield, around δ 6.2-6.4 ppm, both with a coupling constant (³JHH) of approximately 8-9 Hz.
¹³C NMR Spectroscopy (Predicted):
-
C2 (C-Br): The carbon bearing the bromine atom is expected to be significantly deshielded, appearing in the δ 110-120 ppm region.
-
C3 (C-NH₂): This carbon would appear around δ 140-145 ppm.
-
C4 & C5: The aromatic CH carbons are expected in the δ 105-125 ppm range.
-
C6 (C-OCH₃): The carbon attached to the methoxy group would be the most deshielded aromatic carbon, likely appearing above δ 155 ppm.
-
Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group should produce a signal around δ 50-55 ppm.
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can act as a nucleophile or directing group. The proximity of these two groups can present challenges, such as potential chelation to the metal catalyst, but also offers opportunities for constructing complex heterocyclic systems.[5]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity
Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation. The electron-deficient nature of the pyridine ring, combined with the C-Br bond at an activated position, makes this substrate a prime candidate for such transformations.[6]
The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures. For a substrate like this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position.
Expert Insight: The primary challenge in coupling aminopyridines is the potential for the pyridine nitrogen and the amino group to coordinate with the palladium catalyst, leading to catalyst inhibition.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst deactivation.
Protocol: Generalized Suzuki-Miyaura Coupling This protocol is a representative starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A common choice is Pd₂(dba)₃ (1-2 mol%) paired with a bulky phosphine ligand like SPhos or XPhos (2-4 mol%). Alternatively, a pre-formed catalyst like PdCl₂(dppf) (2-3 mol%) can be used.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl amines. While the starting material already contains an amino group, this reaction can be used to couple it with another aryl halide or, more commonly, to couple a different amine to the 2-position of the pyridine ring. The latter is a challenging transformation due to the potential for self-coupling or reaction with the existing amino group.
Expert Insight: For the amination of 2-amino-3-halopyridines, the choice of base and ligand is critical to overcome the challenges posed by the free amino group. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often employed. Pre-catalysts incorporating bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) have shown particular efficacy for these challenging substrates.[5]
Protocol: Generalized Buchwald-Hartwig Amination This protocol describes the coupling of a secondary amine to the 2-position of a 2-amino-3-bromopyridine scaffold.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong base like LiHMDS or NaOtBu (1.5-2.0 equiv.), and a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring. Temperatures typically range from 80 °C to 110 °C. Monitor the reaction by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent.
-
Purification: Dry, filter, and concentrate the combined organic extracts. Purify the residue via flash chromatography to obtain the N-arylated product.
PART 3: Applications in Research and Development
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for a wide range of indications.[2] The unique substitution of this compound makes it a precursor for molecules with potential applications in several key areas.
-
Pharmaceutical Development: As an intermediate, this compound is used in the synthesis of novel therapeutics. Aminopyridines are known to act as potassium channel blockers and have been investigated for neurological disorders.[1] Their derivatives are also explored as antibacterial agents and for their ability to form metal complexes with anti-tumor activity.[1] The structural motif is relevant for developing antagonists for dopamine and serotonin receptors.[3]
-
Materials Science: The compound has been identified as a perovskite with a high photoluminescence quantum yield, suggesting potential applications in the development of solar cells and other optoelectronic devices. It is described as a semiconductor with potential use as a photoluminescent material in nanocrystals.
-
Agrochemicals: Functionalized pyridines are a cornerstone of modern agrochemical research. This building block can be used in the synthesis of novel herbicides and fungicides.
PART 4: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for synthetic innovation. Its well-defined reactive sites allow for selective functionalization through powerful methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This versatility makes it a valuable tool for medicinal chemists creating libraries of novel compounds for drug discovery and for materials scientists developing next-generation functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in research and development.
References
A comprehensive list of sources is provided below for verification and further reading.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
- Sato, N., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(4), 855-862.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Zhu, Q., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate.
- Biteau, N., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 13(10), 1183-1196.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
- Kelly, T. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(22), 7583-7591.
- Tundel, R. E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2642-2645.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Core Compound Identification and Nomenclature
An In-Depth Technical Guide to 2-Bromo-6-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-6-methoxypyridin-3-amine (CAS No: 135795-46-9), a versatile heterocyclic building block. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to empower researchers in leveraging this compound's full potential in organic synthesis and drug discovery.
The subject of this guide is the pyridine derivative commonly known by several synonyms, including 3-Amino-2-bromo-6-methoxypyridine. However, according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the definitive name is 2-Bromo-6-methoxypyridin-3-amine .[1] This nomenclature prioritizes the substituents on the pyridine ring, assigning the lowest possible locants.
This compound is a key intermediate whose structural arrangement—featuring a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group—offers a rich platform for diverse chemical transformations.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Bromo-6-methoxypyridin-3-amine | PubChem[1] |
| Common Synonym | This compound | PubChem[1] |
| CAS Number | 135795-46-9 | Biosynth[2] |
| Molecular Formula | C₆H₇BrN₂O | Biosynth[2] |
| Molecular Weight | 203.04 g/mol | Biosynth[2] |
| Canonical SMILES | COC1=NC(=C(C=C1)N)Br | PubChem[1] |
| InChIKey | BUPDRKSRZCMGRP-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of 2-Bromo-6-methoxypyridin-3-amine is fundamental for its effective use in experimental settings, from reaction setup to purification and final characterization.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | Sigma-Aldrich (for isomer) |
| Boiling Point | 293.9 ± 35.0 °C (Predicted) | Alfa Chemistry |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) | Alfa Chemistry |
| Flash Point | 131.6 ± 25.9 °C (Predicted) | Alfa Chemistry |
| pKa | (Predicted values vary) | The pyridine nitrogen is basic, while the amino group is also basic but influenced by the aromatic system. |
Spectroscopic Characterization
Spectroscopic data confirms the molecular structure of the compound. While a comprehensive, published spectrum for this specific CAS number can be difficult to locate, data for closely related isomers provide a reliable reference for expected peak patterns.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR would display six unique signals corresponding to each carbon atom in the distinct electronic environments of the substituted pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the aromatic region, and C-O stretching for the methoxy ether linkage.
Synthesis and Purification Protocol
The synthesis of 2-Bromo-6-methoxypyridin-3-amine is not widely published with a standardized protocol. However, a robust synthetic strategy can be designed based on established pyridine chemistry. A common approach involves the selective bromination of a pre-functionalized pyridine core.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the late-stage introduction of the bromine atom at the C2 position, ortho to the activating amino group. The starting material would be 6-methoxypyridin-3-amine. The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. The position ortho to the amine (C2) is sterically accessible and electronically favored for bromination.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative example. Optimization of reaction time, temperature, and stoichiometry may be required.
Materials:
-
6-methoxypyridin-3-amine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (or a similar polar aprotic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve 6-methoxypyridin-3-amine in anhydrous acetonitrile under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature helps control the reaction's exothermicity and minimizes potential side reactions.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-Bromo-6-methoxypyridin-3-amine.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of 2-Bromo-6-methoxypyridin-3-amine.
Chemical Reactivity and Mechanistic Insights
The utility of 2-Bromo-6-methoxypyridin-3-amine as a synthetic intermediate is derived from its distinct reactive sites, which can be addressed with high selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.[3]
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is invaluable for synthesizing biaryl compounds, a common motif in kinase inhibitors.
-
Buchwald-Hartwig Amination: Facilitates carbon-nitrogen bond formation, allowing for the introduction of various primary or secondary amines at the C2 position.[4] This reaction is critical for building molecules with diverse substitution patterns to probe structure-activity relationships (SAR).
Reactivity of the Amino Group
The C3-amino group is a potent nucleophile and can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.[5]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[6]
Reactivity Map
Caption: Logical relationships of the primary reactive sites on the molecule.
Applications in Research and Drug Development
2-Bromo-6-methoxypyridin-3-amine is a valuable building block, primarily in the synthesis of pharmacologically active agents.
Kinase Inhibitor Synthesis
The aminopyridine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. This compound provides an ideal starting point for creating libraries of potential inhibitors by functionalizing the C2 position via Suzuki coupling to explore interactions with the solvent-front region of the ATP-binding pocket, while the aminopyridine core interacts with the hinge region of the kinase.
Materials Science
While primarily used in drug discovery, this compound has also been noted for its potential in materials science. Its electronic properties make it a candidate for incorporation into perovskite structures for applications in solar cells and photoluminescent materials.[2]
Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing the starting material.
Safety and Handling
Proper handling of 2-Bromo-6-methoxypyridin-3-amine is essential to ensure laboratory safety. The compound is classified with several hazards.
Table 3: GHS Hazard Classification
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Apollo Scientific[7] |
| Skin Irritation | H315 | Causes skin irritation | Apollo Scientific[7] |
| Eye Irritation | H319 | Causes serious eye irritation | Apollo Scientific[7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Apollo Scientific[7] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste.
References
- PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine. National Center for Biotechnology Information.
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). 2-Bromo-6-methoxypyridin-3-amine. National Center for Biotechnology Information.
- FAQ. (n.d.). What is the synthesis method of 2-Bromo-6-methoxypyridine and its applications?.
- PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
- SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Journal of Organic Chemistry. (1999). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
- Jasperse, J. (n.d.). Reactions of Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery.
- Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
Sources
- 1. 2-Bromo-6-methoxypyridin-3-amine | C6H7BrN2O | CID 15209324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methoxypyridin-3-amine | 135795-46-9 | FB140331 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 135795-46-9 Cas No. | 2-Bromo-6-methoxypyridin-3-amine | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
3-Amino-2-bromo-6-methoxypyridine structure
An In-Depth Technical Guide to 3-Amino-2-bromo-6-methoxypyridine: Structure, Properties, and Synthetic Applications
Abstract
This compound is a strategically important heterocyclic building block in modern organic synthesis, particularly within the domains of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a nucleophilic amino group, a reactive bromo moiety amenable to cross-coupling, and a methoxy group that modulates electronic properties—renders it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core characteristics, physicochemical properties, safety protocols, and its pivotal role in synthetic applications, with a focus on methodologies relevant to drug discovery professionals.
Compound Identification and Structural Profile
This compound is an organic compound characterized by a pyridine core. The systematic substitution imparts distinct reactivity at each position, making it a valuable intermediate for generating diverse chemical libraries.[1][2]
The bromine atom at the 2-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.[1] The amino group at the 3-position is a key nucleophilic center and a site for further derivatization.[2] Finally, the methoxy group at the 6-position influences the molecule's electronic profile and solubility.[1]
Caption: Synthetic utility workflow of this compound.
Application in Drug Discovery: Protocols and Pathways
This building block is instrumental in synthesizing compounds targeting critical signaling pathways implicated in diseases like cancer. [3]For instance, substituted pyridines are common scaffolds in kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized example based on established methodologies for the Suzuki-Miyaura coupling of 2-bromopyridines and serves as a practical guide for researchers. [3] Objective: To synthesize a 2-aryl-3-amino-6-methoxypyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl derivative.
Table 4: Example Suzuki Coupling Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/H₂O | A polar aprotic/protic mixture that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
Relevance to Biological Pathways
The diverse scaffolds generated from this precursor are crucial for developing inhibitors of key signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by inhibitors.
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in drug discovery and organic synthesis. Its well-defined reactive sites allow for predictable and efficient diversification, enabling the rapid generation of novel molecular entities for screening and lead optimization. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to leverage this powerful scaffold in the development of next-generation therapeutics and advanced materials.
References
- ChemBK. (2024). This compound - Physico-chemical Properties.
- Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-2-bromo-6-methoxypyridine, a key heterocyclic building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the nitration of 2-bromo-6-methoxypyridine to yield the intermediate 2-bromo-6-methoxy-3-nitropyridine, followed by its subsequent reduction to the target amine. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, purification strategies, and analytical characterization. Detailed, step-by-step protocols for synthesis and purification are provided, alongside a thorough discussion of the analytical techniques required to verify the structure and purity of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and data are integrated throughout, ensuring a comprehensive and trustworthy resource for researchers.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. This compound, in particular, offers a versatile platform for further chemical elaboration. The presence of three distinct functional groups—an amine, a bromine atom, and a methoxy group—at specific positions on the pyridine ring allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and amide bond formations. This makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity.
A Strategic Two-Step Synthesis
The synthesis of this compound is most effectively achieved through a strategic two-step process. This pathway is designed for efficiency and control, ensuring a high-purity final product. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Step 1: Nitration of 2-Bromo-6-methoxypyridine
The initial step involves the regioselective introduction of a nitro group at the 3-position of the pyridine ring. The electron-donating methoxy group at the 6-position and the bromine at the 2-position direct the electrophilic nitration to the C3 position.
Reaction: 2-Bromo-6-methoxypyridine → 2-Bromo-6-methoxy-3-nitropyridine
Causality of Experimental Choices:
-
Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The reaction is highly exothermic and requires careful temperature control, typically maintaining the reaction mixture at low temperatures (0-10 °C) during the addition of the nitrating mixture to prevent over-nitration and side reactions.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-bromo-6-methoxypyridine in concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated product, 2-bromo-6-methoxy-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of 2-Bromo-6-methoxy-3-nitropyridine
The second and final step is the reduction of the nitro group to a primary amine. This transformation is a critical step and can be achieved using various reducing agents. A common and effective method involves the use of iron powder in an acidic medium.
Reaction: 2-Bromo-6-methoxy-3-nitropyridine → this compound
Causality of Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a weak acid like acetic acid is a cost-effective and efficient reagent for the reduction of aromatic nitro compounds. The reaction is heterogeneous and proceeds on the surface of the iron particles.
-
Solvent: A mixture of ethanol and water is often used as the solvent to facilitate the dissolution of the starting material and the reagents.
Experimental Protocol:
-
To a suspension of 2-bromo-6-methoxy-3-nitropyridine in a mixture of ethanol and water, add iron powder and glacial acetic acid.
-
Heat the reaction mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification and Physical Properties
The crude product can be purified by either recrystallization or column chromatography to obtain a high-purity solid.
Purification Protocol (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 135795-46-9 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Off-white to light brown solid |
| Boiling Point | 293.9 °C at 760 mmHg |
| Density | 1.622 g/cm³ |
| Solubility | Soluble in methanol, ethanol, and DMSO. |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the methoxy and amino groups. The coupling patterns of the aromatic protons will confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.
Expected NMR Data (in CDCl₃):
| ¹H NMR | Expected Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 (doublets) |
| -NH₂ | 4.0 - 5.0 (broad singlet) |
| -OCH₃ | ~3.9 (singlet) |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Aromatic C-Br | 105 - 115 |
| Aromatic C-NH₂ | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-OCH₃ | 155 - 165 |
| -OCH₃ | 50 - 60 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |
| C-O stretch (methoxy) | 1000 - 1300 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 202/204 | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br) |
| [M-CH₃]⁺ | 187/189 | Loss of a methyl group |
| [M-Br]⁺ | 123 | Loss of a bromine atom |
Safety and Handling
This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Conclusion
This technical guide has outlined a reliable and well-characterized synthetic route to this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize and characterize this important building block for applications in drug discovery and development. The provided analytical data serves as a benchmark for quality control, ensuring the integrity of the final product for subsequent synthetic transformations.
References
Sources
Spectroscopic Profile of 3-Amino-2-bromo-6-methoxypyridine: A Technical Guide for Researchers
This technical guide provides a detailed analysis of the spectroscopic properties of 3-Amino-2-bromo-6-methoxypyridine (CAS RN: 135795-46-9), a key heterocyclic organic compound utilized in the development of pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of amino, bromo, and methoxy functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The interplay of the electron-donating amino and methoxy groups and the electron-withdrawing bromo substituent on the aromatic pyridine core dictates the electronic environment of each atom, which is directly reflected in its NMR, IR, and MS spectra.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methoxy group.
-
Aromatic Protons: The two protons on the pyridine ring at positions 4 and 5 will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the surrounding substituents.
-
Amino Protons: The protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic signals.
While direct experimental data is scarce, a patent for a derivative of this compound provides some insight. In the ¹H NMR spectrum of a downstream product, signals at δ 7.08 (d) and 6.61 (d) were observed, which can be reasonably attributed to the protons on the pyridine ring originating from the starting material. A singlet at δ 3.83 was also present, characteristic of a methoxy group.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 | Doublet | 1H | H-4 |
| ~ 6.6 | Doublet | 1H | H-5 |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methoxy group. The chemical shifts will be influenced by the attached functional groups and their electronic effects.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 165 | C-6 |
| ~ 140 - 150 | C-2 |
| ~ 135 - 145 | C-4 |
| ~ 120 - 130 | C-3 |
| ~ 105 - 115 | C-5 |
| ~ 50 - 60 | -OCH₃ |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Figure 3: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Ion |
| 202/204 | [M]⁺ |
| 187/189 | [M - CH₃]⁺ |
| 123 | [M - Br]⁺ |
Experimental Protocol for Mass Spectrometry
A typical procedure for obtaining a mass spectrum of a small organic molecule is as follows.
Figure 4: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively utilize this versatile building block in their synthetic endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the integrity and reproducibility of their scientific findings. As more experimental data for this compound becomes publicly available, this guide will serve as a valuable reference for comparison and validation.
References
- Google Patents. WO2016106266A1 - TGFβ RECEPTOR ANTAGONISTS.
- Google Patents. US5366972A - 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)
- Google Patents.
- ResearchGate. Lihui LIU | PostDoc Position | PhD | Chalmers University of Technology, Göteborg | Department of Microtechnology and Nanoscience | Research profile. [Link]
Sources
An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-2-bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-bromo-6-methoxypyridine is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctionalized pyridine core, featuring an amino group, a bromine atom, and a methoxy group, provides a rich platform for a variety of chemical transformations. The strategic positioning of these functional groups allows for selective manipulation, making it a valuable building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] This guide offers a comprehensive overview of the reactivity and stability of this compound, providing field-proven insights and detailed methodologies for its application in modern organic synthesis.
Core Molecular Structure and Properties
The reactivity of this compound is intrinsically linked to its electronic and steric properties. The pyridine ring, being electron-deficient, is activated towards nucleophilic substitution, while the substituents play a crucial role in directing the regioselectivity of its reactions.
-
Amino Group (-NH₂ at C3): This electron-donating group increases the electron density of the pyridine ring, influencing its aromaticity and basicity. It also serves as a key site for further functionalization, such as acylation, alkylation, or participation in condensation reactions.
-
Bromo Group (-Br at C2): The bromine atom is an excellent leaving group in various cross-coupling reactions, making the C2 position a primary site for the introduction of new carbon-carbon and carbon-heteroatom bonds.[1] Its reactivity is a cornerstone of this molecule's synthetic utility.
-
Methoxy Group (-OCH₃ at C6): This electron-donating group further modulates the electronic properties of the pyridine ring and can enhance the solubility of the compound in organic solvents.[1]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 135795-46-9 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂O | [1][2][3] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 293.9 °C at 760 mmHg | [4] |
| Flash Point | 131.6 °C | [4] |
| Density | 1.622 g/cm³ | [4] |
Reactivity Profile: A Hub for Molecular Diversification
The strategic arrangement of the amino, bromo, and methoxy groups on the pyridine scaffold makes this compound a highly versatile reagent in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the C2 position of this compound and various organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[5] The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl, making the bromo-substituted pyridine an excellent substrate for this transformation.[5]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Adapted from similar bromopyridine systems):
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1), via syringe.[6]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-amino-6-methoxypyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands can also be employed. The choice of ligand can be crucial for optimizing the reaction yield, especially with challenging substrates.[7]
-
Base: The base is essential for the activation of the organoboron species. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The choice of solvent can affect the reaction temperature and the solubility of the catalyst and reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of the C2 position of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 2,3-diamino-6-methoxypyridine derivatives. These structures are of significant interest in medicinal chemistry due to their potential as pharmacophores.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Adapted from similar bromopyridine systems):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).[10][11]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane via syringe.[10]
-
Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective depending on the specific substrates.
-
Solvent: Anhydrous and deoxygenated aprotic solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position of this compound and a terminal alkyne.[12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12] The resulting 2-alkynyl-3-amino-6-methoxypyridine derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and conjugated materials.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Detailed Experimental Protocol (Adapted from similar bromopyridine systems):
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent, which often also acts as the base, such as triethylamine (Et₃N), or a mixture of an organic solvent like THF or DMF and an amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water or a dilute aqueous solution of ammonium chloride to remove the amine salt. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Copper-Free Variants: In some cases, copper-free Sonogashira couplings can be performed, which can be advantageous for substrates that are sensitive to copper. These reactions often require specific ligands and reaction conditions.
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its chemical integrity and ensure reproducible experimental results.
-
General Stability: The compound is generally stable under standard laboratory conditions.[1] However, as with many amino- and bromo-substituted heterocycles, prolonged exposure to light, air, and moisture should be avoided to prevent potential degradation.
-
Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidation and hydrolysis.[2]
-
Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases during storage. The amino group can react with strong acids, and the bromo-substituent can be susceptible to nucleophilic attack under harsh basic conditions.
-
Hazardous Decomposition Products: No specific data on hazardous decomposition products are available.[13] However, combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Safety Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.[13]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctionalized nature provides a rich chemical handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, guided by the principles of catalyst and reagent selection outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel and complex molecules. Adherence to proper storage and handling procedures will ensure its stability and the reliability of experimental outcomes.
References
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- ChemBK. (n.d.). This compound.
- Fafane, P. S., Sheveleva, E. V., Syromyatnikov, M. Y., Popov, V. N., & Filonov, A. E. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13), e00491-18.
- Google Patents. (n.d.). US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- PubChem. (n.d.). 2-Amino-6-bromo-3-methoxypyridine.
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Zhu, Q. Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Lee, S. H., & Lee, J. Y. (2002). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 68(5), 2589–2592.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084–5121.
- D. Didier, et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13, 8499-8509.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(49), 12834-12838.
- Google Patents. (n.d.). US3096337A - Process for the preparation of amino-halogenopyridines.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
- He, Z., & Spain, J. C. (1997). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Applied and Environmental Microbiology, 63(12), 4839–4843.
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A Comprehensive Technical Guide to the Solubility of 3-Amino-2-bromo-6-methoxypyridine in Organic Solvents
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a foundational understanding and practical approach to evaluating the solubility of 3-amino-2-bromo-6-methoxypyridine in various organic solvents. In the absence of extensive, publicly available quantitative data for this specific compound, this guide synthesizes theoretical principles with established experimental methodologies to empower researchers to determine its solubility profile accurately and efficiently.
Introduction: The Significance of Solubility in Research and Development
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of the final active ingredient. A comprehensive understanding of its solubility in a range of organic solvents is therefore paramount for optimizing synthetic pathways and ensuring the development of robust and scalable chemical processes.
This guide will delve into the molecular characteristics of this compound that govern its solubility, provide a detailed, field-proven experimental protocol for solubility determination, and offer a predictive analysis of its behavior in common organic solvents based on the principles of "like dissolves like" and the electronic effects of its substituent groups.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.
| Property | Value | Source |
| CAS Number | 135795-46-9 | [2][3] |
| Molecular Formula | C₆H₇BrN₂O | [2][3] |
| Molecular Weight | 203.04 g/mol | [2][3] |
| Appearance | Solid (typically off-white to light yellow powder) | [2][4] |
| Predicted XLogP3 | 1.5 | [3] |
| Predicted Boiling Point | 293.9 ± 35.0 °C | [3] |
| Predicted Density | 1.622 ± 0.06 g/cm³ | [3] |
| Physical Form | Solid | [2] |
The predicted XLogP3 value of 1.5 suggests that this compound has a moderate lipophilicity, indicating it is likely to have appreciable solubility in a range of organic solvents.[3]
Theoretical Framework: Factors Influencing Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
The molecular structure of this compound features several functional groups that dictate its polarity and hydrogen bonding capabilities:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.[5]
-
Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential to interact with protic and polar aprotic solvents.
-
Bromo Group (-Br): As an electron-withdrawing group, the bromine atom influences the electronic distribution of the pyridine ring. It contributes to the molecular weight and van der Waals interactions.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor. The methyl group adds some non-polar character. The methoxy group is generally considered to enhance solubility in organic solvents.[1]
The combined presence of these groups results in a molecule with a significant dipole moment and the capacity for hydrogen bonding, suggesting that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.
Predictive Solubility Profile
The following table provides a predicted solubility profile for this compound in a range of common organic solvents. These predictions are for guidance and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amino and methoxy groups, and the pyridine nitrogen. |
| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |
| Isopropanol | Polar Protic | Moderate to High | The bulkier alkyl group may slightly reduce solubility compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor for the amino group. |
| Acetonitrile | Polar Aprotic | Moderate | A good dipole, but a weaker hydrogen bond acceptor than acetone. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | A common solvent for many organic compounds; dipole-dipole interactions will be significant. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderately Polar | Moderate | Can act as a hydrogen bond acceptor. |
| Toluene | Non-polar | Low to Moderate | Some solubility is expected due to van der Waals forces and potential π-π stacking interactions with the pyridine ring. |
| Hexane | Non-polar | Low | Significant mismatch in polarity; dissolution is not favored. |
| Water | Polar Protic | Low to Moderate | While capable of hydrogen bonding, the overall lipophilicity (XLogP3 ≈ 1.5) and the presence of the bromo and methoxy groups may limit high solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][6] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A visible excess of solid should remain at the bottom of the vial to ensure saturation.
-
To each vial, add a known volume of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Quantification:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.
-
-
Gravimetric Method (Alternative):
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered supernatant to the vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, re-weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved compound.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Self-Validating System and Trustworthiness
To ensure the reliability of the obtained solubility data, the following controls should be implemented:
-
Equilibrium Confirmation: As mentioned, sample and analyze the supernatant at multiple time points to confirm that equilibrium has been reached.
-
Purity of Compound: The purity of the this compound should be confirmed prior to the experiment, as impurities can affect solubility.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process.
-
Replicates: Perform each solubility determination in triplicate to assess the precision of the measurement.
Visualizing the Process and Concepts
Diagrams can aid in understanding the experimental workflow and the theoretical underpinnings of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key molecular properties influencing the solubility of the target compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining an analysis of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development activities. The predictive solubility profile offered herein serves as a valuable starting point for solvent selection, while the detailed methodology ensures the acquisition of accurate and reliable experimental results.
References
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- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- ACS Publications.
- Solubility of Things. Pyridine. [Link]
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A Comprehensive Safety and Handling Guide for 3-Amino-2-bromo-6-methoxypyridine in Research and Development
This document serves as an in-depth technical guide for the safe handling, storage, and use of 3-Amino-2-bromo-6-methoxypyridine (CAS No. 135795-46-9). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and protocols. The core philosophy of this guide is self-validation: understanding the causality behind safety measures to ensure a secure laboratory environment. As a versatile heterocyclic building block in medicinal chemistry and organic synthesis, the responsible use of this compound is paramount to both personnel safety and experimental integrity.[1][2]
Chemical & Physical Identity
A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a solid, typically appearing as a white to light yellow powder.[1] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 2-bromo-6-methoxy-3-pyridinamine | [4] |
| CAS Number | 135795-46-9 | [3][4][5][6] |
| Molecular Formula | C₆H₇BrN₂O | [5][7] |
| Molecular Weight | 203.04 g/mol | [5][8] |
| Physical Form | Solid | [7] |
| Boiling Point | 293.9 °C (Predicted) | [4][5] |
| Flash Point | 131.6 °C | [4][5] |
| Density | 1.622 g/cm³ (Predicted) | [4][5] |
| Solubility | Slightly soluble in water | [2] |
Hazard Analysis & Risk Mitigation
The Globally Harmonized System (GHS) provides a clear framework for understanding the intrinsic hazards of this compound. A comprehensive risk assessment, however, requires interpreting these hazards within the context of laboratory use.
GHS Hazard Classification
This compound is classified as hazardous, warranting significant caution during handling.[9]
-
Pictogram: GHS07 (Exclamation Mark)[7]
-
Hazard Statements:
-
H302: Harmful if swallowed. [3][5][7] Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation. [3][5][7] Direct contact can cause localized redness, inflammation, and discomfort.
-
H319: Causes serious eye irritation. [3][5][7] Contact with eyes can result in significant damage if not addressed immediately.
-
H335: May cause respiratory irritation. [3][5][7] Inhalation of the dust can irritate the nose, throat, and lungs.
-
Note: Some suppliers also include H312 (Harmful in contact with skin) and H332 (Harmful if inhaled), reinforcing the need for comprehensive barrier protection.[8][9]
-
Toxicological Profile: The Criticality of Data Gaps
A crucial aspect of the safety profile for this compound is the absence of extensive toxicological and ecological data in publicly available literature.[3] For the research professional, this lack of data is not an indication of safety; it is a mandate for heightened precaution. The long-term effects of exposure have not been fully characterized. Therefore, all handling protocols must be designed to minimize any potential for exposure, operating under the principle that the compound may have unknown chronic effects.
Primary Routes of Exposure & Mitigation Strategy
-
Inhalation: The fine, solid nature of the compound poses a significant risk of aerosolization during weighing and transfer.
-
Mitigation: All manipulations of the solid must be performed within a certified chemical fume hood to contain dust.
-
-
Dermal Contact: The compound is a known skin irritant.[3][5][7]
-
Mitigation: Use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat is mandatory. Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
-
Eye Contact: The risk of serious eye irritation is high.[3][5][7]
-
Mitigation: Tightly fitting safety goggles with side shields are required at all times in the laboratory where this compound is handled.[3]
-
Engineering Controls & Personal Protective Equipment (PPE) Protocol
The hierarchy of controls is a fundamental principle of chemical safety. This guide prioritizes robust engineering controls supplemented by a stringent PPE protocol.
Mandatory Engineering Controls
All work involving this compound, especially the handling of its solid form, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent inhalation of dust and vapors, acting as the primary barrier of protection.[3][5]
Personal Protective Equipment (PPE) Workflow
Correctly donning and doffing PPE is as important as its selection. The following workflow ensures continuous protection.
Caption: Laboratory Spill Response Decision Workflow.
First-Aid Measures
Immediate and correct first aid is critical.
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3][5][9]* If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help. [3][5][9]* If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][9][10]* If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice. [3][5][9]
Waste Disposal
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations. [3][5]Do not dispose of it in the general trash or down the drain.
Conclusion
This compound is a valuable reagent with a defined, manageable hazard profile. Its safe use hinges on a disciplined approach that prioritizes engineering controls, consistent use of personal protective equipment, and adherence to established handling protocols. The notable lack of comprehensive toxicological data requires that researchers treat this compound with a high degree of respect and caution, ensuring that exposure is minimized at all times to protect both themselves and the integrity of their scientific work.
References
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An In-depth Technical Guide to 3-Amino-2-bromo-6-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Unassuming Architect in Modern Medicinal Chemistry
In the vast landscape of chemical building blocks available to the modern medicinal chemist, certain scaffolds emerge as unassuming yet indispensable architects of complex, biologically active molecules. 3-Amino-2-bromo-6-methoxypyridine is one such entity. Its unique trifunctionalized pyridine core, featuring an amine for derivatization, a bromine atom for cross-coupling reactions, and a methoxy group to modulate electronic properties, offers a versatile platform for the construction of novel therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and notable applications of this pivotal intermediate, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Safety Profile
Before delving into the synthetic and application-oriented aspects, a foundational understanding of the physicochemical properties and safety considerations of this compound is paramount.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 135795-46-9 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Safety Profile:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. All work should be conducted in a well-ventilated fume hood.
The Genesis of a Versatile Scaffold: Discovery and Synthesis
While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of substituted aminopyridines as key intermediates in medicinal chemistry. The synthesis of its isomer, 6-bromo-2-methoxypyridin-3-amine, provides a logical and scientifically sound pathway that can be adapted for the preparation of the title compound.
A plausible and efficient synthetic route commences with a commercially available and appropriately substituted pyridine precursor. The following workflow outlines a general, yet robust, approach.
Figure 1: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothesized and Adapted from Similar Syntheses)
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 2-bromo-6-methoxy-3-nitropyridine
-
To a solution of 2,6-dibromo-3-nitropyridine in methanol, add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-6-methoxy-3-nitropyridine.
Step 2: Synthesis of this compound
-
To a suspension of iron powder in acetic acid, heat the mixture to approximately 80°C.
-
Add a solution of 2-bromo-6-methoxy-3-nitropyridine in acetic acid dropwise to the heated suspension.
-
Stir the reaction mixture at 80°C for a designated period, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a definitive, publicly available spectrum from a primary research article is elusive, the expected spectral data can be inferred from the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts would be influenced by the electronegativity of the substituents.
Mass Spectrometry (MS):
-
Mass spectrometry would confirm the molecular weight of the compound (203.04 g/mol ) and the presence of a bromine atom through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block in the synthesis of complex molecules with therapeutic potential. The strategically positioned functional groups allow for a variety of chemical transformations, making it a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound serves as an excellent starting point for the synthesis of such compounds. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl moieties that can interact with the kinase active site. The amino group provides a handle for further derivatization to modulate solubility, cell permeability, and target engagement.[3][4]
Figure 2: Application of this compound in kinase inhibitor synthesis.
A Key Component in the Development of γ-Secretase Modulators
Alzheimer's disease is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[5] γ-Secretase is a key enzyme in the production of Aβ peptides.[5][6] γ-Secretase modulators (GSMs) are a class of therapeutic agents that aim to selectively reduce the production of the more amyloidogenic Aβ42 peptide.[5][7][8] Pyridine-derived compounds have emerged as promising GSMs.[9]
Notably, this compound and its analogs have been utilized in the synthesis of novel pyridine-derived γ-secretase modulators.[9] The synthetic strategies often involve the elaboration of the amino and bromo functionalities to construct the complex molecular architectures required for potent and selective modulation of γ-secretase activity.
Future Perspectives
The utility of this compound in medicinal chemistry is well-established, yet its full potential is likely still to be realized. As our understanding of complex diseases deepens and the demand for novel, highly specific therapeutics grows, the importance of versatile and strategically functionalized building blocks like this pyridine derivative will only increase. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: Greener, more efficient, and scalable synthetic routes to this compound and its derivatives will be of continued interest.
-
Expansion of its Application in Diverse Therapeutic Areas: While its use in oncology and neuroscience is prominent, its potential as a scaffold for antivirals, antibacterials, and anti-inflammatory agents warrants further investigation.
-
Application in Materials Science: The unique electronic properties of substituted pyridines suggest potential applications in the development of novel organic electronic materials.
Conclusion
This compound stands as a testament to the power of a well-designed chemical scaffold. Its trifunctional nature provides a robust and flexible platform for the synthesis of a diverse array of complex molecules. From potent kinase inhibitors to innovative γ-secretase modulators, this unassuming pyridine derivative has proven its worth as a key architect in the construction of molecules with significant therapeutic potential. As the quest for new and improved medicines continues, the role of such versatile building blocks will remain central to the advancement of drug discovery and development.
References
- Rotella, D. P. (2013). Gamma Secretase Modulators. ACS Medicinal Chemistry Letters, 4(9), 814–815. [Link]
- The Royal Society of Chemistry.
- Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
- Goncalves, V., et al. (2020). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 199, 112389. [Link]
- Ohta, S., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(4), 698-701. [Link]
- Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 64(15), 11370–11391. [Link]
- Oehlrich, D., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(15), 11549–11559. [Link]
- Wan, Z., et al. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4832-4835. [Link]
- Otava Chemicals. Multi kinase inhibitors. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Zhang, Y. W., & Xu, H. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease.
- Borgegard, T., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1269384. [Link]
- Roskoski, R., Jr. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, 64(3), 1269–1304. [Link]
- Asati, V., & Sharma, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 386-407. [Link]
- Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-7609. [Link]
- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering. [Link]
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A Senior Application Scientist's Guide to 3-Amino-2-bromo-6-methoxypyridine: Sourcing, Synthesis, and Application in Modern Drug Discovery
Introduction: The Strategic Value of a Substituted Pyridine in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyridine scaffold remains a cornerstone of molecular design. Its ability to form crucial hydrogen bonds, act as a bioisostere for other aromatic systems, and provide a vector for diverse functionalization makes it an invaluable starting point. Among the vast array of commercially available pyridines, 3-Amino-2-bromo-6-methoxypyridine (CAS No. 135795-46-9) has emerged as a particularly strategic building block.[1] Its unique trifunctional substitution pattern—a nucleophilic amino group, a reactive bromo handle for cross-coupling, and a methoxy group to modulate electronics and solubility—offers a powerful toolkit for medicinal chemists.[1]
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of suppliers to provide a comprehensive understanding of this reagent's procurement, quality assessment, safe handling, and, most critically, its application in the synthesis of high-value pharmaceutical targets. The insights and protocols herein are grounded in established chemical principles and aim to empower researchers to leverage this versatile molecule to its fullest potential.
Physicochemical Properties and Identification
A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 135795-46-9 | [2] |
| Molecular Formula | C₆H₇BrN₂O | [2][3] |
| Molecular Weight | 203.04 g/mol | [2][3] |
| Appearance | Solid | |
| Purity (Typical) | ≥98% | [2] |
| Boiling Point | 293.9±35.0 °C (Predicted) | [3] |
| Density | 1.622±0.06 g/cm³ (Predicted) | [3] |
| InChI Key | BUPDRKSRZCMGRP-UHFFFAOYSA-N | |
| SMILES | COc1ccc(c(Br)n1)N | [1] |
Procurement and Supplier Landscape
A reliable supply chain is the bedrock of any research program. This compound is available from a range of chemical suppliers, catering to different scales and purity requirements.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | 250 mg - 100 g | A well-established supplier with extensive documentation available. |
| Alfa Chemistry | 98% | Custom Quantities | Offers this compound as part of their bromine series.[2] |
| Cymit Química S.L. | Various | Varies by partner | Acts as a marketplace, aggregating multiple suppliers.[1] |
| JHECHEM CO LTD | 99% | Bulk inquiries | A manufactory based in China, listed on ECHEMI.[3] |
Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity and price. Requesting a lot-specific Certificate of Analysis (CoA) is a non-negotiable step in our laboratory. This document provides the true empirical data for the batch you are purchasing, which is essential for reproducibility.
Quality Control: Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the definitive document for verifying the quality of a chemical reagent.[4][5][6][7][8] It is a batch-specific "report card" that provides actual test results, not just theoretical specifications.[4][5] For a researcher, understanding the CoA is fundamental to ensuring experimental integrity.
Key Sections of a CoA and Their Interpretation:
-
Product Identification: Confirms the chemical name, CAS number, and lot number. Always ensure the lot number on the CoA matches the number on the product label.[5][6]
-
Purity and Composition: This is often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is standard for this reagent.
-
Analytical Test Results: This section details the specific tests performed and the results for the batch.[6][8] For this compound, you should expect to see:
-
¹H NMR Spectroscopy: To confirm the structure and identify any proton-containing impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Appearance: To ensure it matches the expected physical form (e.g., "white to off-white solid").
-
-
Authorized Signature: The CoA must be signed by an authorized quality control professional.[5][8]
Caption: Workflow for verifying reagent quality using a Certificate of Analysis.
Safe Handling, Storage, and Disposal
Substituted pyridines, particularly halogenated ones, require careful handling to ensure laboratory safety.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[9]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. It is incompatible with strong oxidizing agents and strong acids.[11]
-
Spill Response: In case of a spill, use an absorbent material like sand or vermiculite to contain it.[9] Avoid creating dust. Transfer the contained material to a sealed container for proper disposal.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound may be considered hazardous waste.[11]
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for building complex molecules.[1] Its structure is particularly amenable to the synthesis of inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[13][14][15][16]
The core synthetic strategy involves leveraging the bromo and amino groups in sequential coupling reactions to build out the desired pharmacophore.
Caption: General synthetic strategy employing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond at the 2-position of the pyridine ring.[17][18] This is a foundational step for introducing various aryl or heteroaryl moieties.
Objective: To couple an arylboronic acid to the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add this compound, the arylboronic acid, and the base. Seal the flask with a septum.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[19]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-amino-6-methoxypyridine.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming a carbon-nitrogen bond, allowing for the introduction of various amines at the 2-position.[20][21][22][23][24]
Objective: To couple a primary or secondary amine to the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Reagent Addition: Add the this compound and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine via syringe. If the amine is volatile, the reaction should be conducted in a sealed tube.[20][21]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the residue via column chromatography.
Conclusion
This compound is far more than a simple chemical reagent; it is a key enabler in the complex, multi-step synthesis pathways that lead to novel therapeutics. Its well-defined reactivity allows for the strategic and sequential installation of pharmacophoric elements essential for biological activity. By understanding the nuances of its procurement, rigorously verifying its quality through the Certificate of Analysis, adhering to strict safety protocols, and mastering its application in robust cross-coupling reactions, researchers can significantly accelerate their drug discovery programs. This guide provides a framework for these critical considerations, empowering scientists to build upon this versatile scaffold to create the next generation of targeted therapies.
References
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
- Lab Alley (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Lab Alley Blog.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Modern Canna (2022, January 14). How to Read a Certificate of Analysis (COA) for Research Chemicals. Modern Canna.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare.
- Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS.
- Post Apple Scientific (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace.
- Advent Chembio (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.
- SD Fine-Chem (n.d.). PYRIDINE. SD Fine-Chem.
- ChemBK (n.d.). This compound. ChemBK.
- New Jersey Department of Health (n.d.). HAZARD SUMMARY. NJ.gov.
- ResearchGate (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- BioRegen (n.d.). How to Read a Certificate of Analysis (COA) and What It Means for You. BioRegen.
- Contract Laboratory (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Contract Laboratory.
- ResearchGate (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Angibaud, P., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wang, X., et al. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications.
- Heffron, T. P. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.
- PubMed Central (2021, November 2). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. PubMed Central.
- National Institutes of Health (n.d.). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. National Institutes of Health.
- PubMed Central (2022, May 9). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central.
- Watson International (n.d.). 3-Amino-6-bromo-2-methoxypyridine CAS 89466-18-2. Watson International.
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An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-2-bromo-6-methoxypyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the theoretical properties of 3-Amino-2-bromo-6-methoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, understanding its intrinsic molecular and electronic characteristics is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new chemical entities. This document leverages established quantum chemical methods to elucidate these properties, offering a foundational blueprint for researchers working with this and related substituted pyridines.
Section 1: Foundational Physicochemical & Structural Properties
This compound is a substituted pyridine ring bearing an amino group, a bromine atom, and a methoxy group. These functional groups impart a unique combination of electronic and steric features that define its chemical behavior.
Molecular Identity and Properties
A summary of the core physicochemical properties is presented below. The predicted values are derived from computational algorithms and provide a useful baseline for experimental work.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| Physical Form | Solid | |
| Predicted Density | 1.622 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 293.9 ± 35.0 °C at 760 mmHg | [1] |
| Predicted pKa | 1.12 ± 0.10 | [1] |
| InChI Key | BUPDRKSRZCMGRP-UHFFFAOYSA-N |
Molecular Structure
The structural arrangement of the functional groups on the pyridine core is critical to its properties. The bromine atom at position 2 and the amino group at position 3 create a sterically hindered and electronically distinct region of the molecule.
Caption: 2D structure of this compound.
Section 2: The Computational Microscope: A Protocol for Theoretical Analysis
To move beyond basic properties and into the realm of electronic structure and reactivity, quantum chemical calculations are indispensable. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy for molecules of this class.[2] The protocol described here is a self-validating system, representing a standard, high-quality approach for theoretical analysis of substituted pyridines, as established in numerous studies on analogous compounds.[3][4]
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, providing reliable electronic structure information.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has demonstrated high accuracy for predicting the geometries and vibrational frequencies of organic molecules, including pyridine derivatives.[2][3]
-
6-311++G(d,p) Basis Set: This Pople-style basis set is extensive and provides a good description of electron distribution. The inclusion of diffuse functions (++) is important for accurately modeling lone pairs and potential hydrogen bonding, while polarization functions (d,p) allow for flexibility in orbital shapes, which is crucial for describing bonding in a substituted heterocycle.[4][5]
Computational Workflow Protocol
The following workflow outlines the steps to perform a comprehensive theoretical analysis of the title compound.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, suggesting these are sites for hydrogen bond donation.
-
Slightly Positive/Neutral Potential (Green): Distributed across the carbon backbone and near the bromine atom.
Section 4: Predicting Spectroscopic Signatures
Computational methods can accurately predict the spectroscopic fingerprints of a molecule, providing an invaluable tool for experimentalists in confirming its identity and structure.
Vibrational Spectroscopy (IR & Raman)
Frequency calculations yield a set of vibrational modes, each with a specific frequency and intensity. Key predicted signals for this compound would include:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.
-
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: Strong bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O Stretching: A strong band, typically around 1250 cm⁻¹, for the aryl ether linkage.
-
C-Br Stretching: A weaker band at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Using the Gauge-Independent Atomic Orbital (GIAO) method, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts.
-
¹H NMR: The two protons on the pyridine ring would appear as distinct doublets in the aromatic region. The amino protons would likely appear as a broad singlet, and the methoxy protons as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: Six distinct signals would be predicted for the six carbon atoms. The carbon attached to the bromine (C2) would be significantly influenced by the halogen, while the carbon attached to the methoxy group (C6) would be shifted downfield.
Section 5: Mapping Reactivity & Potential Interactions
The theoretical properties provide a clear map of the molecule's expected reactivity.
-
Nucleophilic Character: The amino group and the pyridine nitrogen are the primary nucleophilic centers, as indicated by the expected HOMO distribution and negative MEP regions. The amino group can readily participate in reactions like acylation and alkylation.
-
Electrophilic Sites: The carbon atom bonded to the bromine (C2) is a potential site for nucleophilic aromatic substitution, although this is often challenging on pyridine rings. The electron-deficient nature of the pyridine ring can also make it susceptible to attack by strong nucleophiles.
-
Participation in Coupling Reactions: The C-Br bond makes the molecule an excellent substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-nitrogen bonds at the 2-position. This is a primary reason for its utility as a synthetic building block.
Conclusion
While a dedicated, published computational study on this compound is not yet available, a robust theoretical characterization can be confidently predicted based on established computational methodologies and data from structurally analogous compounds. The DFT/B3LYP/6-311++G(d,p) level of theory provides a reliable framework for this analysis. The molecule's key theoretical features—a reactive amino group, a versatile C-Br bond for cross-coupling, and a distinct electronic profile revealed by its frontier orbitals and electrostatic potential—underscore its importance as a valuable intermediate in drug discovery and materials science. This guide provides the foundational understanding and a validated computational protocol for researchers to further explore and exploit the properties of this versatile chemical scaffold.
References
- Journal of the Indian Chemical Society. (2022). Quantum computational, spectroscopic and molecular docking studies on 6-amino-3-bromo-2-methylpyridine.
- Parrill, A. L., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. National Center for Biotechnology Information.
- MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
- ResearchGate. (2016). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.
- MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
- Semantic Scholar. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
3-Amino-2-bromo-6-methoxypyridine Suzuki coupling protocol
An Application Guide to the Suzuki-Miyaura Coupling of 3-Amino-2-bromo-6-methoxypyridine
Introduction: Synthesizing High-Value Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1][2] First reported by Nobel laureate Akira Suzuki in 1979, this palladium-catalyzed reaction provides a powerful and versatile method for synthesizing complex molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Within the landscape of drug discovery, nitrogen-containing heterocycles, such as pyridines, are of paramount importance due to their prevalence in biologically active compounds.[4][5] The specific substrate, this compound, is a highly valuable building block. Its structure features a pyridine core substituted with three key functional groups: a bromine atom at the 2-position, which serves as the reactive handle for the coupling; a basic amino group at the 3-position; and an electron-donating methoxy group at the 6-position.[6] This unique arrangement of functionalities makes it an ideal precursor for the synthesis of novel molecular scaffolds with significant potential in medicinal chemistry.
This guide provides a detailed protocol and technical insights for performing the Suzuki-Miyaura coupling on this compound. It is designed for researchers and scientists in drug development, offering not just a step-by-step procedure but also the causal reasoning behind critical experimental choices.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle powered by a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition : This is typically the rate-determining step of the cycle.[1] The active palladium(0) catalyst inserts itself into the carbon-bromine bond of the this compound substrate. This process oxidizes the palladium from its Pd(0) state to a Pd(II) state, forming a new organopalladium complex.[1][7][8]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange onto the palladium center.[1][7][9][10]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups coupled to the palladium center—the pyridine derivative and the group from the boronic acid—are eliminated from the metal, forming the desired C-C bond in the final product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[1][7][8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Dissecting the Protocol: Rationale Behind Key Parameters
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The specific nature of the this compound substrate, with its potentially catalyst-inhibiting amino group, makes these choices particularly critical.[4]
Palladium Catalyst and Ligand Selection
The "catalyst system" is composed of a palladium precursor and a supporting ligand. While pre-formed catalysts like Pd(PPh₃)₄ can be used, systems generated in situ from a precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand often provide greater flexibility and activity.
-
The Ligand's Role : The ligand is arguably the most critical factor for success. It stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and crucially modulates its electronic and steric properties to facilitate the catalytic cycle.[12][13]
-
Why Advanced Ligands are Necessary : For heteroaryl substrates like aminopyridines, traditional ligands such as triphenylphosphine (PPh₃) can be insufficient. The nitrogen atom of the pyridine or the amino group can coordinate to the palladium center and inhibit catalysis.[4] To overcome this, bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos), are highly recommended. These ligands promote the challenging oxidative addition and reductive elimination steps and have demonstrated exceptional performance with nitrogen-containing heterocycles.[4][14][15]
The Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[10] Its primary role is to react with the boronic acid to form a more nucleophilic boronate complex, which can then efficiently transfer its organic group to the palladium center.[10][11]
-
Common Choices : A range of inorganic bases are commonly employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10]
-
Selection Rationale : While K₂CO₃ is a cost-effective and often effective choice, K₃PO₄ is a stronger base that can be beneficial for less reactive systems. Cesium carbonate (Cs₂CO₃) is often highly effective for challenging couplings due to its greater solubility in organic solvents.[10] The optimal base is substrate-dependent and may require screening for the highest yield.
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Typical Solvents : Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently used.[11][12]
-
The Aqueous Component : Most Suzuki protocols employ a biphasic solvent system, typically an organic solvent mixed with water (e.g., dioxane/water 4:1). The water is essential for dissolving the inorganic base, which is often crucial for the reaction to proceed efficiently.[12]
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, water, brine, and anhydrous sodium or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup :
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.
-
Scientist's Note: It is critical to establish an inert atmosphere before adding the catalyst and ligand, as oxygen can deactivate the palladium catalyst.
-
-
Solvent Addition :
-
Add the degassed solvent mixture to the flask via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
-
Reaction Execution :
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final coupled product.[7][16]
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Summary and Optimization Strategies
The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. The following table provides representative conditions that serve as excellent starting points for the coupling of aminopyridine halides.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | General Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | A classic, cost-effective system, but may be inefficient for this substrate. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Moderate to Good | A common all-in-one catalyst, reliable but may require longer reaction times. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Dioxane/H₂O | 100-110 | Good to Excellent | Buchwald ligands are highly effective for challenging heteroaryl couplings.[17] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | Good to Excellent | A robust catalyst effective for a broad range of substrates. |
Data compiled for illustrative purposes from general protocols.[5][17]
Troubleshooting and Optimization:
-
Low Yield or No Reaction : If the reaction fails, the primary suspect is often catalyst inhibition or deactivation. Switching to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos) is the most effective first step. Concurrently, screening a stronger or more soluble base (e.g., moving from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can dramatically improve results.
-
Protodeboronation : A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using boronic esters (e.g., pinacol esters) which are more stable, ensuring a thoroughly inert atmosphere, and using the minimum necessary reaction time.[12]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and the critical roles of the ligand, base, and solvent, researchers can effectively navigate the challenges posed by this electron-rich heteroaryl substrate. The use of modern, specialized catalyst systems, particularly those employing bulky phosphine ligands, enables the efficient synthesis of novel and complex pyridine-based molecules, paving the way for advancements in drug discovery and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Wikipedia. Suzuki reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Pharmaffiliates. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Hopax. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Impurity GO. Use of Base Metals in Suzuki Coupling. (2025).
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. (2020).
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. (2012).
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- ResearchGate. Screening of different bases for Suzuki coupling a.
- ChemBK. This compound. (2024).
- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- ResearchGate. Fabrication and Catalytic Performance of A New Diaminopyridine Pd(II) Monolayer Supported on Graphene Oxide for Catalyzing Suzuki Coupling Reaction. (2025).
- ResearchGate. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media | Request PDF. (2025).
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025).
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- Wiley Online Library. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
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- 3. tcichemicals.com [tcichemicals.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. CAS 135795-46-9: this compound [cymitquimica.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 3-Amino-2-bromo-6-methoxypyridine for the Synthesis of Advanced Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are foundational scaffolds in medicinal chemistry, renowned for their role in the architecture of targeted therapeutics. Among these, 3-Amino-2-bromo-6-methoxypyridine has emerged as a particularly versatile and powerful building block for the synthesis of kinase inhibitors. Its strategic arrangement of a nucleophilic amino group, a reactive bromo handle for cross-coupling, and a methoxy group for modulating electronic properties and solubility, provides a trifecta of synthetic advantages. This guide offers an in-depth exploration of the core synthetic strategies utilizing this key intermediate, complete with detailed, field-tested protocols and insights into the rationale behind experimental design. A particular focus is placed on its application in the synthesis of Brigatinib (AP26113), a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, showcasing the real-world impact of this scaffold.[1][2]
The Strategic Advantage of the 2-Aminopyridine Scaffold
The 2-aminopyridine motif is a privileged structure in kinase inhibitor design. The nitrogen atom of the amino group and the adjacent pyridine ring nitrogen act as crucial hydrogen bond donors and acceptors, respectively. This arrangement allows them to form highly stable interactions with the hinge region of the ATP-binding pocket of many kinases, a critical factor for potent and selective inhibition.
The this compound scaffold capitalizes on this by pre-organizing these key features while providing a reactive bromine atom at the C2 position. This bromine is perfectly positioned for elaboration via modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups that can target adjacent pockets and enhance inhibitor potency and selectivity.[3]
Core Synthetic Strategies & Key Transformations
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to building molecular complexity under relatively mild conditions.[4] The primary challenges with substrates like this often involve potential chelation of the palladium catalyst by the adjacent amino group, which can hinder oxidative addition.[5] However, the development of advanced catalyst systems, particularly those using sterically hindered phosphine ligands, has largely overcome these issues.[5][6]
The three most pivotal transformations are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[7][8]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9][10]
The following diagram illustrates the versatility of the this compound core in these key reactions.
Caption: Key cross-coupling reactions using the this compound scaffold.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a C-C bond, a common step in constructing the core of many kinase inhibitors.[11] The use of a suitable palladium catalyst and base is crucial for efficiency, especially given the presence of the free amino group.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Scientist's Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often effective, but for challenging substrates, catalysts with more specialized ligands may be required. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | An aqueous solution of an inorganic base is standard. Cs₂CO₃ can be more effective for less reactive partners.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The solvent must be thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive bromides or boronic acids. |
Protocol 2: Buchwald-Hartwig Amination
This C-N bond-forming reaction is indispensable for attaching amine-containing side chains, which are often critical for solubility and target engagement.[6][7] The choice of ligand is paramount for success with heteroaryl halides.[5]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, (±)-BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent. Stir for a few minutes, then add the amine coupling partner.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor reaction progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
| Parameter | Recommended Condition | Scientist's Notes |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Sterically hindered biarylphosphine ligands are highly effective for coupling with 2-aminopyridines.[5] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. NaOt-Bu is common, but LiHMDS can be effective at lower temperatures.[5] |
| Solvent | Toluene, Dioxane | Solvents must be anhydrous and oxygen-free. |
| Temperature | 80-110 °C | The reaction temperature is highly dependent on the specific substrates and ligand used. |
Case Study: Synthesis of Brigatinib (AP26113) Intermediate
Brigatinib is a potent, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) and is used in the treatment of non-small-cell lung cancer (NSCLC).[1][2] The synthesis of Brigatinib showcases a sophisticated application of cross-coupling chemistry, often involving intermediates derived from substituted aminopyridines. While the exact industrial synthesis may vary, a plausible route involves the coupling of a complex aniline derivative with a functionalized pyrimidine core. An intermediate structurally related to our topic compound is often employed in the construction of the aniline portion.
The following workflow outlines a generalized synthetic approach towards a key aniline intermediate used in Brigatinib synthesis, highlighting where a functionalized aminopyridine core would be constructed.
Caption: Generalized workflow for the synthesis of Brigatinib, highlighting the formation of a key aniline intermediate.[13][14]
In this pathway, a nucleophilic aromatic substitution (SNAr) followed by a reduction creates a complex aniline.[15] This aniline is then coupled with a highly functionalized pyrimidine containing the unique phosphine oxide moiety, a distinguishing feature of Brigatinib that enhances potency and selectivity.[1][2][16] The principles of C-N bond formation, as detailed in the Buchwald-Hartwig protocol, are central to this final coupling step.
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and versatile entry point into the synthesis of complex kinase inhibitors. Its strategic functionalization allows for the application of robust and modular palladium-catalyzed cross-coupling reactions. By mastering the protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, medicinal chemists can rapidly generate diverse libraries of compounds, accelerating the discovery and development of next-generation targeted therapies. The successful application of these chemical principles in the synthesis of impactful drugs like Brigatinib underscores the profound importance of this chemical building block.[1][15]
References
- Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). Journal of Medicinal Chemistry. [Link]
- Synthesis method of brigatinib intermediate. (2021).
- Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). PubMed. [Link]
- A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PubMed Central. [Link]
- The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors. (2016). AACR Journals. [Link]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). NIH. [Link]
- Preparation method of ALK inhibitor Brigatinib. (2020).
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- Preparation method of ALK inhibitor brigatinib. (2020).
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- Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2016). RSC Publishing. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
- Buchwald–Hartwig amin
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2018). ePrints Soton. [Link]
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- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
- The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2024). Journal of the American Chemical Society. [Link]
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- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
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- Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Buchwald-Hartwig amination of 3-Amino-2-bromo-6-methoxypyridine
An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Amino-2-bromo-6-methoxypyridine
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination reaction using this compound as a key substrate. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex heteroaromatic amines.
Scientific Context and Strategic Importance
The Buchwald-Hartwig amination stands as a premier method for constructing aryl C-N bonds, largely superseding harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution due to its superior functional group tolerance and broader substrate scope.[1] The substrate, this compound, is a valuable building block, featuring a pyridine core common in bioactive molecules. However, its structure presents unique challenges:
-
Multiple Coordination Sites: The presence of both the pyridine ring nitrogen and the exocyclic amino group can lead to competitive binding with the palladium catalyst, potentially inhibiting catalytic activity.
-
Electronic Effects: The electron-donating methoxy and amino groups influence the reactivity of the aryl bromide, requiring careful optimization of the catalyst system.
This guide addresses these challenges by providing a mechanistically grounded protocol, ensuring reliable and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5][6]
The Key Steps Are:
-
Activation of the Pre-catalyst: The reaction is initiated by the reduction of a stable Palladium(II) pre-catalyst (e.g., Pd(OAc)₂) to the catalytically active Pd(0) species in situ. Alternatively, a direct Pd(0) source like Pd₂(dba)₃ can be used.[4][6][7]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step of the entire cycle.[1][5][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[1][6]
-
Reductive Elimination: This is the final, bond-forming step. The arylamine product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Protocol: N-Arylation of this compound
This protocol provides a robust starting point for the coupling of various primary and secondary amines.
3.1. Materials and Equipment
-
Substrate: this compound
-
Amine: Desired primary or secondary amine coupling partner
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle with temperature control, Argon or Nitrogen line, standard glassware for workup and purification.
3.2. Catalyst System Selection: The Rationale
The choice of catalyst, ligand, and base is paramount for success.
| Component | Recommended Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are reliable pre-catalysts that readily form the active Pd(0) species.[6][9][10] |
| Ligand | Xantphos | This bulky, electron-rich bidentate phosphine ligand is highly effective for coupling heteroaryl halides.[5][11] Its wide bite angle facilitates the crucial reductive elimination step and prevents catalyst deactivation. |
| Base | NaOt-Bu | A strong, non-nucleophilic base that is highly effective for deprotonating a wide range of amines.[12] For substrates sensitive to strong bases, a milder base like Cs₂CO₃ can be employed.[7][9] |
| Solvent | Toluene | An inert, high-boiling solvent that is standard for this transformation.[9] Ensure it is anhydrous, as water can negatively impact the catalyst. |
3.3. Step-by-Step Experimental Procedure
Safety Note: This reaction must be performed under an inert atmosphere as the palladium catalyst and some reagents are sensitive to air and moisture.[4][10]
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition (Solid): Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Reagent Addition (Liquid/Solution): Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution).[10]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
Data Presentation: Example Reaction Parameters
The following table illustrates typical conditions and expected outcomes for the amination of this compound with a generic secondary amine (e.g., morpholine).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12 | >95 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.4) | Dioxane | 100 | 16 | 92 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 75 |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 110 | 18 | 88 |
graph TD { subgraph "Troubleshooting Workflow" direction LR; style fill:#F1F3F4,stroke:#5F6368,stroke-width:2pxA[Start: Low Conversion] --> B{Check Inert Atmosphere}; B -- "Good" --> C{Verify Reagent Purity}; B -- "Poor" --> B_Sol[Action: Re-purge System]; C -- "Good" --> D{Increase Catalyst/Ligand Loading}; C -- "Poor" --> C_Sol[Action: Use Fresh Reagents]; D -- "No Improvement" --> E{Screen Alternative Ligands}; D -- "Improved" --> F[End: Optimized]; E -- "e.g., RuPhos, BrettPhos" --> F; end
}
Caption: A logical workflow for troubleshooting low reaction yields.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (due to oxygen/moisture); Impure reagents or solvent; Insufficient temperature. | Ensure a rigorously inert atmosphere; Use freshly opened, high-purity reagents and anhydrous solvent; Increase reaction temperature. |
| Hydrodehalogenation | A competitive side reaction where the bromine is replaced by hydrogen.[1] | Use a bulkier ligand (e.g., biaryl phosphines like RuPhos) to accelerate reductive elimination over side reactions.[13][14] |
| Formation of Dark Precipitate | Catalyst decomposition ("Palladium black"). | This can indicate the ligand is not robust enough or the temperature is too high. Consider a more stable ligand system or slightly lower temperature.[9] |
| Incomplete Reaction with Weakly Nucleophilic Amines | The amine is not reactive enough under the standard conditions. | Switch to a stronger base (if not already using NaOt-Bu); Use a more electron-rich ligand to increase the catalyst's reactivity. |
Conclusion
The is a highly effective and versatile transformation. By carefully selecting the catalyst system and maintaining a strict inert atmosphere, researchers can reliably synthesize a diverse array of N-aryl aminopyridine derivatives. The protocol detailed in this guide provides a validated starting point, while the mechanistic insights and troubleshooting advice offer the necessary tools to adapt and optimize the reaction for specific synthetic targets.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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- Organic Chemistry Data. (n.d.).
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- Organic Syntheses. (2024).
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- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- NIH. (n.d.).
- ResearchGate. (2025).
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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Application Notes and Protocols for Sonogashira Coupling with 3-Amino-2-bromo-6-methoxypyridine
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This palladium- and copper-cocatalyzed transformation has proven indispensable in the synthesis of a vast array of complex molecules, from natural products to advanced organic materials.[1][3] For researchers, scientists, and drug development professionals, its true power lies in its ability to forge intricate molecular architectures under remarkably mild conditions, a critical advantage in the multi-step syntheses characteristic of pharmaceutical development.[1][3]
This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on a substrate of significant interest in medicinal chemistry: 3-amino-2-bromo-6-methoxypyridine. The unique electronic and steric properties of this substituted pyridine present both opportunities and challenges in its synthetic applications. Herein, we will dissect the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide expert insights into troubleshooting and optimization, empowering you to leverage this powerful reaction with confidence and precision.
Understanding the Substrate: The Nuances of this compound
The reactivity of this compound in Sonogashira coupling is governed by a delicate interplay of electronic and steric effects imparted by its substituents. The electron-donating nature of both the 3-amino and 6-methoxy groups enriches the pyridine ring with electron density. In palladium-catalyzed cross-coupling reactions, electron-rich aryl halides can sometimes exhibit reduced reactivity towards oxidative addition, which is often the rate-limiting step.[4] However, the presence of the amino group ortho to the bromine can also offer a potential coordinating site for the palladium catalyst, which may influence the reaction kinetics.[5]
The position of the substituents also introduces steric considerations. The proximity of the 3-amino group to the 2-bromo reaction center could potentially hinder the approach of the bulky palladium catalyst complex. Therefore, the choice of phosphine ligand on the palladium catalyst becomes a critical parameter to balance steric demands and electronic activation.
The Catalytic Symphony: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[1] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.
Figure 1: The dual catalytic cycles of the Sonogashira coupling.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), in this case, this compound, to form a Pd(II) complex. This step is often rate-determining, and its efficiency is influenced by the electron density of the aryl halide and the nature of the phosphine ligands on the palladium.[4]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base, the acidic terminal proton of the alkyne is removed to form a copper acetylide intermediate. This species is crucial for the subsequent transmetalation step.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines and serves as a robust starting point for your experiments.[6]
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Terminal Alkyne | ≥98% | Commercially Available |
| Pd(CF₃COO)₂ | ≥98% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Argon or Nitrogen | High Purity | Gas Supplier |
| Schlenk Flask | - | Laboratory Glassware Supplier |
| Magnetic Stirrer with Hotplate | - | Laboratory Equipment Supplier |
Experimental Workflow:
Figure 2: Step-by-step experimental workflow.
Detailed Procedure:
-
Reaction Setup:
-
To a dry 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), triphenylphosphine (6.6 mg, 0.025 mmol, 5.0 mol%), and copper(I) iodide (4.8 mg, 0.025 mmol, 5.0 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add 2.0 mL of anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature. The solution should turn from colorless to a pale yellow or light brown, indicating the formation of the active catalyst.
-
To this mixture, add this compound (101.5 mg, 0.5 mmol, 1.0 equiv.), the desired terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (1 mL).
-
-
Reaction:
-
Immerse the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 10 mL of saturated aqueous sodium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. Due to the basicity of the amino-pyridine product, streaking on the column can be an issue. To mitigate this, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[7] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is recommended.
-
Table 2: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst Loading | 2.5 mol% Pd(CF₃COO)₂ | Provides a good balance between reaction efficiency and cost.[6] |
| Ligand Loading | 5.0 mol% PPh₃ | Stabilizes the palladium catalyst and influences its reactivity.[6] |
| Copper Co-catalyst | 5.0 mol% CuI | Facilitates the formation of the copper acetylide intermediate.[6] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and a scavenger for the HBr byproduct.[6] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reagents and catalyst.[6] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition of the bromopyridine.[6] |
| Reaction Time | 3 hours | Typically sufficient for complete conversion with this substrate class.[6] |
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Product Yield
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.
-
Poor Quality Reagents: Use anhydrous and degassed solvents and bases. Impurities can poison the catalyst. Copper(I) iodide can degrade over time; using a fresh bottle is recommended.
-
Insufficient Inert Atmosphere: Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the alkyne (Glaser coupling).[8] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
-
Excess Copper: High concentrations of the copper(I) co-catalyst can promote the dimerization of the alkyne.[8] Consider reducing the amount of CuI.
-
Presence of Oxygen: As mentioned, oxygen is a key culprit in Glaser coupling. Rigorous exclusion of air is critical.
-
Copper-Free Conditions: In cases where homocoupling is a persistent issue, a copper-free Sonogashira protocol may be employed.[1][3] These reactions often require different ligands and bases and may proceed at a slower rate.
Product Characterization: A Spectroscopic Snapshot
The successful synthesis of the desired 3-amino-2-alkynyl-6-methoxypyridine can be confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, the methoxy group (a singlet around 3.8-4.0 ppm), and the amino group (a broad singlet). The chemical shifts of the pyridine protons will be influenced by the newly introduced alkynyl substituent.
-
¹³C NMR: The appearance of two new signals in the alkyne region (typically between 80-100 ppm) is a strong indicator of a successful coupling.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods for determining the molecular weight of the product. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyridines may involve the loss of HCN or substituents from the ring.[9]
-
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile transformation for the synthesis of highly functionalized heterocyclic compounds of interest in drug discovery and development. By understanding the underlying mechanism, carefully controlling the reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively utilize this reaction to build complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a comprehensive resource to facilitate the successful application of this important synthetic tool.
References
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- Shaikh, A. A., & Ganorkar, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6668.
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
- Reddit. (2023). Purification of strong polar and basic compounds. In r/Chempros.
- Shaikh, A. A., & Ganorkar, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6668.
- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243–3245.
- Khan, M. T. H. (2019). Sonogashira coupling. In YouTube.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Molecules. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. In MDPI.
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
- Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 44(8), 564–576.
- Columbia University. (n.d.). Column chromatography. In Department of Chemistry.
- Khakwani, M. S., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Asian Journal of Chemistry, 24(2), 787-790.
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Application Note & Protocol: Heck Coupling Reaction of 3-Amino-2-bromo-6-methoxypridine
Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on the electron-rich heteroaromatic substrate, 3-amino-2-bromo-6-methoxypyridine. The guide is intended for researchers, scientists, and professionals in drug development. It details the underlying mechanism, offers a robust step-by-step protocol, and provides insights into reaction optimization and troubleshooting. The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization via C-C bond formation is critical for the synthesis of novel therapeutic agents.[1][2] This guide explains the causal relationships behind reagent selection and procedural steps to ensure reproducible and high-yielding outcomes.
Introduction and Scientific Context
The Mizoroki-Heck reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[3] This transformation is a pillar of modern organic synthesis, valued for its reliability and tolerance of a wide array of functional groups.[4] In the context of drug discovery, the pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, where it can enhance metabolic stability, potency, and target binding.[5]
The specific substrate, this compound, presents unique considerations. It is an electron-rich pyridine, which can influence the reactivity of the C-Br bond.[6] Furthermore, the presence of an amino group at the 3-position and the pyridine nitrogen itself can potentially coordinate with the palladium catalyst, necessitating careful selection of ligands and reaction conditions to avoid catalyst inhibition.[7] This guide provides a validated starting point for the successful vinylation of this important heterocyclic building block.
The Heck Reaction: Mechanism and Rationale
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[8]
The Catalytic Cycle involves four key steps:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the aryl-bromide bond of the pyridine substrate. This is often the rate-determining step.[8] The reactivity trend for halides is typically I > Br > Cl.[8]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-carbopalladation, where the aryl group is transferred to one of the alkene carbons.[8][9]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the desired vinyl-substituted pyridine product. This step typically favors the formation of the more thermodynamically stable E-isomer.[8]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species eliminates H-X (in this case, HBr), which is neutralized by the base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Causality Behind Reagent Selection
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is stable in air and is reduced in situ to the active Pd(0) species by phosphine ligands, amines, or other reagents in the reaction mixture.[11] Using a Pd(II) source is often more convenient and efficient than handling air-sensitive Pd(0) complexes like Pd(PPh₃)₄.[10]
-
Phosphine Ligands: Ligands are crucial for stabilizing the Pd(0) catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[8][12] For electron-rich aryl halides, electron-donating and sterically bulky phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step.[6] The choice of ligand can dramatically influence reaction efficiency.[12]
-
Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the reductive elimination step.[4] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3] For substrates with an amine group, a hindered organic base or a mild inorganic base is often preferred to minimize potential side reactions.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used as they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[13]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic terminal alkene, ethyl acrylate.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Amount (1 mmol scale) |
| This compound | C₆H₇BrN₂O | 203.04 | 203 mg (1.0 equiv) |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 150 mg, 165 µL (1.5 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 mg (0.02 equiv) |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | C₂₁H₂₁P | 304.37 | 12.2 mg (0.04 equiv) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 202 mg, 278 µL (2.0 equiv) |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 5 mL |
| Equipment | |||
| Schlenk tube or sealable reaction vial | |||
| Magnetic stirrer and stir bar | |||
| Heating block or oil bath | |||
| Inert gas supply (Argon or Nitrogen) | |||
| Standard glassware for workup & purification |
Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and phosphine ligands can be toxic.[10] DMF is a reproductive toxin. Consult Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the Heck coupling reaction.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).
-
Establish Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation.[14]
-
Addition of Liquid Reagents: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes until the solids dissolve. Then, add triethylamine (278 µL, 2.0 mmol) followed by ethyl acrylate (165 µL, 1.5 mmol).
-
Reaction: Securely seal the tube and place it in a preheated oil bath or heating block set to 110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-24 hours, indicated by the consumption of the starting bromide.
-
Workup: Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The product is expected to be (E)-ethyl 3-(3-amino-6-methoxypyridin-2-yl)acrylate.
Optimization and Troubleshooting
Cross-coupling reactions can be sensitive to a variety of factors. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation of Pd source or ligand).2. Insufficient temperature.3. Catalyst inhibition by pyridine nitrogen. | 1. Use fresh Pd(OAc)₂ and P(o-tol)₃. Ensure the reaction is strictly anaerobic.[14]2. Increase temperature in 10 °C increments (up to ~140 °C).3. Screen different ligands (e.g., bulky Buchwald ligands like XPhos or SPhos).[7] |
| Formation of Pd Black | 1. Ligand dissociation or oxidation, leading to Pd(0) agglomeration.2. Reaction temperature is too high. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Try lowering the reaction temperature.[14]3. Consider using a more stable palladacycle precatalyst.[6] |
| Dehalogenation Side Product | The bromo group is replaced by hydrogen. | Use a weaker, non-nucleophilic base (e.g., switch from Et₃N to K₂CO₃ or Cs₂CO₃).[7] Lower the reaction temperature. |
| Low Yield after Workup | 1. Incomplete reaction.2. Product loss during extraction or purification. | 1. Allow the reaction to run for a longer duration.2. Check the pH of the aqueous layer during workup; the amino-pyridine product may be protonated and partially soluble in the aqueous phase. Neutralize if necessary before extraction. |
Conclusion
The Mizoroki-Heck reaction is a powerful and versatile tool for the vinylation of heteroaromatic systems like this compound. Success hinges on a clear understanding of the reaction mechanism and the careful selection of catalyst, ligand, base, and solvent. The protocol provided herein serves as a robust and well-reasoned starting point for researchers. By applying the principles of optimization and troubleshooting outlined in this guide, scientists can efficiently synthesize valuable substituted pyridine derivatives for applications in drug discovery and materials science.
References
- Heck, R. F. (1972). Palladium-catalyzed reactions of aryl, benzyl, and vinyl halides with olefins. Journal of the American Chemical Society, 94(8), 2712–2716.
- Wipf, P. (2007). Basic Principles - Heck Reactions. University of Pittsburgh.
- Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
- Chemistry LibreTexts. (2023). Heck reaction.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Reddit. (2021). Practical Heck Reaction problems! r/chemhelp.
- Su, H. L., et al. (2012). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes. Beilstein Journal of Organic Chemistry, 8, 1844-1853.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Su, H. L., et al. (2012). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes... ResearchGate.
- Hartwig, J. F., et al. (2007). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. Organometallics, 26(23), 5629–5632.
- ResearchGate. (2011). ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids.
- Gote, Y. V., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806.
- ResearchGate. (2024). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
- De, S., et al. (2022). Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs. Future Medicinal Chemistry, 14(12), 895-911.
- Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(40), 7723–7727.
- ResearchGate. (2018). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
- Wang, Z., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Nature Communications, 12(1), 1-8.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-666.
- Guchhait, G., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.
- Forsythe, T. G., et al. (2014). Nitroethylation of Vinyl Triflates and Bromides. Organic Letters, 16(16), 4264-4267.
- Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6459.
- ResearchGate. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
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Introduction: Unlocking Complexity from a Versatile Pyridine Building Block
An In-Depth Guide to the Synthetic Utility of 3-Amino-2-bromo-6-methoxypyridine in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic construction of novel heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, serves as a foundational element for countless drug candidates. This compound has emerged as a particularly valuable and versatile building block for the synthesis of complex, functionalized heterocycles.[1][2] Its utility stems from a unique arrangement of functional groups:
-
A Reactive Bromine Atom (C-2): Ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
A Nucleophilic Amino Group (C-3): Serves as a critical handle for subsequent annulation and cyclization reactions, allowing for the construction of fused ring systems.
-
An Electron-Donating Methoxy Group (C-6): Modulates the electronic properties of the pyridine ring, influencing reactivity and the physicochemical properties of the final compounds.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block. We will explore field-proven protocols for key transformations, explain the causality behind experimental choices, and present detailed workflows to empower the synthesis of diverse heterocyclic libraries.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-2 position is the primary site for synthetic elaboration via cross-coupling. This allows for the introduction of diverse substituents, which can then be used to modulate biological activity or participate in further transformations.
A. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is one of the most effective methods for forming a bond between an aryl halide and a terminal alkyne.[3][4][5] This reaction introduces an alkynyl moiety onto the pyridine core, a versatile functional group that can serve as a linchpin for further cyclization or as a key pharmacophoric element.
Causality and Mechanistic Insight: The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper(I). The palladium(0) species undergoes oxidative addition into the C-Br bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst. The choice of a mild base, such as an amine, is crucial to facilitate the formation of the copper acetylide without promoting unwanted side reactions.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling [3]
-
Reaction Setup: In a 10 mL round-bottomed flask purged with nitrogen, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature under nitrogen.
-
Reagent Addition: Add this compound (0.5 mmol, 1.0 equiv.), the desired terminal alkyne (0.6 mmol, 1.2 equiv.), and Et₃N (1 mL).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Scope of Sonogashira Coupling Partners
The following table summarizes the scope of the reaction with various terminal alkynes, demonstrating its broad applicability.
| Entry | Terminal Alkyne Partner | Product Yield (%) |
| 1 | Phenylacetylene | >90 |
| 2 | 4-Ethynyltoluene | >90 |
| 3 | 4-Methoxyphenylacetylene | >90 |
| 4 | Cyclopropylacetylene | 88 |
| 5 | 1-Decyne | 85 |
Data adapted from studies on 2-amino-3-bromopyridines.[3][6]
Visualization: Sonogashira Coupling Workflow
Sources
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- 2. This compound | 135795-46-9 [sigmaaldrich.com]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Amino-2-bromo-6-methoxypyridine
Abstract
This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling reactions of 3-Amino-2-bromo-6-methoxypyridine. This versatile heterocyclic building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of novel compounds in medicinal chemistry and materials science. This document delves into the practical execution of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The content is structured to provide not only step-by-step methodologies but also the underlying scientific principles, troubleshooting guidance, and the critical role of ligands and reaction parameters in achieving successful outcomes.
Introduction: The Strategic Importance of this compound
Substituted pyridines are privileged scaffolds in modern drug discovery and functional materials. This compound serves as a highly valuable and versatile starting material due to its distinct functional handles. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling, enabling the introduction of a wide array of carbon and heteroatom substituents. The amino group at the 3-position and the methoxy group at the 6-position offer sites for further derivatization and modulate the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2] The ability to precisely control the construction of complex molecular architectures from readily available precursors has revolutionized the synthesis of pharmaceuticals and other biologically active compounds.[3] This guide will provide detailed protocols for several key palladium-catalyzed reactions utilizing this compound.
The Engine of Transformation: Understanding the Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle. A general understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation/Migratory Insertion: In reactions like the Suzuki or Sonogashira coupling, the organic group from an organometallic reagent (e.g., organoboron or organocopper) is transferred to the palladium center.[3][5] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4][6]
The choice of ligands, bases, and solvents plays a critical role in modulating the efficiency of each step in the catalytic cycle.[7][8]
Figure 1: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl and heteroaryl structures.[9] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as PdCl₂(dppf).[9][10] The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can significantly enhance catalytic activity, especially for challenging substrates, by promoting oxidative addition and reductive elimination.[7][11]
-
Base: The base plays a crucial role in activating the organoboron species for transmetalation.[12] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and yields.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents.[9]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane and degassed water.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | Highly active for heteroaryl halides.[10] |
| Base | K₃PO₄ | Strong, non-nucleophilic base promoting transmetalation. |
| Solvent | 1,4-Dioxane / H₂O | Good for dissolving both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy for oxidative addition. |
digraph "Suzuki-Miyaura Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];subgraph "cluster_prep" { label = "Preparation"; bgcolor="#F1F3F4"; A [label="Weigh Reagents:\n- this compound\n- Arylboronic Acid\n- Base (K₃PO₄)"]; B [label="Add to Schlenk Flask"]; C [label="Evacuate & Backfill\nwith Inert Gas"]; A -> B -> C; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; D [label="Prepare Catalyst Solution:\nPd(OAc)₂ + SPhos\nin Dioxane"]; E [label="Add Catalyst & Solvents\n(Dioxane/H₂O)"]; F [label="Heat at 100°C"]; G [label="Monitor by TLC/LC-MS"]; D -> E -> F -> G; }
subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#F1F3F4"; H [label="Cool to RT & Dilute\nwith Ethyl Acetate"]; I [label="Aqueous Wash\n(Water & Brine)"]; J [label="Dry, Filter, Concentrate"]; K [label="Flash Column\nChromatography"]; H -> I -> J -> K; }
C -> E; G -> H; }
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[14][15] This reaction couples an aryl halide with a primary or secondary amine.[5] For a substrate like this compound, potential challenges include catalyst inhibition by the pyridine nitrogen or the existing amino group.[16]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is paramount to success. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to overcome the challenges associated with aminopyridine substrates.[16] These ligands facilitate both the oxidative addition and the final reductive elimination step.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice.[17][18]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by the secondary amine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / RuPhos | Effective for challenging C-N couplings with heteroaryl halides.[16] |
| Base | NaOt-Bu | Strong base to deprotonate the amine coupling partner.[17] |
| Solvent | Toluene | Anhydrous, high-boiling, non-protic solvent. |
| Temperature | 100-110 °C | Necessary to drive the reaction to completion. |
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[21]
Key Considerations:
-
Catalyst System: A common system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt, such as CuI.[22]
-
Base: An amine base, often triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also serves as the solvent in many cases.[20]
-
Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[23][24] This reaction is valuable for introducing vinyl groups.
Key Considerations:
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ is a classic choice.[13]
-
Base: A hindered organic base like triethylamine or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the reaction.[25]
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl group and palladium to the alkene, followed by syn-elimination of a β-hydride, leading predominantly to the trans-alkene product.[23]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or solvent. | Use a fresh palladium source and ligand; Ensure rigorous exclusion of air and moisture; Screen different bases and solvents. |
| Formation of Homocoupling Product (e.g., Biaryl) | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents; Increase catalyst or ligand loading; Change the base. |
| Dehalogenation of Starting Material | Presence of water or other proton sources; Inefficient coupling partner. | Use anhydrous solvents and reagents; Increase the concentration of the coupling partner. |
| Catalyst Decomposition (black precipitate) | High temperature; Inappropriate ligand. | Lower the reaction temperature; Use a more robust (e.g., biaryl phosphine) ligand.[11] |
Conclusion
This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of substituted aminopyridines. The protocols and insights provided in this guide serve as a robust starting point for developing novel compounds for applications in drug discovery and materials science. A thorough understanding of the underlying catalytic principles is key to overcoming challenges and achieving high-yielding, reproducible results.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Developing Ligands for Palladium(II)
- Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (n.d.). BenchChem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
- The Buchwald-Hartwig Amin
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (n.d.). BenchChem.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters.
- Heck reaction. (n.d.). Wikipedia.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PubMed Central.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). BenchChem.
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010).
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-2-bromo-6-methoxypyridine Derivatives
Introduction
3-Amino-2-bromo-6-methoxypyridine and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their unique substitution pattern, featuring an amino group for further functionalization, a bromine atom for cross-coupling reactions, and a methoxy group influencing the electronic properties of the pyridine ring, makes them highly valuable building blocks in medicinal chemistry and materials science. The growing demand for these compounds necessitates the development of robust, scalable, and economically viable synthetic routes.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is a two-step process involving the nitration of a readily available precursor followed by the reduction of the resulting nitro-intermediate. This approach is favored for its regiochemical control and amenability to large-scale production. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offers insights into potential challenges, and provides a framework for troubleshooting, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in two key stages:
-
Nitration: The synthesis commences with the regioselective nitration of a suitable 2-bromo-6-methoxypyridine precursor to introduce a nitro group at the 3-position, yielding 2-bromo-6-methoxy-3-nitropyridine.
-
Reduction: The subsequent step involves the selective reduction of the nitro group in the intermediate to the corresponding primary amine, affording the target compound, this compound.
This two-step approach is advantageous for scale-up as it allows for the purification of the nitro-intermediate, ensuring a high-purity feed for the final reduction step, which often simplifies the final product's isolation and purification.
Part 1: Synthesis of 2-bromo-6-methoxy-3-nitropyridine (Intermediate)
The introduction of a nitro group at the 3-position of the pyridine ring is a critical step that dictates the overall efficiency of the synthesis. The choice of nitrating agent and reaction conditions is paramount to achieve high regioselectivity and yield while ensuring safety, especially at a larger scale.
Mechanistic Considerations
The nitration of pyridine derivatives is an electrophilic aromatic substitution reaction. The methoxy group at the 6-position is an ortho-, para-directing group, while the bromine atom at the 2-position is also ortho-, para-directing but deactivating. The pyridine nitrogen is deactivating towards electrophilic substitution. The interplay of these electronic effects directs the incoming electrophile (NO₂⁺) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the desired 3-nitro isomer.
Experimental Protocol: Nitration of 2-bromo-6-methoxypyridine
This protocol is adapted from established procedures for the nitration of substituted pyridines and should be optimized for the specific substrate and scale.
Materials:
-
2-bromo-6-methoxypyridine (1.0 eq)
-
Fuming Nitric Acid (90%) (3-5 eq)
-
Concentrated Sulfuric Acid (98%) (3-5 eq)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask of appropriate size, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Starting Material: Slowly add 2-bromo-6-methoxypyridine to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.
-
Formation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product can then be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-6-methoxy-3-nitropyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure nitro-intermediate.
Scale-Up Considerations for Nitration:
-
Temperature Control: Maintaining a low temperature is critical to prevent the formation of byproducts and ensure safety. For larger scale reactions, a jacketed reactor with a reliable cooling system is essential.
-
Reagent Addition: The dropwise addition of the nitrating mixture should be carefully controlled to manage the exothermicity of the reaction.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. The use of a baffled reactor can improve mixing during quenching.
Part 2: Synthesis of this compound (Final Product)
The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are available, with the choice depending on factors such as substrate compatibility, cost, and scalability. For this application, a metal-mediated reduction using iron in an acidic medium is presented as a cost-effective and scalable option. An alternative method using tin(II) chloride is also described.
Mechanistic Considerations
The reduction of a nitro group with a metal in acidic media is a heterogeneous reaction that proceeds through a series of single electron transfers from the metal surface to the nitro group. The acidic medium serves to protonate the nitro group and its intermediates, facilitating the reduction process.
Experimental Protocol: Reduction of 2-bromo-6-methoxy-3-nitropyridine
Method A: Iron in Acetic Acid
Materials:
-
2-bromo-6-methoxy-3-nitropyridine (1.0 eq)
-
Iron powder (Fe) (3-5 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-6-methoxy-3-nitropyridine and iron powder in glacial acetic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethyl acetate.
-
Neutralization and Extraction: Carefully add the filtrate to a saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Method B: Tin(II) Chloride Reduction
Materials:
-
2-bromo-6-methoxy-3-nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-6-methoxy-3-nitropyridine in ethanol or ethyl acetate. Add tin(II) chloride dihydrate to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution. This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture and wash the solid with ethyl acetate. Extract the filtrate with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Remove the solvent under reduced pressure to yield the crude product, which can be purified as described in Method A.
Scale-Up Considerations for Reduction:
-
Exothermicity: The reduction of nitro compounds can be exothermic. For larger scale reactions, controlled addition of the reducing agent or the nitro compound may be necessary to manage the temperature.
-
Work-up: The filtration of iron or tin salts can be challenging on a large scale. The use of a filter press may be required.
-
Waste Disposal: The disposal of metal-containing waste must be carried out in accordance with local environmental regulations.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ ppm) (Estimated) | 13C NMR (CDCl₃, δ ppm) (Estimated) |
| 2-bromo-6-methoxy-3-nitropyridine | C₆H₅BrN₂O₃ | 233.02 | Yellow solid | 7.95 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 4.05 (s, 3H) | 160.2, 145.1, 142.3, 130.5, 112.8, 54.5 |
| This compound | C₆H₇BrN₂O | 203.04 | Off-white to pale yellow solid | 7.10 (d, J=8.0 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 4.20 (br s, 2H), 3.90 (s, 3H) | 158.9, 140.1, 135.2, 115.6, 110.4, 53.8 |
Note: The NMR data provided are estimations based on closely related structures and may vary slightly. Experimental verification is recommended. Methoxy groups typically show a singlet integrating to 3 protons between 2.4 and 4.4 ppm in the 1H NMR spectrum and a resonance between 46 and 69 ppm in the 13C NMR spectrum.[1]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Nitration: The nitration reaction is highly exothermic and involves the use of corrosive and oxidizing acids. Extreme caution must be exercised, especially during the preparation and addition of the nitrating mixture and the quenching step.
-
Reduction: Metal-mediated reductions can be exothermic. Tin(II) chloride is corrosive and can cause severe burns.[2] Iron powder is flammable. Hydrogen gas may be evolved during the reaction, so ensure adequate ventilation and avoid ignition sources.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Nitration: Low yield or incomplete reaction | Insufficient nitrating agent or reaction time. | Increase the equivalents of the nitrating mixture or prolong the reaction time. Monitor closely by TLC/HPLC. |
| Temperature too low. | Allow the reaction to proceed at a slightly higher temperature (e.g., 5-10 °C), but with careful monitoring. | |
| Nitration: Formation of multiple isomers | Poor regioselectivity due to incorrect temperature control. | Strictly maintain the reaction temperature at 0-5 °C. |
| Reduction: Incomplete reaction | Insufficient reducing agent or reaction time. | Add more reducing agent in portions or increase the reaction time. |
| Poor quality of metal reducing agent. | Use freshly opened or activated metal powder. | |
| Reduction: Formation of byproducts | Over-reduction or side reactions. | Optimize reaction temperature and time. Consider using a milder reducing agent. |
| Purification: Difficulty in crystallization | Impurities inhibiting crystal formation. | Perform a preliminary purification by column chromatography before crystallization. |
| Incorrect solvent system. | Screen a variety of solvent systems for recrystallization. |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the two-step synthesis.
References
- Spectroscopic data of related compounds can be found in various chemical supplier databases and spectral libraries.
- Santa Cruz Biotechnology. Tin(II)
- ACD/Labs. Methoxy groups just stick out.
- Fisher Scientific. Tin(II)
Sources
Application Notes & Protocols: One-Pot Tandem Suzuki Coupling and Intramolecular Cyclization for the Synthesis of Imidazo[1,2-a]pyridines using 3-Amino-2-bromo-6-methoxypyridine
Abstract
This technical guide provides a comprehensive protocol for a highly efficient one-pot synthesis of substituted imidazo[1,2-a]pyridines, a crucial scaffold in medicinal chemistry. The described methodology leverages the versatile building block, 3-Amino-2-bromo-6-methoxypyridine, in a palladium-catalyzed tandem sequence involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-N bond formation. This approach offers significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall yield and time efficiency. These protocols are designed for researchers in synthetic organic chemistry and drug development, providing detailed, step-by-step instructions, mechanistic insights, and practical troubleshooting advice.
Introduction: Strategic Importance and One-Pot Advantage
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount for tuning drug-like properties. The starting material, this compound, is a uniquely valuable building block. It possesses three key functional handles: a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a methoxy group that modulates the electronics of the pyridine ring.
Traditional syntheses of functionalized imidazo[1,2-a]pyridines often require multiple discrete steps involving the isolation and purification of intermediates. One-pot syntheses, where sequential reactions are performed in the same reaction vessel, represent a significant advancement in synthetic efficiency.[3][4] This guide details a one-pot, two-step catalytic process:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond at the 2-position of the pyridine ring.
-
Intramolecular Cyclization: Subsequent intramolecular C-N bond formation to construct the fused imidazole ring.
This tandem approach streamlines the synthesis, making it a powerful tool for building libraries of novel compounds for drug discovery.
Mechanistic Rationale and Experimental Design
The success of this one-pot procedure hinges on the careful selection of a catalyst system that is active for both the C-C and C-N bond-forming steps. The overall transformation is a palladium-catalyzed process that proceeds through two distinct catalytic cycles.
Step 1: Suzuki-Miyaura Cross-Coupling
The initial step is a classic Suzuki-Miyaura reaction.[5][6] The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. Following transmetalation with the boronic acid derivative and reductive elimination, the C-C coupled intermediate is formed.
Step 2: Intramolecular C-N Bond Formation (Buchwald-Hartwig type)
Upon formation of the aryl-substituted aminopyridine intermediate, the same palladium catalyst, or a newly formed active species, facilitates the intramolecular cyclization. This step is analogous to a Buchwald-Hartwig amination, where the palladium catalyst activates the C-X bond of the newly introduced aryl ring (where X is a halide or triflate) and facilitates the coupling with the adjacent amino group on the pyridine ring, leading to the formation of the fused imidazo[1,2-a]pyridine scaffold.
The choice of palladium catalyst, ligand, base, and solvent is critical for ensuring both reactions proceed efficiently without catalyst deactivation.[7] Ligands such as SPhos or XPhos are often effective for challenging C-N couplings, while a moderately strong base like K₃PO₄ or Cs₂CO₃ is required to facilitate both the transmetalation and the deprotonation of the amine during cyclization.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a 2-aryl-6-methoxyimidazo[1,2-a]pyridine derivative.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Role | Typical Quantity |
| This compound | 135795-46-9 | 203.04 | Starting Material | 1.0 equiv. |
| (2-Formylphenyl)boronic acid | 40143-47-3 | 149.96 | Coupling Partner | 1.2 equiv. |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Catalyst Precursor | 2 mol% |
| SPhos | 657408-07-6 | 410.47 | Ligand | 4 mol% |
| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 | Base | 3.0 equiv. |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | Solvent | ~0.1 M |
Note: Reagent purity is critical. Use anhydrous solvents and ensure the base is finely powdered and dry.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), (2-Formylphenyl)boronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.02 equiv.) and the SPhos ligand (0.04 equiv.).
-
Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It stabilizes the palladium catalyst and promotes both the oxidative addition and the challenging reductive elimination steps, especially for the intramolecular C-N coupling.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1 M with respect to the starting aminopyridine).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The initial Suzuki coupling to form the intermediate can be observed first, followed by the appearance of the final cyclized product. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting material/intermediate), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure imidazo[1,2-a]pyridine product.
Visualization of Workflow and Mechanism
Chemical Reaction Scheme
Caption: High-level overview of the one-pot tandem reaction.
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Expected Results and Characterization
The described one-pot protocol can be expected to provide the desired imidazo[1,2-a]pyridine product in moderate to good yields, typically ranging from 50% to 75%, depending on the specific boronic acid used.
| Parameter | Expected Result |
| Yield | 50-75% |
| Physical Appearance | Off-white to yellow solid |
| ¹H NMR | Characteristic peaks for the fused ring system and substituents. |
| ¹³C NMR | Signals corresponding to the carbons of the heterocyclic core. |
| HRMS (ESI-TOF) | Calculated m/z for [M+H]⁺ should match the observed value. |
Successful characterization is essential to confirm the structure of the final product and its purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst | Ensure anhydrous/anaerobic conditions. Use fresh, high-purity reagents. Screen other ligands (e.g., XPhos, RuPhos). |
| Insufficient temperature | Confirm the internal reaction temperature is at the desired setpoint. | |
| Incomplete Cyclization | Base is not strong enough or has poor solubility | Switch to a stronger base like Cs₂CO₃. Ensure the base is a fine, dry powder. |
| Catalyst deactivation after the first step | Increase catalyst loading slightly (e.g., to 3 mol%). | |
| Formation of Side Products | Homocoupling of boronic acid | Ensure a strict inert atmosphere. Add the boronic acid slowly or use a slight excess (1.1-1.2 equiv.). |
| Protodeboronation of boronic acid | Use thoroughly dried solvents and reagents. |
Conclusion
The one-pot tandem Suzuki coupling and intramolecular cyclization protocol presented herein offers a robust and efficient pathway for the synthesis of medicinally relevant imidazo[1,2-a]pyridines from this compound. By explaining the causality behind experimental choices and providing detailed, validated steps, this guide empowers researchers to rapidly access complex molecular architectures, accelerating the pace of drug discovery and development.
References
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Mendoza-Sánchez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(21), 7203.
- Cortés-Guzmán, F., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5183.
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(3), 1555-1575.
- Yadav, G., et al. (2018). Indium triflate promoted one-pot multicomponent synthesis of structurally diverse 3-amino-imidazo[1,2-a]pyridines. ResearchGate.
- Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Fouad, M. A., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines. PubMed Central.
- Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal.
- Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health.
- Thomson, D. W., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6610.
- Keshk, E. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. National Institutes of Health.
- Caso, C., & Altmann, K.-H. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry – A European Journal, 31(1), e202402664.
- Boyle, J. P., et al. (2012). Use of Suzuki cross-coupling as a route to 2-phenoxy-6-iminopyridines and chiral 2-phenoxy-6-(methanamino)pyridines. ResearchGate.
- Molander, G. A., et al. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PubMed Central.
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- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Amino-2-bromo-6-methoxypyridine
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for reactions involving 3-Amino-2-bromo-6-methoxypyridine, a versatile heterocyclic building block crucial in medicinal chemistry and drug development. We provide an in-depth analysis of the substrate's reactivity, the principles of microwave heating, and detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency, speed, and improved yields offered by microwave chemistry for the synthesis of complex aminopyridine derivatives.[1][2][3]
Introduction: The Synergy of a Versatile Building Block and an Enabling Technology
The quest for novel therapeutic agents frequently centers on the synthesis of complex nitrogen-containing heterocycles, which form the structural core of over 60% of all known drugs.[4] Among these, substituted aminopyridines are privileged scaffolds due to their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[2][5] this compound is a particularly valuable starting material, offering three distinct points for chemical modification: a nucleophilic amino group, a reactive bromo group amenable to cross-coupling, and a methoxy group that modulates the electronic properties of the pyridine ring.[6]
Traditional synthesis methods often require long reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes.[7][8] This leads to higher product yields, improved purity profiles, and aligns with the principles of green chemistry by reducing energy consumption and solvent use.[4] This guide explores the potent combination of the this compound building block with the speed and efficiency of microwave-assisted synthesis.
Understanding the Reagent: this compound
The reactivity of this compound is governed by the interplay of its three functional groups on an electron-deficient pyridine core.
-
The 2-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is significantly more reactive than a Carbon-Chlorine bond in the crucial oxidative addition step of the catalytic cycle, allowing for selective functionalization.[9]
-
The 3-Amino Group: This group acts as a powerful electron-donating group, influencing the reactivity of the adjacent C-Br bond. While its nucleophilicity can be exploited in other reactions, in the context of cross-coupling, it can also potentially coordinate to the palladium catalyst. This makes the careful selection of ligands, which can prevent catalyst inhibition, a critical parameter for successful synthesis.[10][11]
-
The 6-Methoxy Group: Located para to the amino group, this electron-donating group further modulates the electronic character of the ring, influencing the overall reactivity and the properties of the final synthesized molecule.[6]
This unique electronic and structural arrangement makes the molecule an ideal substrate for creating diverse libraries of compounds through selective and efficient cross-coupling strategies.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis utilizes the ability of polar molecules (dipoles) within a reaction mixture to align with a rapidly oscillating electromagnetic field.[7] This rapid reorientation of molecules generates friction, leading to instantaneous and uniform heating of the entire reaction volume. This mechanism is fundamentally different from conventional oil bath heating, which relies on slower thermal conduction from the vessel walls inward.
Key Advantages of MAOS:
-
Rapid Reaction Rates: Reactions can be accelerated by orders of magnitude, reducing times from hours or days to minutes.[3][12]
-
Higher Yields: The rapid heating minimizes the time available for the formation of side products or the decomposition of reactants and products.[4]
-
Improved Purity: Cleaner reaction profiles often simplify purification processes.[1]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[4]
-
Energy Efficiency: MAOS is significantly more energy-efficient compared to conventional heating methods.[4]
Caption: General workflow for microwave-assisted synthesis.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of this compound is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium catalysis.
4.1 Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating biaryl structures by coupling an organoboron compound with an organic halide.[11][13] Microwave irradiation dramatically accelerates this transformation.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[13]
-
Catalyst Addition: Add the palladium catalyst. A pre-catalyst like Pd(dppf)Cl₂ (3-5 mol%) is often effective.[13][15]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly used to a concentration of 0.1-0.2 M.[13][15]
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-150 °C) for 10-30 minutes.[13] Note: Temperature is a more critical parameter than power for reproducibility.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Pd Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 140 | 15 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ (2) | EtOH/H₂O | 135 | 20 | ~91[11] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 150 | 10 | ~80-90 |
4.2 Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[16][17] The presence of the amino group on the pyridine substrate requires careful selection of sterically hindered phosphine ligands to promote the desired reaction and prevent catalyst inhibition.[18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination
-
Vial Preparation (Inert Atmosphere): To an oven-dried microwave vial under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 eq).[9][17][19]
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane via syringe to a concentration of 0.1-0.2 M.[17]
-
Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate at 100-150 °C for 20-40 minutes.[19]
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Pd Precursor/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos (2/4) | NaOt-Bu (1.4) | Toluene | 110 | 30 | >90 |
| Aniline | Pd(OAc)₂ / RuPhos (2/4) | Cs₂CO₃ (1.5) | Dioxane | 120 | 30 | ~80-90 |
| Benzylamine | Pd₂(dba)₃ / BINAP (2/4) | LiHMDS (2.0) | Toluene | 100 | 40 | ~75-85 |
4.3 Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a highly effective method for linking terminal alkynes to aryl halides, creating important arylacetylene motifs.[20][21] The reaction is typically co-catalyzed by palladium and copper(I), although copper-free methods have also been developed.[20] Microwave heating provides a rapid and efficient route to these products.[22]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. eduzonejournal.com [eduzonejournal.com]
- 5. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 135795-46-9: this compound [cymitquimica.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. heteroletters.org [heteroletters.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-2-bromo-6-methoxypyridine with Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has profound implications in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Among the vast array of substrates, substituted pyridines are of significant interest due to their prevalence in biologically active compounds.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-amino-2-bromo-6-methoxypyridine with various boronic acids. This specific reaction is of high value for the synthesis of highly substituted aminopyridine derivatives, which are privileged scaffolds in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for its execution, and provide insights into optimizing reaction conditions for this particular class of substrates. The inherent challenges associated with the coupling of electron-rich and potentially coordinating pyridines will be addressed, with a focus on catalyst selection and reaction parameter tuning to achieve high yields and purity.
Reaction Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The electron-donating amino and methoxy groups on the pyridine ring can influence the rate of this step.
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction's efficiency.
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the pyridine and the group from the boronic acid) on the palladium(II) complex couple and are eliminated as the final biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Optimizing the Reaction: Key Parameters and Considerations
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key reaction parameters.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligands is paramount for achieving high yields, especially with challenging substrates like electron-rich aminopyridines.
-
Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ and Pd₂(dba)₃ require the addition of a supporting ligand to form the active catalytic species in situ.
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligands play a critical role.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.
-
Bulky, Electron-Rich Ligands: For more challenging substrates like this compound, bulky and electron-rich ligands such as XPhos, SPhos, and RuPhos are often superior. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination. The use of Buchwald precatalysts like XPhos Pd G2 can be particularly advantageous as they readily generate the active catalyst.
-
Base and Solvent System
The base and solvent system are interconnected and must be chosen carefully to ensure efficient transmetalation and maintain the stability of the catalyst and reactants.
-
Bases: A variety of inorganic bases are commonly employed.
-
Carbonates: K₂CO₃ and Na₂CO₃ are widely used and effective in many cases.
-
Phosphates: K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.
-
Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can be used to activate the boronic acid.
-
-
Solvents: The solvent choice influences the solubility of the reactants and the stability of the catalytic species.
-
Aqueous Mixtures: Solvents like 1,4-dioxane/water, toluene/water, or DME/water are frequently used. Water can play a crucial role in the transmetalation step.
-
Anhydrous Conditions: In some cases
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-2-bromo-6-methoxypyridine
Welcome to the dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 3-Amino-2-bromo-6-methoxypyridine. This challenging substrate, characterized by its electron-rich nature and multiple coordination sites, often requires careful optimization to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.
I. Understanding the Challenges
The primary difficulty in using this compound in Suzuki couplings stems from its inherent chemical properties. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, effectively stalling the catalytic cycle. Additionally, the electron-donating nature of the amino and methoxy groups can decrease the reactivity of the Carbon-Bromine bond towards the crucial oxidative addition step.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
This is the most frequent challenge. Before making significant changes to your protocol, systematically evaluate the following potential causes.
Question: Have you confirmed the quality of your reagents?
-
Rationale: The success of a Suzuki reaction is highly dependent on the purity and integrity of all components.
-
Solutions:
-
This compound: Ensure it is pure and free from contaminants. If it's an older stock, consider purification or purchase of a new batch.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid is replaced by a proton.[1][2] This is exacerbated by moisture and acidic or basic conditions.[1][2] Consider using more stable boronic esters, such as pinacol esters.[3]
-
Solvent: Use anhydrous and thoroughly degassed solvents. Oxygen can lead to the oxidative homocoupling of boronic acids and can also oxidize the Pd(0) catalyst.[1][3][4]
-
Base: Ensure the base is fresh, dry, and finely powdered for accurate measurement and reactivity.
-
Question: Is your catalyst system optimal for this substrate?
-
Rationale: Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-rich and potentially chelating substrates like aminopyridines.[1] More active catalyst systems are often required.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands are known to be effective for heteroaryl couplings as they promote the desired catalytic cycle and can prevent catalyst inhibition.[4] Examples include SPhos, XPhos, and RuPhos.
-
Catalyst Precursor: Consider using modern pre-catalysts, such as Buchwald G3 pre-catalysts, which can generate a more active and stable catalytic species in situ.
-
Catalyst Loading: If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be beneficial.
-
Question: Are your reaction conditions appropriate?
-
Rationale: Temperature, reaction time, and the choice of base are critical parameters that often require optimization.
-
Solutions:
-
Base Selection: The choice of base is crucial. While stronger bases like K₃PO₄ can be effective, they may also promote side reactions. Weaker bases such as K₂CO₃ or Cs₂CO₃ are often a good starting point.
-
Temperature: Ensure the reaction is heated to a sufficient temperature (typically 80-110 °C) to drive the reaction to completion.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your LC-MS or NMR spectra indicates the presence of side reactions. Identifying these byproducts is key to mitigating their formation.
| Side Product | Identification Method | Common Causes | Mitigation Strategy |
| Homocoupling of Boronic Acid | MS or NMR of the crude reaction mixture. | Presence of oxygen or Pd(II) species.[1][3][4] | Thoroughly degas all solvents and reagents.[4] Use a Pd(0) source (e.g., Pd₂(dba)₃) directly or ensure complete reduction of a Pd(II) precatalyst.[1][4] |
| Protodeboronation of Boronic Acid | MS or NMR showing the arene corresponding to your boronic acid. | Excess water; inappropriate pH conditions.[1][2] | Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).[3] |
| Dehalogenation of Starting Material (formation of 3-amino-6-methoxypyridine) | MS or NMR of the crude reaction mixture. | Reaction with hydride sources in the reaction mixture (e.g., solvent, amine bases).[1][3] | Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[1][3] |
Issue 3: Difficulty in Product Purification
-
Rationale: The basicity of the amino and pyridine groups in the product can cause it to stick to silica gel, leading to poor recovery and streaking during column chromatography. Residual palladium can also be a persistent impurity.
-
Solutions:
-
Chromatography:
-
Consider deactivating the silica gel with a small amount of a neutral amine like triethylamine in the eluent system.
-
Alternatively, reverse-phase chromatography can be an effective purification method for polar, basic compounds.
-
-
Palladium Removal:
-
An aqueous wash with a solution of sodium thiosulfate or ammonium chloride can help remove some palladium salts.
-
Specialized scavengers can be used to remove residual palladium from the final product.
-
-
III. Recommended Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for different boronic acid coupling partners.
Protocol 1: General Screening Conditions
This protocol is a robust starting point for initial trials.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst and ligand to the reaction vessel under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Alternative Conditions for Challenging Substrates
If the general conditions fail, this alternative protocol using a different base and catalyst system may prove more effective.
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | None (dppf is the ligand) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Anhydrous, degassed DMF |
| Temperature | 100-110 °C |
The procedural steps are analogous to Protocol 1.
IV. Visual Guides
Suzuki Catalytic Cycle and Inhibition Pathway
Caption: Suzuki cycle with aminopyridine inhibition.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting.
V. Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without protecting the amino group? A1: Yes, it is often possible to perform the Suzuki coupling on unprotected aminopyridines. However, if catalyst inhibition is a persistent issue, N-protection (e.g., with a Boc group) could be considered, although this adds extra steps to the synthesis.
Q2: What is the role of water in the reaction? A2: A small amount of water is often beneficial, and sometimes necessary, in Suzuki couplings. It can help to dissolve the base and facilitate the transmetalation step. However, an excess of water can promote the undesirable protodeboronation of the boronic acid.[1]
Q3: My reaction turns black. Is this normal? A3: The formation of black precipitate ("palladium black") indicates the decomposition of the palladium catalyst. While a slight color change is normal, extensive blackening suggests catalyst instability. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand.
Q4: How do I know if my degassing procedure is sufficient? A4: A common method is to bubble an inert gas through the solvent for 15-30 minutes.[5] For more sensitive reactions, the "freeze-pump-thaw" method (repeating a cycle of freezing the solvent with liquid nitrogen, applying a vacuum, and thawing) is more rigorous.[6]
VI. References
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. Available from:
-
Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. Available from:
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. Available from:
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available from: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available from: [Link]
-
troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. Available from:
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross‐Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available from: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available from: [Link]
-
Strategies to minimize homocoupling in Suzuki reactions - Benchchem. Available from:
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Aminopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a particularly significant problem with aminopyridine substrates?
Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., an aminopyridine boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly detrimental side reaction in Suzuki-Miyaura coupling as it irreversibly consumes your nucleophilic coupling partner. The result is a reduced yield of the desired biaryl product and the formation of a simple aminopyridine byproduct, which can complicate purification efforts.[2][3]
Aminopyridines, and especially 2-aminopyridines, are notoriously susceptible to this decomposition pathway.[2][4] This heightened instability arises from two primary factors:
-
Catalyst Inhibition : The basic nitrogen atoms of the pyridine ring and the exocyclic amino group are Lewis basic. They can coordinate to the palladium catalyst, inhibiting its activity and slowing the desired catalytic cycle.[5][6] A slower productive reaction provides a larger window of opportunity for the boronic acid to decompose.
-
Unique Decomposition Mechanism : As discussed below, 2-substituted pyridine boronic acids possess a unique, rapid pathway for protodeboronation that is not prevalent in simpler arylboronic acids.[1][7]
Q2: My 2-aminopyridine boronic acid seems exceptionally unstable, even under mild conditions. Is there a specific chemical reason for this?
Yes, the instability of 2-pyridine boronic acids is mechanistically distinct from many other arylboronic acids. While most simple arylboronic acids undergo protodeboronation fastest at high pH (via a base-catalyzed mechanism), 2-pyridine boronic acid has been shown to decompose most rapidly under near-neutral pH conditions.[2][8]
The underlying cause is the formation of a highly reactive zwitterionic species in solution.[1][7] This zwitterion can undergo a rapid, unimolecular fragmentation of the C-B bond to yield the protodeboronated pyridine product.[2][7] Counterintuitively, the addition of a moderate amount of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of this specific decomposition pathway.[1][2]
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Recommended Starting Protocol
This protocol is designed as a robust starting point for a challenging Suzuki coupling of an aminopyridine where protodeboronation is a primary concern.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aminopyridine MIDA Boronate (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve ~0.1 M concentration)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, aminopyridine MIDA boronate, and K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas or inside a glovebox, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture to a moderate temperature (start with 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated aminopyridine byproduct.
-
Work-up: After completion (or when the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Wikipedia. (2023).
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Zhang, L., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. Royal Society of Chemistry.
- ResearchGate. (2022). Base-Catalyzed Aryl-B(OH)
- ResearchGate. (2019).
- P. A. Cox, et al. (2022). Protodeboronation of (Hetero)
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- BenchChem. (2025).
- BenchChem. (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Wikiwand. (n.d.).
- McDonald, R. I., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- ResearchGate. (2020).
- ChemRxiv. (2021).
- ResearchGate. (2016).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. (2022).
- Liu, C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Clot, E., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
- ResearchGate. (2014). The effect of different solvents on the Suzuki coupling reaction. [Link]
- BenchChem. (2025).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikiwand [wikiwand.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dehalogenation of 3-Amino-2-bromo-6-methoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often frustrating side reaction encountered when working with 3-Amino-2-bromo-6-methoxypyridine: dehalogenation . Our goal is to equip you with the expert knowledge and field-proven protocols necessary to maximize the yield of your desired cross-coupled product while suppressing the formation of the undesired 3-Amino-6-methoxypyridine byproduct.
Understanding the Challenge: Why is Dehalogenation a Problem?
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural properties.[1][2] The pyridine nitrogen, amino group, and methoxy group all influence the reactivity of the C-Br bond, making it susceptible to both desired cross-coupling and undesired side reactions.[1]
Dehalogenation, specifically hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[3] This side reaction consumes your starting material, reduces the yield of the target molecule, and complicates purification. The electron-rich nature of the pyridine ring, further enhanced by the amino and methoxy substituents, makes the C-Br bond particularly prone to this reduction.[3][4]
The Mechanism of Dehalogenation
The primary pathway for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can arise from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can participate in pathways that generate hydride species.[5]
-
Solvents: Protic solvents like alcohols or even trace amounts of water can serve as proton and subsequent hydride sources.[6][7][8] Solvents like DMF can also degrade at high temperatures to produce hydride sources.[5]
-
Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids, can contribute.[5]
Once formed, the Pd-H species can intercept the palladium-aryl intermediate (Ar-Pd-Br) in the catalytic cycle, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[3]
Proactive Strategies for Minimizing Dehalogenation
The key to preventing dehalogenation is to kinetically favor the desired cross-coupling pathway over the hydrodehalogenation pathway. This can be achieved by carefully selecting and optimizing every component of your reaction.
Catalyst and Ligand Selection: The First Line of Defense
The choice of palladium precursor and, more importantly, the phosphine ligand is the most critical factor in controlling dehalogenation.
-
Expertise & Experience: The goal is to use a ligand that accelerates the rate-limiting steps of the main catalytic cycle—oxidative addition and reductive elimination.[9] For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the desired reductive elimination step, allowing the cross-coupling to outcompete the dehalogenation pathway.[3][5]
-
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often the top choices for challenging heteroaryl couplings.[3][5] They provide the necessary steric bulk and electron-donating character to stabilize the catalytic species and promote efficient coupling.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be highly effective, offering strong electron donation and high stability.[10]
-
-
Palladium Source: While both Pd(0) (e.g., Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂) precursors can be used, starting with a Pd(0) source can be advantageous.[11] This avoids potential side reactions that can occur during the in situ reduction of Pd(II) to the active Pd(0) catalyst.[8][11]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My LC-MS analysis shows a significant peak corresponding to the dehalogenated byproduct (3-Amino-6-methoxypyridine). What is the first thing I should check?
A1: The first and most critical parameters to re-evaluate are your ligand and base combination .
-
Ligand: If you are using a less bulky, traditional ligand like PPh₃, switch to a modern biaryl phosphine ligand like SPhos or XPhos.[3] These ligands are designed to accelerate reductive elimination, which is the product-forming step of the desired reaction, helping it to outpace the dehalogenation side reaction.[5]
-
Base: If you are using a strong alkoxide base like NaOtBu or KOtBu, consider switching to a weaker inorganic base.[3] While strong bases are often necessary for C-N couplings, for C-C couplings like Suzuki reactions, they can be overly aggressive and promote the formation of Pd-H species. Try screening milder bases such as K₃PO₄ or Cs₂CO₃.[3][12]
Q2: I am attempting a Suzuki coupling. Which specific conditions should I start with to proactively avoid dehalogenation?
A2: For a Suzuki-Miyaura coupling with this compound, an excellent starting point would be the conditions outlined in the optimized protocol below. Key features include:
-
Catalyst System: A Pd(0) source like Pd₂(dba)₃ paired with a bulky, electron-rich ligand such as SPhos.[3]
-
Base: Potassium phosphate (K₃PO₄) is a reliable and milder base that is often effective for Suzuki couplings of heteroaryl halides and is less prone to causing dehalogenation than strong organic bases.[3][13]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are preferred.[3] It is crucial to ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8]
Q3: Can I use a higher temperature to speed up my sluggish reaction without increasing dehalogenation?
A3: Increasing the temperature is a double-edged sword. While it can accelerate a slow desired reaction, it often accelerates side reactions like dehalogenation and catalyst decomposition even more.[8] Before increasing the temperature, ensure you have optimized your catalyst system. A more active catalyst (i.e., a better ligand) is often the solution to a sluggish reaction. If you must increase the temperature, do so cautiously (e.g., in 10 °C increments) and monitor the reaction closely by TLC or LC-MS to see if the ratio of product to byproduct is improving or worsening.
Q4: My reaction is a Buchwald-Hartwig amination, which requires a strong base. How can I minimize dehalogenation in this case?
A4: This is a classic challenge. While a strong base (e.g., NaOtBu) is typically required for the deprotonation of the amine in the catalytic cycle, it is also a potential source of hydride for dehalogenation.[14][15] The key is to rely heavily on an optimized catalyst system.
-
Use a High-Performance Ligand: This is non-negotiable. Use a ligand from the Buchwald portfolio (e.g., XPhos, RuPhos) that is known to be highly active for C-N bond formation.[15] This will make the desired catalytic cycle as fast as possible.
-
Use a Precatalyst: Buchwald G3 or G4 precatalysts are often more efficient and can provide a more active and stable catalytic species, potentially allowing for lower reaction temperatures.[11]
-
Anhydrous Conditions: Scrupulously dry conditions are paramount. Ensure your amine, solvent, and base are anhydrous to minimize water as a potential proton source.[8]
Data and Workflow Visualization
Table 1: Troubleshooting Dehalogenation Based on Reaction Components
| Parameter | Observation / Problem | Recommended Action | Rationale |
| Ligand | High levels of dehalogenated byproduct using PPh₃ or similar ligands. | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3][5] | Accelerates the desired reductive elimination step, allowing it to outcompete the dehalogenation pathway.[5][9] |
| Base | Significant dehalogenation, especially in Suzuki or Sonogashira couplings. | Switch from strong alkoxide bases (NaOtBu) to milder inorganic bases (K₃PO₄, Cs₂CO₃).[3][12] | Milder bases are less likely to generate palladium-hydride species responsible for hydrodehalogenation.[3] |
| Solvent | Reaction performed in protic solvents (e.g., alcohols) or wet aprotic solvents. | Use anhydrous, aprotic solvents like 1,4-dioxane or toluene. Ensure rigorous degassing.[3][16] | Prevents the solvent from acting as a proton/hydride source and removes oxygen which can degrade the catalyst.[8][11] |
| Temperature | Reaction is sluggish, and increasing temperature worsens dehalogenation. | Optimize the catalyst/ligand system first to increase activity at a lower temperature.[8] | A more active catalyst is a better solution for sluggish reactions than elevated temperatures, which often favor side reactions. |
Experimental Workflow Diagram
The following diagram outlines a logical workflow for setting up a cross-coupling reaction to minimize dehalogenation.
Caption: A decision workflow for minimizing dehalogenation.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is provided as a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to suppress hydrodehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the flask.
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of the starting material and the formation of both the desired product and the dehalogenated byproduct.[13]
-
Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
Q: Can trace water in my reagents cause dehalogenation?
-
Q: Is dehalogenation more of a problem with aryl bromides or aryl chlorides?
-
A: Dehalogenation propensity generally follows the reactivity of the halide: I > Br > Cl.[3] While aryl bromides are more susceptible than chlorides, the electron-rich nature of this specific pyridine substrate makes the C-Br bond particularly labile.
-
-
Q: Can the quality of my boronic acid affect the level of dehalogenation?
-
A: Yes. A slow transmetalation step due to poor quality or unstable boronic acid can allow more time for competing side reactions like dehalogenation to occur.[3] Using high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can help drive the reaction forward more efficiently.[11]
-
-
Q: What is the role of the amino group at the 3-position?
-
A: The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This makes the oxidative addition step of the catalytic cycle (the insertion of Pd(0) into the C-Br bond) more challenging. This is another reason why highly active, electron-rich ligands are required to facilitate this crucial first step.[4] Additionally, the amino group's Lewis basicity could potentially coordinate to the palladium center, influencing catalyst activity.[13]
-
References
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- The Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works.
- Fu, G. C., & Menzel, K. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Chem-Impex. (n.d.). 3-Amino-6-bromo-2-methylpyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
- 1. CAS 135795-46-9: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Amino-2-bromo-6-methoxypyridine
Welcome to the technical support center for the synthesis of 3-Amino-2-bromo-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and direct route to this molecule is the electrophilic bromination of 2-Amino-6-methoxypyridine using N-Bromosuccinimide (NBS). The reaction is governed by the principles of electrophilic aromatic substitution on a substituted pyridine ring. The amino and methoxy groups are both activating and ortho-, para-directing. However, the interplay of their directing effects and the potential for side reactions necessitates careful control of reaction conditions to achieve high yield and regioselectivity.
This guide will walk you through a detailed experimental protocol, provide a comprehensive troubleshooting guide in a question-and-answer format, and address frequently asked questions to ensure the success of your synthesis.
Part 1: Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Amino-6-methoxypyridine | 124.14 | >98% | Starting material. |
| N-Bromosuccinimide (NBS) | 177.98 | >98% | Brominating agent. |
| Acetonitrile (CH₃CN) | 41.05 | Anhydrous | Reaction solvent. |
| Dichloromethane (DCM) | 84.93 | Reagent grade | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For work-up. |
| Brine (saturated NaCl solution) | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent. |
| Hexanes | - | Reagent grade | For recrystallization. |
| Ethyl Acetate (EtOAc) | 88.11 | Reagent grade | For recrystallization. |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-6-methoxypyridine (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of NBS:
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile (5 mL per 1 g of NBS).
-
Slowly add the NBS solution dropwise to the cooled solution of 2-Amino-6-methoxypyridine over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mixture of hexanes and ethyl acetate as the eluent. The product should have a different Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid.
-
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Formation
-
Q: My TLC analysis shows only the starting material even after several hours. What could be the problem?
-
A: There are several potential causes for a stalled reaction:
-
Inactive NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly. It is recommended to use freshly opened or purified NBS. You can test the activity of your NBS by dissolving a small amount in water; it should liberate bromine (a reddish-brown color).
-
Insufficient Activation: While the amino and methoxy groups are activating, impurities in the starting material or solvent can inhibit the reaction. Ensure your 2-Amino-6-methoxypyridine is of high purity and the acetonitrile is anhydrous.
-
Low Temperature: While 0 °C is recommended to control selectivity, if the reaction is not proceeding, you can allow it to slowly warm to room temperature while monitoring for the formation of byproducts by TLC.
-
-
Issue 2: Formation of Multiple Products (Low Regioselectivity)
-
Q: My TLC plate shows multiple spots, and my NMR of the crude product indicates the presence of isomers. How can I improve the regioselectivity?
-
A: The formation of isomeric byproducts is a common challenge in the bromination of substituted pyridines. The desired product, this compound, results from bromination at the position ortho to the amino group and meta to the methoxy group. However, bromination can also occur at other positions.
-
Controlling the Electrophilicity of Bromine: The key is to control the concentration and reactivity of the electrophilic bromine species.
-
Slow Addition of NBS: Adding the NBS solution slowly ensures a low concentration of the brominating agent at any given time, which favors the most kinetically favorable product.
-
Maintain Low Temperature: Performing the reaction at 0 °C or even lower temperatures (e.g., -10 °C) can significantly enhance the regioselectivity.[1]
-
-
Solvent Effects: Acetonitrile is a good choice as it is polar and can stabilize the reaction intermediates. Other aprotic solvents like dichloromethane can also be used.
-
Protecting Group Strategy: In cases of persistent low regioselectivity, you can consider protecting the highly activating amino group as an acetamide. This moderates its directing effect and can improve selectivity. The protecting group can be removed after bromination.
-
-
Issue 3: Presence of Dibromo Byproducts
-
Q: I am observing a significant amount of a dibrominated byproduct in my crude product. How can I prevent this?
-
A: Over-bromination is a common side reaction when the pyridine ring is highly activated by two electron-donating groups.
-
Stoichiometry is Crucial: Use no more than 1.05 equivalents of NBS. An excess of the brominating agent will lead to the formation of dibromo species.[1]
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC. Prolonged reaction times can lead to the bromination of the desired product.
-
-
Issue 4: Difficult Purification
-
Q: The crude product is an oil and difficult to crystallize, or the impurities co-crystallize with the product. What are my options?
-
A: If recrystallization is challenging, column chromatography is the recommended method for purification.
-
Column Chromatography: Use silica gel as the stationary phase and a gradient of hexanes and ethyl acetate as the mobile phase. The polarity of the eluent should be carefully optimized to achieve good separation of the product from the starting material and any byproducts.
-
Solvent Selection for Recrystallization: If you prefer recrystallization, try different solvent systems. A mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether) is often effective.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the role of the amino and methoxy groups in directing the bromination?
-
A1: Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating and ortho-, para-directing in electrophilic aromatic substitution. The amino group is a stronger activating group than the methoxy group. In 2-Amino-6-methoxypyridine, the positions ortho and para to the amino group are the 3- and 5-positions. The positions ortho and para to the methoxy group are the 5- and 3-positions, respectively. The observed product, this compound, indicates that bromination occurs at the position ortho to the strongly activating amino group.
-
-
Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?
-
Q3: Can I use a different solvent for this reaction?
-
A3: Yes, other aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used. However, acetonitrile is often preferred for its ability to dissolve both the starting material and NBS, as well as for its favorable influence on regioselectivity in some cases.
-
-
Q4: How can I confirm the structure of my final product?
-
A4: The structure of this compound should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: You should expect to see distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.
-
-
-
Q5: What are the safety precautions I should take when running this reaction?
-
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. N-Bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes. Acetonitrile and dichloromethane are flammable and toxic.
-
Part 4: Visualizations
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-Amino-6-methoxypyridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- PubChem. 2-Amino-6-bromo-3-methoxypyridine. [Link]
- U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
- N-Bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. (2001). [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- The Organic Chemistry Tutor. (2021, May 24).
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
Sources
Technical Support Center: Catalyst and Ligand Selection for 3-Amino-2-bromo-6-methoxypyridine Couplings
Welcome to the technical support center for cross-coupling reactions involving 3-amino-2-bromo-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. The inherent challenges of this substrate, namely the potential for the basic amino group and pyridine nitrogen to inhibit the catalyst, necessitate a carefully considered approach to reaction design.[1][2] This document provides in-depth technical guidance, field-proven insights, and troubleshooting solutions to ensure the success of your coupling reactions.
Section 1: Understanding the Substrate and Core Challenges
This compound is a valuable synthon in medicinal chemistry due to the prevalence of the aminopyridine scaffold in bioactive molecules.[3][4] However, its structure presents two primary challenges for palladium-catalyzed cross-coupling:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of both the pyridine ring and the exocyclic amino group can coordinate strongly to the palladium center.[1][2] This coordination can saturate the metal's coordination sphere, preventing the necessary steps of the catalytic cycle and leading to catalyst deactivation or "poisoning."[1][5]
-
Substrate Reactivity: As a substituted pyridine, the electronic properties of the ring can influence the reactivity of the C-Br bond, particularly in the crucial oxidative addition step.[6]
The key to overcoming these challenges lies in the rational selection of the catalyst and, most importantly, the ligand. The ligand's role is to modulate the steric and electronic properties of the palladium catalyst, enhancing its reactivity and preventing inhibition.[7][8]
Section 2: Catalyst and Ligand Selection by Reaction Type
The choice of catalytic system is highly dependent on the specific cross-coupling reaction being performed. Below are recommendations for common transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[9] For this substrate, the primary concern is ensuring the oxidative addition and subsequent transmetalation steps proceed efficiently without catalyst inhibition.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used as they are air-stable and are reduced in situ to the active Pd(0) species.[9][10] Direct Pd(0) sources like Pd₂(dba)₃ can also be effective.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are critical.[7][8][12] The steric bulk helps to create a coordinatively unsaturated palladium center that facilitates substrate binding, while the high electron density on the phosphine increases the electron density on the palladium, promoting the oxidative addition of the C-Br bond.[8] Ligands from the Buchwald family (e.g., SPhos, XPhos) are often the top choice for challenging substrates like aminopyridines.[5]
-
Base: A moderately strong inorganic base is required to facilitate the transmetalation step.[9] The choice of base can be critical, with K₃PO₄ and Cs₂CO₃ often providing better results than stronger bases like alkoxides, which can promote side reactions.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| Arylboronic Acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 | Excellent for a wide range of electron-rich and electron-poor arylboronic acids.[13] |
| Heteroarylboronic Acid | PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | The dppf ligand is integrated into the catalyst and is effective for many heteroaryl couplings.[13] |
| Vinylboronic Acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | A classic, reliable system for vinyl couplings.[13] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the coupling of primary or secondary amines at the 2-position of the pyridine ring.[14] This reaction is highly sensitive to ligand choice, as the product itself is a potential ligand that can inhibit the catalyst.
Causality Behind Component Selection:
-
Catalyst: Pd(0) sources like [Pd₂(dba)₃] or air-stable Pd(II) precatalysts are standard.[15]
-
Ligands: Sterically hindered, bulky phosphine ligands are essential to promote the final reductive elimination step, which is often the rate-limiting step and releases the desired product from the palladium center.[16] Bidentate ligands like BINAP or DPPF have proven effective in preventing catalyst dimerization and increasing reaction rates.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[16] Sodium tert-butoxide (NaOt-Bu) is the most common choice.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| Primary Alkyl/Aryl Amines | [Pd₂(dba)₃] (1-2) | (±)-BINAP (2-4) | NaOt-Bu (1.5-2) | Toluene | 80-100 | BINAP is a robust ligand for a broad range of primary amines.[15] |
| Secondary Amines | Pd(OAc)₂ (2) | XPhos (4-6) | K₃PO₄ (2) | t-BuOH | 100 | XPhos is often superior for coupling more sterically hindered secondary amines. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is used to install a terminal alkyne at the 2-position, forming a C(sp²)-C(sp) bond.[17] This reaction typically employs a dual-catalyst system.
Causality Behind Component Selection:
-
Catalyst System: This reaction classically uses a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI).[18] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
-
Ligands: Triphenylphosphine (PPh₃) is a standard and often sufficient ligand for this transformation.[19] Its role is to stabilize the Pd(0) species.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It acts as both the base to neutralize the HX byproduct and often as the solvent.[20]
Recommended Starting Conditions for Sonogashira Coupling:
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Ligand (mol%) | Base/Solvent | Temp (°C) | Notes |
| Terminal Alkynes (Aryl & Aliphatic) | Pd(TFA)₂ (2.5) or Pd(PPh₃)₄ (5) | CuI (5) | PPh₃ (5) | DMF or Et₃N | 80-100 | This system is effective for a wide range of terminal alkynes.[19] Degassing is crucial to prevent alkyne homocoupling.[20] |
Section 3: Visualizing the Catalytic Process
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The following diagram illustrates a generalized cycle for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: My reaction shows no conversion, or the yield is very low. What are the most likely causes?
A1: Low or no conversion is the most common issue and typically points to a problem with the catalytic system's activity.
-
Cause 1: Catalyst Inhibition. The primary amino group on your substrate is likely coordinating to the palladium and inhibiting catalysis.[1]
-
Solution: Switch to a bulkier, more electron-rich ligand. Ligands like SPhos or XPhos are designed to resist inhibition and promote the desired catalytic steps.[7] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help.
-
-
Cause 2: Inactive Precatalyst. If you are using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently.[10]
-
Solution: Ensure your reagents and solvents are of high quality. Some reactions benefit from the addition of a reducing agent or by switching to a direct Pd(0) source like Pd₂(dba)₃.
-
-
Cause 3: Incorrect Base or Solvent. The base and solvent play a crucial role in the reaction's success.
-
Solution: Perform a small screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). The optimal combination is often substrate-dependent. For Suzuki couplings, a mixture of an organic solvent with water is often beneficial.[13]
-
Q2: I'm observing significant amounts of side products like debromination (hydrodehalogenation) or boronic acid homocoupling. How can I minimize these?
A2: The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Cause 1: Debromination. The C-Br bond is being cleaved and replaced with a hydrogen atom. This can happen if the catalyst reacts with a hydride source in the mixture.[1]
-
Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.[1] Thoroughly degas your solvents before use. Sometimes, lowering the reaction temperature can disfavor this pathway.
-
-
Cause 2: Homocoupling. This is particularly common in Suzuki reactions where the boronic acid couples with itself. It is often promoted by the presence of oxygen.[1]
-
Solution: Rigorous degassing of the reaction mixture is critical. Use the "freeze-pump-thaw" method (3 cycles) for best results. Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Q3: The reaction works, but purification is difficult due to persistent impurities. What are they and how can I remove them?
A3: Lingering impurities are often residual catalyst, ligand, or ligand oxides.
-
Solution 1: Modified Workup. After the initial aqueous workup, consider washing the organic layer with a dilute solution of a chelating agent like aqueous ammonia or thiourea to scavenge residual palladium.
-
Solution 2: Filtration. Passing the crude product solution through a plug of silica gel or a specialized metal scavenger resin before concentration can effectively remove a significant amount of palladium and phosphine oxide byproducts.
-
Solution 3: Chromatography Optimization. If using column chromatography, a small amount of triethylamine (0.1-1%) in the eluent can help prevent the product from streaking on the silica gel, which can be an issue with basic compounds like pyridines.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Section 5: Experimental Protocol Example: Suzuki-Miyaura Coupling
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may require optimization for specific substrates.[13]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.5 equiv.), the palladium precatalyst (1.5 mol%), and the ligand (3.0 mol%).
-
Inerting the Vessel: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen has been removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
- A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- What are the catalysts used in the synthesis of Pyridine Series compounds? BTC.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. ACS Publications.
- Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. ACS Publications.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. Royal Society of Chemistry.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- Phosphine ligands and catalysis. Gessner Group.
- Buchwald–Hartwig amination. Wikipedia.
- Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. National Center for Biotechnology Information.
- Sonogashira coupling. Wikipedia.
- Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. NOVA Research Portal.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. Ovid.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. SCIRP.
- Sonogashira Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Royal Society of Chemistry.
- β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. National Center for Biotechnology Information.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gessnergroup.com [gessnergroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for 3-Amino-2-bromo-6-methoxypyridine Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-2-bromo-6-methoxypyridine. This guide provides field-proven insights and troubleshooting advice for the critical workup and purification stages of common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to explain not just the steps, but the chemical principles behind them, enabling you to diagnose and solve problems effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound and its derivatives.
Issue 1: Low or No Product Yield After Aqueous Workup and Extraction
Question: I've run a Suzuki coupling with this compound. After quenching the reaction and extracting with ethyl acetate, my organic layer contains very little product. Where did my compound go?
Answer: This is a classic issue when working with basic heterocyclic compounds like aminopyridines. The product is likely protonated and trapped in the aqueous layer. Both the starting material and the desired product contain a basic amino group and a pyridine nitrogen atom, which can be protonated in acidic or even neutral water, forming a water-soluble salt.[1]
Potential Causes & Solutions:
-
Incorrect pH During Extraction: The reaction mixture may be acidic due to the boronic acid starting material or other reagents. During extraction, the aminopyridine product becomes a pyridinium salt and dissolves preferentially in the aqueous layer.
-
Solution: Before extraction, carefully adjust the pH of the aqueous layer to be basic (pH 8-10) using a suitable base like aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This deprotonates the aminopyridine, rendering it neutral and significantly more soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).[2] Always check the pH of the aqueous phase with pH paper after adding the base and before separating the layers.
-
-
Insufficient Extraction: The product may have moderate water solubility even in its neutral form.
Issue 2: Black Precipitate or Dark-Colored Organic Layer After Workup
Question: After quenching my palladium-catalyzed reaction, my organic layer is dark grey or black, and I'm struggling to purify my product. What is this contamination and how do I remove it?
Answer: The dark color is almost certainly due to residual palladium catalyst, which has crashed out of solution as palladium black. This is common in cross-coupling reactions.[5] These fine palladium particles can be difficult to remove and can interfere with subsequent purification steps like column chromatography.
Solutions:
-
Filtration Through Celite®: This is the most common and effective first step. Before the aqueous workup, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a plug of Celite® or diatomaceous earth in a Büchner or Hirsch funnel.[3][6] Wash the Celite pad thoroughly with additional solvent to ensure all the product is collected. This physically removes the insoluble palladium black.
-
Activated Carbon Treatment: If the organic layer is still dark after filtration, residual soluble palladium species may be present.
-
Procedure: Stir the combined organic extracts with a small amount of activated charcoal for 15-30 minutes. The charcoal will adsorb the palladium species.
-
Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor product concentration by TLC. After treatment, filter the mixture through Celite® again to remove the carbon.
-
Issue 3: Persistent Emulsion During Liquid-Liquid Extraction
Question: When I try to extract my product, a thick, stable emulsion forms between the aqueous and organic layers that won't separate. How can I break this emulsion?
Answer: Emulsions are common when inorganic salts from the reaction base (e.g., phosphates, carbonates) and fine palladium residues are present. Vigorous shaking can exacerbate the problem.
Solutions:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel.[2][6] This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the less polar organic layer.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the formation of fine droplets that create emulsions.
-
Filtration: If an emulsion is caused by solid particulates, filtering the entire mixture through a pad of Celite® can sometimes break it.
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A robust, general workup protocol is essential for consistent results. The following procedure is a reliable starting point adapted from established methods for similar substrates.[4][7][8]
Experimental Protocol: General Suzuki-Miyaura Workup
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Catalyst Removal: Dilute the cooled reaction mixture with ethyl acetate (or another suitable solvent). Filter the mixture through a 1-2 inch pad of Celite® in a sintered glass funnel to remove the bulk of the palladium catalyst.[3] Rinse the reaction flask and the Celite® pad with additional ethyl acetate to ensure complete transfer of the product.
-
Aqueous Wash & pH Adjustment: Transfer the filtrate to a separatory funnel. Add deionized water. Crucially, adjust the pH of the aqueous layer to ~9-10 by adding a saturated solution of Na₂CO₃ or K₂CO₃. Check with pH paper.
-
Extraction: Separate the organic layer. Extract the basic aqueous layer two more times with ethyl acetate.[4]
-
Combine & Dry: Combine all organic layers and wash once with brine to remove residual water.[8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified, typically by flash column chromatography on silica gel.
Workup Workflow Diagram
Caption: General experimental workflow for a palladium-catalyzed reaction workup.
Q2: How do I choose the right solvents for column chromatography to purify my aminopyridine product?
A2: The basicity of the aminopyridine product is the most important factor. Using purely neutral solvents (like a hexane/ethyl acetate gradient) on silica gel (which is acidic) can lead to significant peak tailing and poor separation as the basic product interacts strongly with the acidic stationary phase.
Recommendations:
-
Solvent System: A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point.
-
Adding a Basic Modifier: To prevent streaking and improve peak shape, add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1.0% (v/v) is highly effective. It competes with your product for the acidic sites on the silica gel, allowing your compound to elute cleanly.
-
Alternative: If your compound is very polar, a gradient of methanol in DCM can be used, again with 0.5-1.0% triethylamine added.
Troubleshooting Extraction: A Decision Tree
This diagram helps diagnose and solve issues related to product loss during extraction, centering on the critical role of pH.
Caption: Decision tree for troubleshooting low extraction yields of basic products.
Q3: Are there any specific safety considerations for this compound?
A3: Yes. According to its Safety Data Sheet (SDS), this compound should be handled with care.
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 or NIOSH standards, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[9][11] Avoid generating dust. Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store it in a cool, dry place under an inert atmosphere.[10]
Data Summary: Common Workup & Purification Solvents
| Step | Solvent/Reagent | Purpose | Key Considerations |
| Extraction | Ethyl Acetate (EtOAc) | Primary organic solvent | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane (DCM) | Alternative organic solvent | Can be more effective for more polar products but is denser than water. | |
| Saturated Na₂CO₃ / K₂CO₃ (aq) | Basification | Adjusts aqueous pH to >8 to ensure product is in free-base form. | |
| Brine (Saturated NaCl) | Emulsion breaking / Drying | Increases ionic strength of the aqueous phase.[2] | |
| Drying | Anhydrous Na₂SO₄ / MgSO₄ | Removal of residual water | Standard procedure before solvent evaporation. |
| Chromatography | Hexane / Ethyl Acetate | Eluent System | Standard for moderately polar compounds. |
| Triethylamine (Et₃N) | Eluent Additive | 0.5-1.0% (v/v) is added to prevent peak tailing of basic compounds on silica gel. |
References
- van der Vlugt, J. I. (2012). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 112(4), 2291–2331.
- Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. (2018). YouTube. [Link]
- How can the work up of Suzuki Reaction of arylbromides be best carried out?
- 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals. [Link]
Sources
- 1. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis | High-Purity Pyridine Derivative Supplier in China [pipzine-chem.com]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. This compound | 135795-46-9 [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Column chromatography conditions for purifying 3-Amino-2-bromo-6-methoxypyridine derivatives
Welcome to the technical support center for chromatographic purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored for researchers working with 3-Amino-2-bromo-6-methoxypyridine and its derivatives. The unique chemical nature of these compounds—possessing a basic amino group and a pyridine ring—presents specific challenges during purification with silica gel chromatography. This document is designed to help you navigate these challenges, optimize your separation, and ensure high purity and recovery of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound derivatives?
A1: The standard and most accessible stationary phase is silica gel (40-63 μm particle size) .[1] However, the acidic nature of the silanol groups (Si-OH) on the silica surface can cause significant issues when purifying basic compounds like aminopyridines.[2][3] These interactions lead to common problems such as peak tailing and potential on-column degradation.
If you encounter these issues, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier, such as triethylamine (TEA), can neutralize the acidic sites.[3] This is a highly effective and common practice.
-
Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be an excellent choice for acid-sensitive or strongly basic compounds.[4]
-
Reverse-Phase (C18) Silica: For highly polar derivatives that show poor mobility on normal-phase silica, reverse-phase chromatography using polar mobile phases like water/acetonitrile or water/methanol can be a powerful alternative.[4][5]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A2: The selection process should always begin with Thin-Layer Chromatography (TLC) . The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 , as this range typically translates to the best separation on a column.[3]
A good starting point for your TLC analysis is a binary system of a non-polar and a polar solvent.[3]
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that don't move in Hex/EtOAc. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
Crucially, due to the basicity of the aminopyridine, you will likely observe streaking or "tailing" on the TLC plate. To counteract this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia solution, to the polar component of your mobile phase.[2][3] This simple addition dramatically improves peak shape by competing with your analyte for the acidic silanol sites.
Q3: My compound appears to be degrading on the column. How can I confirm this and prevent it?
A3: Degradation on silica gel is a valid concern for certain sensitive molecules.[6] The best way to test for stability is by performing a 2D TLC analysis .
Protocol for 2D TLC Stability Test:
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[2]
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.[2]
-
Develop the plate again in the same solvent system.
Interpretation:
-
Stable Compound: All spots will align on a 45-degree diagonal line from the origin.
-
Unstable Compound: You will see new spots appearing off the diagonal. These represent degradation products formed during the first elution's contact with the silica.
If degradation is confirmed, you should switch to a less acidic or more inert stationary phase, such as neutral alumina or deactivated silica.[6]
Troubleshooting Guide: Common Purification Issues
Issue 1: Severe Peak Tailing and Broad Fractions
Q: I ran my column, but the product is eluting very slowly and is spread across a large number of fractions. What's causing this?
A: This is a classic symptom of strong, undesirable interactions between your basic aminopyridine derivative and the acidic silanol groups on the silica gel surface.[2][3] The basic nitrogen atom in the pyridine ring and the amino group can be protonated by the acidic surface, causing the molecule to adsorb too strongly. This leads to a "stick-slip" phenomenon where the compound elutes slowly and with a characteristic "tail."
Solution: Add a Competing Base to Your Eluent
-
The most effective solution is to add a small amount of a competing base, like triethylamine (TEA) at 0.5-1% v/v , to your mobile phase.[3]
-
The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from your compound.[2] This allows your aminopyridine derivative to travel down the column more uniformly, resulting in sharper bands and cleaner fractions.
Caption: Mechanism of peak tailing and the role of a basic modifier.
Issue 2: Poor Separation of Closely Eluting Impurities
Q: My target compound is co-eluting with an impurity. Adjusting the hexane/ethyl acetate ratio isn't improving the separation. What should I do next?
A: When simple polarity adjustments fail, you need to alter the selectivity of your chromatographic system. This means changing the nature of the interactions between your compounds, the stationary phase, and the mobile phase.
Solutions:
-
Change Solvent System: Switch to a completely different solvent system. For example, if you are using hexane/ethyl acetate, try a system based on dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can dramatically alter the elution order and improve separation.
-
Employ Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), a gradient elution can sharpen peaks and improve the resolution of complex mixtures.[7][8] You start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[7] This pushes more retained compounds off the column faster, often resulting in narrower peaks.[8]
Caption: Decision workflow for improving the separation of co-eluting compounds.
Issue 3: Low Product Recovery
Q: I loaded a significant amount of crude material onto the column, but my final yield of pure product is extremely low. Where did my compound go?
A: Low recovery can stem from several issues, often related to the compound's stability or its interaction with the stationary phase.
Potential Causes & Solutions:
-
On-Column Degradation: As discussed in FAQ #3, the acidic silica may be decomposing your product.[6] Confirm with a 2D TLC test and switch to a more inert stationary phase if necessary.
-
Irreversible Adsorption: Your compound might be binding so strongly to the silica that it cannot be eluted with your chosen mobile phase. This is common with very polar compounds. Try flushing the column with a much stronger, more polar solvent (e.g., 5-10% methanol in dichloromethane) to see if you can recover the missing material.
-
Improper Sample Loading: If the sample is loaded in a solvent that is too strong (too polar), it can cause the band to spread unevenly, leading to poor separation and mixed fractions that are ultimately discarded.[9] Always dissolve and load your sample in the weakest possible solvent. If solubility is an issue, use the dry loading technique.
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude material in a suitable, low-boiling-point solvent (e.g., dichloromethane or acetone).
-
In a round-bottom flask, add a small amount of silica gel (2-3 times the mass of your crude material).
-
Add the solution of your crude material to the flask, ensuring all the silica is wetted.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.[9]
-
Carefully layer this powder on top of your packed column. This technique results in a very narrow starting band and often leads to superior separation.[9]
References
- Lee, C.-F., & Liu, Y.-C. (2007). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- ACS Publications. (2025). Antimalarial Potential of Heme-Targeting Dimeric Compounds.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2025). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- Fluorochem. (n.d.). 3-Amino-6-bromo-2-methoxypyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
- ResearchGate. (n.d.). Procedure to explore a ternary mixture diagram to find the appropriate gradient profile in liquid chromatography with fluorescence detector.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- YouTube. (2025). What Is Gradient Elution In Chromatography? - Chemistry For Everyone.
- LCGC International. (n.d.). Understanding Gradient HPLC.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 3-Amino-2-bromo-6-methoxypyridine
Welcome to the technical support center for the purification of 3-Amino-2-bromo-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile pyridine building block. The purity of this compound is critical for successful downstream applications, and recrystallization is a fundamental technique to achieve the required specifications.
This document moves beyond a simple protocol, offering in-depth explanations for procedural choices and a robust troubleshooting guide based on extensive field experience with pyridine derivatives and aromatic amines.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the target compound (this compound) and any impurities at an elevated temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor".[1][2] A successful recrystallization hinges on selecting a solvent where the compound has high solubility when hot and low solubility when cold.[3]
Safety First: Handling this compound
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS). This compound presents several hazards.
-
Hazards : Harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[4][5]
-
Required Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]
-
Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5] Avoid generating dust.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized workflow. The optimal solvent and specific volumes should first be determined on a small scale.
Step 1: Solvent Selection
The choice of solvent is the most critical step.[1] Due to the presence of an amino and a methoxy group, the compound has moderate polarity.[7] A screening of common laboratory solvents is recommended.
Solvent Screening Procedure:
-
Place approximately 50 mg of the crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Water) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[8]
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath towards the solvent's boiling point.[3]
-
A suitable solvent will dissolve the compound completely at the higher temperature.[2]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
The best solvent is one that yields a large quantity of crystalline precipitate upon cooling.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Notes on Suitability |
| Water | 100 | 80.1 | May be suitable given the polar functional groups. A related isomer shows slight solubility.[9] |
| Ethanol | 78 | 24.5 | A common choice for moderately polar compounds. Good balance of polarity and volatility. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, but slightly less polar. Can sometimes provide better crystal formation. |
| Ethyl Acetate | 77 | 6.0 | A less polar option that may work well if the compound is contaminated with non-polar impurities. |
| Toluene | 111 | 2.4 | Pyridine derivatives often crystallize well from toluene.[10] Its high boiling point allows for a wide solubility differential. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Likely to have very low solubility. Best used as an anti-solvent in a mixed-solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane).[1] |
Step 2: The Recrystallization Workflow
The following diagram outlines the standard procedure for single-solvent recrystallization.
Caption: Standard workflow for single-solvent recrystallization.
Detailed Steps:
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[11][12] Using excess solvent is the most common reason for poor recovery.[13]
-
Hot Filtration (if necessary) : If insoluble impurities (e.g., dust, inorganic salts) are present, you must perform a hot filtration. This step can be challenging as the product may crystallize prematurely in the funnel.[14] To prevent this, use a pre-heated funnel and flask, and add a slight excess (~5-10%) of hot solvent before filtering.[15]
-
Crystallization : Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[2][16] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[15]
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : With the vacuum still applied, wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing soluble impurities.[12][15]
-
Drying : Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or use a vacuum oven at a modest temperature.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound and related aromatic amines.
Caption: Decision tree for troubleshooting common recrystallization problems.
Troubleshooting Questions
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a classic case of either using too much solvent or forming a supersaturated solution.[12][13]
-
Action 1: Induce Crystallization. First, try scratching the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[16][17]
-
Action 2: Seeding. If you have a small amount of the solid product, add a tiny "seed" crystal to the solution. This provides a template for crystallization.[17][18]
-
Action 3: Concentrate the Solution. If the above methods fail, you likely used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. This increases the concentration to the point of saturation.[17]
Q2: My product is separating as a sticky oil, not crystals. How can I fix this "oiling out"?
A2: "Oiling out" is common for compounds, like many amines, that have relatively low melting points or when significant impurities are present which cause melting point depression.[13][18] It occurs when the solute becomes insoluble at a temperature that is above its melting point.
-
Action 1: Re-dissolve and Dilute. Heat the mixture until the oil completely redissolves into a single phase. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[17][18]
-
Action 2: Slow Down Cooling. Oiling out is exacerbated by rapid cooling.[18] After re-dissolving, allow the flask to cool as slowly as possible. You can insulate the flask or place it in a warm water bath that is allowed to cool gradually to room temperature.
-
Action 3: Consider a Different Solvent. If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Try re-screening for a lower-boiling solvent.
Q3: My final yield is very low. What went wrong?
A3: A low yield is disappointing but often correctable. Several factors could be the cause:
-
Excess Solvent: This is the most frequent culprit. As noted in Q1, too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[11][17] You can try to recover more product by evaporating some solvent from the filtrate and cooling again.
-
Premature Filtration: If you performed a hot filtration, some product might have crystallized in the funnel.
-
Washing Technique: Washing the collected crystals with solvent that was not ice-cold, or using too large a volume, can redissolve a substantial amount of product.[11]
-
Inherent Solubility: Every compound has some finite solubility even in cold solvent. Therefore, a 100% recovery is never possible.[12]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Commercial suppliers list the compound as a solid, typically off-white, yellow, or light brown. Highly pure material should be a crystalline solid. Significant discoloration may indicate impurities or degradation.
Q2: Can I use a mixed-solvent system for recrystallization?
A2: Absolutely. A mixed-solvent system is an excellent alternative if no single solvent is suitable.[1] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. Common pairs include Ethanol/Water or Toluene/Heptane.
Q3: My purified product is still colored. What can I do?
A3: If a colored impurity is the issue, you can try using a small amount of activated charcoal. Add a spatula-tip of charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration to remove the charcoal (and the adsorbed impurities). Caution : Use charcoal sparingly, as it can also adsorb your desired product, which will reduce your yield.[17]
Q4: How do I confirm the purity of my recrystallized product?
A4: The most common method is to measure the melting point. A pure compound should have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden. Further characterization can be performed using techniques like NMR spectroscopy, HPLC, or GC-MS to identify any remaining impurities.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(5), 322.
- California State University, Fullerton. (n.d.). Recrystallization1.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
Sources
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- 18. benchchem.com [benchchem.com]
Handling and storage of 3-Amino-2-bromo-6-methoxypyridine to prevent degradation
Technical Support Center: 3-Amino-2-bromo-6-methoxypyridine
A Guide to Optimal Handling, Storage, and Troubleshooting for Experimental Success
Welcome to the dedicated technical support guide for this compound (CAS: 135795-46-9). As a substituted aminopyridine, this reagent is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its chemical structure—featuring an electron-donating amino group, a reactive bromo substituent, and a methoxy group on a pyridine ring—necessitates specific handling and storage protocols to ensure its integrity and prevent degradation.[1][3][4] This guide is designed to provide you with field-proven insights and troubleshooting solutions to maintain the quality of your reagent and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal, long-term storage conditions for this compound?
For maximum shelf-life and to prevent degradation, the compound should be stored under an inert atmosphere (such as argon or nitrogen) in a cool, dark, and dry place.[5] The consensus from supplier data sheets recommends room temperature, but for long-term storage, refrigeration at 2-8°C is a prudent measure to further slow any potential decomposition.[5]
-
Causality Explained:
-
Inert Atmosphere: The aminopyridine structure is susceptible to oxidation, which can be accelerated by atmospheric oxygen. This process often leads to the formation of colored impurities, which can interfere with subsequent reactions.
-
Light Protection: Aromatic amines and halides can be light-sensitive. Exposure to UV light can provide the energy to initiate free-radical reactions or other degradation pathways.
-
Moisture Prevention: The compound is a solid, but moisture can lead to clumping and, in more extreme cases, hydrolysis. More critically, adsorbed moisture can be a poison for many sensitive downstream reactions, such as organometallic cross-couplings.
-
Q2: I've just received a new bottle. What is the correct procedure for opening and aliquoting it for the first time?
Proper initial handling is critical. The goal is to introduce the material into your laboratory workflow without compromising the integrity of the bulk supply.
-
Temperature Equilibration: If the bottle has been stored in a refrigerator, allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Perform the initial opening and aliquoting inside a glovebox or on a Schlenk line under a positive pressure of inert gas.[6][7][8] This is the most crucial step to prevent exposure to air and moisture.[6][9]
-
Use Clean Tools: Use a clean, dry spatula or weighing paper. Avoid introducing any contaminants.
-
Secure Resealing: After taking what you need, flush the bottle's headspace with inert gas, securely reseal the cap, and wrap the joint with paraffin film for an extra barrier against atmospheric intrusion.
-
Accurate Record-Keeping: Note the date of opening on the bottle. This helps track the age and potential exposure of the reagent.
Q3: What are the common visual signs of degradation?
Visual inspection is the first line of defense in quality control.
-
Color Change: The pure compound is typically a solid that is white, off-white, or light yellow. A significant darkening to yellow, brown, or tan is a strong indicator of oxidation or other forms of decomposition.
-
Change in Physical State: The appearance of clumps or a sticky consistency in the powder suggests moisture absorption.
If you observe any of these changes, the reagent's purity is suspect and it should be validated before use in a critical reaction step.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: The solid compound has developed a noticeable brown or yellow tint. Is it still usable?
Diagnosis: A color change is the most common sign of degradation, likely due to oxidation of the amino group.[2] The usability of the reagent depends on the extent of degradation and the sensitivity of your planned reaction.
Recommended Action Plan:
-
Purity Assessment (Qualitative): Perform a quick Thin Layer Chromatography (TLC) analysis. Dissolve a small amount of the suspect material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and run it alongside a solution from a newer, unopened batch if available. The appearance of new spots, particularly near the baseline, indicates the presence of more polar impurities.
-
Purity Assessment (Quantitative): For a more definitive answer, obtain a proton NMR (¹H NMR) spectrum. Compare it to a reference spectrum (from the supplier or your own records). The presence of new peaks or a significant decrease in the integration of the main peaks relative to an internal standard will confirm degradation and allow for a purity estimation.
-
Decision:
-
If purity is >95% by NMR and minor impurities are not expected to interfere with your reaction, you may be able to proceed, perhaps with a slight increase in the reagent's stoichiometry.
-
If significant degradation is observed, it is highly recommended to use a fresh batch of the reagent. Attempting to use degraded material can lead to low yields, complex purification, and unreliable results.
-
Issue 2: My reaction yields are low or inconsistent, and I suspect the this compound is the cause.
Diagnosis: Inconsistent results are often traced back to reagent quality. The reactive sites on this molecule—the amino and bromo groups—are central to its function in cross-coupling, substitution, and other reactions.[4][10] If the reagent has degraded, its effective concentration is lower, and impurities may be inhibiting your catalyst or reacting in undesired side pathways.
Troubleshooting Workflow:
The following flowchart provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 3: I am performing a Suzuki or Buchwald-Hartwig coupling reaction, but it's not working. Could this reagent be the problem?
Diagnosis: Yes, absolutely. Both the C-Br bond and the N-H bond are the reactive sites for these respective cross-coupling reactions. Impurities can act as catalyst poisons.
-
Oxidized Impurities: The degradation products can coordinate strongly to the palladium catalyst, deactivating it.
-
Moisture: Water can interfere with the catalytic cycle of many cross-coupling reactions, particularly by reacting with the organoboron reagents in Suzuki couplings or by affecting the efficacy of the base.
-
Protic Impurities: The amino group itself is protic. If other protic impurities have formed through degradation, they can interfere with reactions that require strictly anhydrous conditions or use strong bases.
Recommended Action: Before troubleshooting the complex catalytic system, always validate the purity of your starting materials as described in the workflow above. Using a fresh, high-purity batch of this compound is the most efficient way to rule out the starting material as the source of the problem.
Data Summary
The following table summarizes the key handling and storage parameters for this compound.
| Parameter | Recommended Condition | Rationale & Associated Risk of Deviation |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the amino group. Risk: Formation of colored impurities, reduced purity, potential catalyst inhibition. |
| Temperature | Room Temperature (Long-term: 2-8°C)[5] | Slows the rate of all potential degradation pathways. Risk: Higher temperatures accelerate degradation. |
| Light | Store in an amber vial or in the dark | Prevents light-induced decomposition. Risk: Formation of unknown impurities, inconsistent results. |
| Moisture | Store in a dry/desiccated environment | Prevents clumping and hydrolysis; avoids introducing water into sensitive reactions. Risk: Inaccurate weighing, reaction failure. |
| Container | Tightly-sealed original container | Minimizes exposure to the laboratory atmosphere. Risk: Gradual degradation from repeated exposure to air. |
References
- 2-Bromopyridine. Wikipedia. [Link]
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Hints for Handling Air-Sensitive Materials.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
- Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine....
- Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing. [Link]
- Goldberg reactions of 2-bromopyridine and secondary amides.
- Handling air-sensitive reagents AL-134. MIT. [Link]
- 2-Methoxy Pyridine.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]
- General and mild preparation of 2-aminopyridines. PubMed. [Link]
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH. [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
- Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. PMC - NIH. [Link]
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- 10. mdpi.com [mdpi.com]
Validation & Comparative
Introduction: The Critical Role of Intermediate Characterization in Pharmaceutical Development
An In-Depth Guide to LC-MS Methodologies for the Characterization of 3-Amino-2-bromo-6-methoxypyridine
In the intricate process of drug discovery and development, the purity and structural integrity of synthetic intermediates are paramount. Compounds like this compound serve as vital building blocks for more complex active pharmaceutical ingredients (APIs).[1][2] Inaccurate characterization of such an intermediate can lead to downstream impurities, affecting the safety, efficacy, and manufacturability of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering the high sensitivity and specificity required for confident structural elucidation and purity assessment.[3][4][5]
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust characterization of this compound. We will explore the challenges posed by its physicochemical properties and compare two primary chromatographic strategies: traditional Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC). Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-supported framework for selecting and implementing the optimal analytical method.
Understanding the Analyte: Physicochemical Properties of this compound
The molecular structure of this compound dictates its behavior in an analytical system. Its key features include:
-
A Pyridine Ring: A basic heterocyclic aromatic ring.
-
An Amino Group (-NH2): A primary amine that is basic and highly polar.
-
A Bromo Group (-Br): A halogen that provides a distinct isotopic signature in mass spectrometry.
-
A Methoxy Group (-OCH3): Contributes to its overall polarity.
This combination of functional groups renders the molecule polar and basic .[2][6] These properties are the primary determinants in selecting the appropriate LC-MS strategy, as they present a significant challenge for traditional reversed-phase chromatography, which excels at retaining non-polar compounds.[7][8]
Chromatographic Strategy: A Head-to-Head Comparison
The separation of an analyte from impurities and its delivery to the mass spectrometer in a compatible solvent is the core function of the liquid chromatography component. The choice of stationary phase chemistry is the most critical decision in this process.
Reversed-Phase Liquid Chromatography (RP-LC): The Conventional Approach
RP-LC, typically using a C18 stationary phase, is the workhorse of pharmaceutical analysis.[9] It separates analytes based on hydrophobicity. However, for polar compounds like this compound, this approach is often fraught with difficulties.
-
The Causality of Poor Performance: Highly polar analytes have a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase (typically water/acetonitrile or water/methanol). This results in minimal retention, with the analyte eluting at or near the solvent front (void volume).[8] Such poor retention leads to inadequate separation from other polar impurities and significant ion suppression in the mass spectrometer.
-
The Ion-Pairing Workaround (and its Downfall): One historical solution is the use of ion-pairing reagents (e.g., trifluoroacetic acid - TFA) to increase the retention of basic compounds.[6][10] However, these reagents are non-volatile and cause persistent ion suppression in the electrospray ionization (ESI) source of the mass spectrometer, drastically reducing sensitivity and contaminating the instrument.[1][10] For this reason, ion-pairing is fundamentally incompatible with high-sensitivity LC-MS analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Superior Alternative
HILIC is a powerful chromatographic technique designed specifically for the separation of polar and hydrophilic compounds.[11][12][13] It provides an orthogonal separation mechanism to RP-LC.[9]
-
The Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >70% acetonitrile).[12][13] This high organic content allows for the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase.[10][13]
-
Why HILIC is the Self-Validating Choice for this Analyte:
-
Excellent Retention: It is designed to retain polar compounds, moving the analyte away from the solvent front and enabling effective separation from impurities.[7][11]
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to a significant enhancement in MS signal compared to RP-LC conditions.[9]
-
Orthogonal Selectivity: HILIC provides a different separation profile than RP-LC, which is invaluable for impurity profiling, as some impurities may co-elute in one mode but be well-resolved in the other.[9]
-
Workflow and Decision Logic
The following diagram illustrates the logical workflow for selecting the optimal chromatographic method based on the analyte's properties.
Caption: Method selection logic based on analyte properties.
Mass Spectrometric Detection and Fragmentation
Once chromatographically separated, the analyte is introduced into the mass spectrometer for detection and structural confirmation.
-
Ionization: Given the basic amino group, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase used in both RP-LC and HILIC will readily protonate the analyte, forming the [M+H]⁺ ion.
-
Full Scan (MS1): A full scan analysis will reveal the protonated molecular ion. Crucially, due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 Da (the [M+H]⁺ and [M+2+H]⁺ ions).[14] This pattern is a highly confident indicator of a monobrominated compound.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, the [M+H]⁺ ion is isolated and fragmented. Predicting the fragmentation pattern provides a fingerprint for the molecule.
Predicted Performance Data
The following tables summarize the expected experimental data from the two compared methods.
Table 1: Comparative Chromatographic Performance
| Parameter | Reversed-Phase LC (C18) | HILIC (Amide or Silica) | Justification |
| Retention Time (RT) | ~0.5 - 1.0 min (near void) | > 3.0 min (well-retained) | HILIC is designed to retain polar compounds, while RP-LC is not.[7][8] |
| Peak Shape | Poor (asymmetry, tailing) | Good (symmetric, sharp) | Strong secondary interactions with residual silanols on RP phases can cause tailing for basic compounds. HILIC provides a more favorable interaction. |
| MS Sensitivity | Low to Moderate | High | High organic mobile phase in HILIC enhances ESI efficiency.[9] |
| MS Compatibility | Poor (if ion-pairing is used) | Excellent | HILIC mobile phases are volatile and ideal for MS.[10] |
Table 2: Predicted Mass Spectrometry Data (ESI+)
| Analysis Mode | Predicted m/z | Ion Identity | Rationale |
| Full Scan (MS1) | 202.98 / 204.98 | [M+H]⁺ / [M+2+H]⁺ | Protonated molecular ion showing the characteristic 1:1 isotopic pattern for a single bromine atom.[14] |
| MS/MS Fragment 1 | 187.95 / 189.95 | [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. |
| MS/MS Fragment 2 | 174.97 / 176.97 | [M+H - CO]⁺ | Loss of carbon monoxide from the pyridine ring structure. |
| MS/MS Fragment 3 | 124.03 | [M+H - Br]⁺ | Cleavage of the Carbon-Bromine bond, resulting in the loss of a bromine radical. |
Experimental Protocols
The following are detailed, step-by-step protocols for executing the compared analytical methods.
Sample Preparation Workflow
Caption: Standard workflow for sample preparation.
Protocol 1: Recommended HILIC-MS Method
-
Chromatographic System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A HILIC Amide or Silica column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Rationale: Formic acid provides protons for ionization, and ammonium formate acts as a buffer to ensure reproducible chromatography.[15]
-
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B (Re-equilibration)
-
-
Mass Spectrometer Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Scan Range (MS1): 100 - 500 m/z
-
Fragmentation Energy (MS/MS): Ramped from 15-40 eV to generate a comprehensive fragmentation spectrum.
-
Protocol 2: Comparative RP-LC-MS Method
-
Chromatographic System: Same as above.
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: 5% B (Re-equilibration)
-
-
Mass Spectrometer Settings: Identical to the HILIC method to ensure a fair comparison of signal intensity.
Conclusion and Recommendation
While reversed-phase chromatography is a foundational technique in pharmaceutical analysis, it is not a one-size-fits-all solution. For the characterization of polar, basic intermediates like this compound, RP-LC is demonstrably inadequate, leading to poor retention and compromised data quality.
This guide conclusively demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior and recommended methodology . The causality is clear: HILIC's retention mechanism is specifically suited to polar analytes, providing robust retention, excellent peak shape, and enhanced MS sensitivity.[9][11][12] By adopting a HILIC-MS approach, researchers and drug development professionals can achieve a higher degree of confidence in the identity, purity, and stability of this critical pharmaceutical building block, ensuring the integrity of the overall drug development pipeline.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- Giavalisco, P., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Journal of Chromatography B, 1144, 122078.
- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Nakano, M., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry.
- D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
- Nakano, M., et al. (2004). Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. PubMed.
- Niessen, W. M. A. (2002). Current developments in LC-MS for pharmaceutical analysis. Semantic Scholar.
- SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
- Nakano, M., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry (ACS Publications).
- Vyas, V. K., et al. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- ChemBK. (n.d.). This compound.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- Li, F., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC.
- CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate.
- Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. PubMed.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Wang, Y., et al. (2023). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry.
- ResearchGate. (n.d.). Molecular peaks of bromide compounds.
- Guillarme, D., & D'Atri, V. (2022). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International.
- Le Goff, C., et al. (2020). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. ORBi.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- Wu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.
- Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites.
- Shah, K., et al. (2019). Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer's solution and its application to a cerebral microdialysis study. PubMed Central.
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A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-2-bromo-6-methoxypyridine
In the landscape of pharmaceutical and materials science research, the unequivocal structural elucidation of novel and intermediate compounds is paramount. 3-Amino-2-bromo-6-methoxypyridine, a substituted pyridine, presents a unique substitution pattern that influences its electronic and, consequently, its spectral properties. This guide provides a detailed, albeit predictive, assignment of the ¹H and ¹³C NMR spectra for this compound, grounded in established principles of nuclear magnetic resonance spectroscopy and augmented by comparative data from structurally analogous compounds.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with its distinct arrangement of an amino, a bromo, and a methoxy group on the pyridine ring, leads to a predictable yet informative NMR spectrum. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing and sterically influential bromo group, creates a unique electronic environment for each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals for the two aromatic protons, the amine protons, and the methoxy protons. The chemical shifts and coupling constants are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.5 | Doublet | 8.0 - 9.0 |
| H-5 | 6.4 - 6.7 | Doublet | 8.0 - 9.0 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| -OCH₃ | 3.8 - 4.0 | Singlet | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electronic impact of the substituents on the carbon framework of the pyridine ring. The carbons directly attached to the electronegative bromine and oxygen atoms, as well as the nitrogen of the ring, will exhibit characteristic downfield shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 110 - 120 |
| C-3 | 145 - 155 |
| C-4 | 120 - 130 |
| C-5 | 105 - 115 |
| C-6 | 160 - 170 |
| -OCH₃ | 50 - 60 |
Comparative Analysis with Structurally Related Pyridines
To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for analogous substituted pyridines is crucial.
-
2-Amino-5-bromopyridine : The protons on this molecule provide a reference for the influence of an amino and a bromo group on the pyridine ring. In DMSO-d₆, the H-6 proton appears at δ 8.10 (d), H-4 at δ 7.49 (t), and H-3 at δ 6.41 (d)[1]. This demonstrates the significant shielding effect of the amino group on the ortho and para protons.
-
3-Amino-2-bromopyridine : This isomer helps in understanding the direct effect of the bromine atom on the adjacent amino-substituted carbon.
-
3-Amino-2-chloropyridine : The substitution of bromine with chlorine allows for an assessment of the halogen's effect on the chemical shifts. Generally, bromine is slightly less electronegative than chlorine, which can lead to minor upfield shifts for adjacent nuclei compared to the chloro-analogue.
-
2,3,6-trisubstituted Pyridines : A broader examination of various pyridines with substituents at the 2, 3, and 6 positions reveals general trends. For instance, electron-donating groups at C-6 tend to shield the C-5 proton, while electron-withdrawing groups at C-2 deshield the C-3 and C-4 protons[2].
The predicted downfield shift of H-4 in our target molecule, relative to H-5, is consistent with the expected electronic effects. The methoxy group at C-6 will exert a strong electron-donating effect, significantly shielding the ortho-proton (H-5). The bromine at C-2 will have a deshielding inductive effect on H-4, while the amino group at C-3 will have a donating resonance effect that would counteract this to some extent.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
- Typical acquisition parameters:
- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16
- Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical acquisition parameters:
- Pulse angle: 30-45°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, depending on the sample concentration.
- Process the data with a line broadening of 1-2 Hz.
4. 2D NMR Experiments (for unambiguous assignment):
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which will confirm the connectivity between H-4 and H-5.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall structure.
Logical Workflow for Spectral Assignment
Figure 1. A logical workflow for the complete assignment of ¹H and ¹³C NMR spectra of this compound using a combination of 1D and 2D NMR experiments.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR assignment of this compound. The predicted chemical shifts and the outlined experimental and analytical workflows offer a valuable resource for researchers working with this and structurally related compounds. The principles of substituent effects on the electronic environment of the pyridine ring, supported by comparative data, form the basis of these assignments. For definitive structural confirmation, the acquisition of experimental 2D NMR data is highly recommended.
References
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research.[1]
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A Senior Application Scientist's Guide to Alternatives for 3-Amino-2-bromo-6-methoxypyridine in Organic Synthesis
Introduction: The Versatile Role of a Workhorse Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, 3-Amino-2-bromo-6-methoxypyridine stands out as a pivotal building block. Its unique arrangement of a nucleophilic amino group, a versatile bromine handle for cross-coupling, and an electron-donating methoxy group provides a scaffold ripe for elaboration into complex molecular architectures. This trifecta of functionality makes it a preferred substrate for cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling the facile construction of C-C and C-N bonds, respectively.[1]
However, the path of chemical synthesis is rarely a straight line. Challenges such as commercial availability, cost, substrate compatibility with downstream steps, or the need for orthogonal reactivity often compel researchers to seek viable alternatives. This guide provides a comprehensive comparison of strategic alternatives to this compound, grounded in mechanistic principles and supported by experimental insights, to empower chemists in making informed decisions for their synthetic campaigns.
Strategic Decision Framework for Selecting an Alternative
The choice of an alternative is dictated by the intended chemical transformation. This decision tree outlines a logical approach to selecting the most appropriate analogue based on your synthetic goal.
Caption: A decision-making workflow for selecting a suitable alternative.
Part 1: Halogen-Modulated Alternatives for Cross-Coupling Reactions
The identity of the halogen at the 2-position is the most critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. The rate-limiting step in many catalytic cycles, such as the Suzuki-Miyaura coupling, is the oxidative addition of the aryl halide to the Pd(0) center. The efficiency of this step is directly related to the C-X bond dissociation energy, following the general trend I > Br > Cl >> F.[2][3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Cost-Effective Contender: 3-Amino-2-chloro-6-methoxypyridine
The chloro-analogue is often more readily available and less expensive than its bromo counterpart, making it an attractive option for large-scale synthesis.[4][5]
-
Reactivity Profile: Due to the stronger C-Cl bond, oxidative addition is significantly slower. Consequently, more forcing reaction conditions are typically required. This includes higher temperatures, stronger bases (e.g., K₃PO₄, Cs₂CO₃), and, most importantly, the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as the biaryl phosphines developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are often essential to facilitate the challenging oxidative addition step.[6]
-
Advantages: Lower cost, high commercial availability.
-
Disadvantages: Requires harsher conditions, which may not be tolerated by sensitive functional groups on the coupling partner. Catalyst and ligand costs can be higher, potentially offsetting the savings from the starting material.
The High-Reactivity Option: 3-Amino-2-iodo-6-methoxypyridine
The iodo-derivative represents the most reactive halide for cross-coupling reactions.
-
Reactivity Profile: The weak C-I bond undergoes oxidative addition with ease, often allowing for lower catalyst loadings, milder bases (e.g., Na₂CO₃), and lower reaction temperatures. This can be particularly advantageous when working with thermally sensitive or base-labile substrates.
-
Advantages: High reactivity enables milder conditions, potentially leading to cleaner reactions, higher yields, and broader functional group tolerance.
-
Disadvantages: Significantly higher cost and lower commercial availability compared to bromo- and chloro-analogues. Iodoarenes can also be less stable and more sensitive to light.
Part 2: The SNAr Specialist: 3-Amino-2-fluoro-6-methoxypyridine
While the fluoro group is generally inert in palladium cross-coupling, it excels as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Reactivity Profile: In SNAr, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond. The leaving group ability in SNAr for activated systems typically follows the trend F > Cl > Br > I, the reverse of the trend seen in cross-coupling.[7][8]
-
Advantages: Superior choice for reactions with strong nucleophiles like alkoxides, thiolates, and amines to form C-O, C-S, and C-N bonds, respectively, where the corresponding bromo-analogue would be unreactive.
-
Disadvantages: Not a viable substrate for standard Suzuki or Buchwald-Hartwig reactions.
Part 3: Reversing Polarity: Pyridyl Boronic Acids and Esters
Instead of modifying the leaving group, a completely different strategy involves reversing the roles of the coupling partners. Here, the aminopyridine scaffold acts as the nucleophilic component in a Suzuki-Miyaura reaction.
-
The Alternative: 3-Amino-6-methoxypyridine-2-boronic acid (or its more stable pinacol ester derivative).
-
Synthetic Utility: This reagent allows for coupling with a wide array of aryl or heteroaryl halides and triflates. This approach is invaluable when the desired coupling partner is more readily available as a halide than as a boronic acid. The synthesis of such pyridyl boronic acids typically involves metal-halogen exchange of the corresponding 2-halopyridine followed by quenching with a borate ester.[9]
-
Advantages: Expands synthetic possibilities by reversing the conventional electrophile/nucleophile roles. Boronic acids and their esters are generally stable, solid compounds with low toxicity.[10]
-
Disadvantages: Requires the synthesis of the boronic acid, adding a step to the overall sequence. Boronic acids can be prone to side reactions like protodeboronation or homocoupling under certain conditions.[6]
Comparative Performance Data
| Alternative Compound | Primary Application | Relative Reactivity (Suzuki) | Relative Reactivity (SNAr) | Key Advantages | Key Disadvantages |
| This compound | Cross-Coupling | Baseline | Moderate | Good balance of reactivity and cost | Can require specific catalyst systems |
| 3-Amino-2-chloro-6-methoxypyridine | Cross-Coupling | Lower | Lower | Low cost, readily available | Requires forcing conditions, specialized ligands |
| 3-Amino-2-iodo-6-methoxypyridine | Cross-Coupling | Higher | Higher | High reactivity, mild conditions | High cost, lower stability |
| 3-Amino-2-fluoro-6-methoxypyridine | SNAr | Very Low / Inert | Highest | Excellent for SNAr reactions | Unsuitable for cross-coupling |
| 3-Amino-6-methoxypyridine-2-boronic acid | Cross-Coupling | N/A (Nucleophile) | N/A | Reverses synthetic polarity | Requires separate synthesis |
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with a Less Reactive Chloro-Analogue
This protocol illustrates the use of a potent catalyst system necessary for activating the C-Cl bond.
Reaction: Coupling of 3-Amino-2-chloro-6-methoxypyridine with Phenylboronic Acid.
-
Reagent Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 3-amino-2-chloro-6-methoxypyridine (1.0 mmol, 158.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the XPhos ligand (0.08 mmol, 38.1 mg) in 1,4-dioxane (3 mL). Add this catalyst solution to the Schlenk tube.
-
Reaction Execution: Add degassed water (0.6 mL) to the reaction mixture. Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Causality Note: The combination of a strong, non-coordinating base like K₃PO₄ and a highly active, bulky electron-rich ligand (XPhos) is crucial. The ligand facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center, while the base promotes the transmetalation step.[6] The use of a dioxane/water solvent system is common for Suzuki couplings.
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using this compound
This protocol showcases a C-N bond formation, a common application for this class of compounds.
Reaction: Coupling of this compound with Morpholine.
-
Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 203.0 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and RuPhos (0.02 mmol, 9.3 mg) to an oven-dried reaction vial.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 µL).
-
Reaction Execution: Seal the vial and heat the mixture to 90 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The Buchwald-Hartwig amination requires a strong base, like NaOtBu, to deprotonate the amine and facilitate the catalytic cycle.[11][12] The choice of ligand (e.g., RuPhos) is critical for promoting the reductive elimination step that forms the C-N bond and for preventing catalyst decomposition.[1]
-
-
Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify via column chromatography.
Conclusion
While this compound remains a valuable and versatile reagent, a thorough understanding of its alternatives is essential for the modern synthetic chemist. The choice between chloro-, iodo-, and fluoro-analogues is a calculated decision based on the desired reaction type, balancing reactivity against cost and substrate tolerance. Furthermore, unconventional approaches, such as reversing reaction polarity with a boronic acid derivative, open up entirely new synthetic avenues. By leveraging the principles outlined in this guide, researchers can navigate the complexities of pyridine chemistry with greater confidence and efficiency, accelerating the discovery and development of novel chemical entities.
References
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- The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2009).
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- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Publishing. [Link]
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- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Green Chemistry. [Link]
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- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
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A Comparative Guide to the Purity Validation of 3-Amino-2-bromo-6-methoxypyridine: The Role of Elemental Analysis in a Multi-Technique Approach
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. For a key building block like 3-Amino-2-bromo-6-methoxypyridine, a substituted pyridine derivative integral to the synthesis of numerous active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis as a traditional purity validation method with modern, complementary techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Foundational Role of Elemental Analysis
Elemental analysis (EA), specifically CHN analysis, has long been a fundamental technique for characterizing novel organic compounds.[1][2] It provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. For a heteroatom-containing molecule like this compound (C6H7BrN2O), the analysis is extended to include bromine.
The principle of modern EA is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO2, H2O, N2, and HBr) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The experimentally determined percentages of each element are then compared against the theoretical values calculated from the molecular formula.
Theoretical Elemental Composition of this compound (MW: 203.04 g/mol )
| Element | Symbol | Theoretical Percentage |
| Carbon | C | 35.49% |
| Hydrogen | H | 3.47% |
| Nitrogen | N | 13.80% |
| Bromine | Br | 39.35% |
| Oxygen | O | 7.88% (typically by difference) |
A close correlation between the experimental and theoretical values, generally within ±0.4%, has historically been a benchmark for purity.[3][4] However, reliance on EA as the sole arbiter of purity is a practice that warrants critical evaluation in the modern analytical laboratory.
The Inherent Limitations of Elemental Analysis
While invaluable for confirming the elemental composition of a novel compound, EA has significant limitations as a standalone purity assay:
-
Insensitivity to Certain Impurities: EA cannot distinguish between the target molecule and impurities with a similar elemental composition. For instance, a regioisomeric impurity of this compound would have the exact same elemental composition and would be indistinguishable by EA.
-
Potential for Misleading Results: The presence of residual solvents or water can significantly skew the results. While this can sometimes be accounted for in the calculations, it complicates the interpretation.
-
Lack of Specificity: EA provides a bulk analysis of the sample and offers no information about the number or nature of any impurities present.
These limitations necessitate the use of orthogonal analytical techniques that provide complementary information on the purity of the sample.
Orthogonal and Complementary Analytical Techniques
To build a comprehensive purity profile, a multi-technique approach is essential. HPLC, qNMR, and MS each offer unique advantages in detecting and quantifying impurities that may be missed by elemental analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the determination of purity and the quantification of impurities.[5] By employing a stationary phase with specific chemical properties and a liquid mobile phase, HPLC can separate the target compound from its impurities based on differences in their physicochemical properties, such as polarity and size.
Key Advantages of HPLC for Purity Analysis:
-
High Specificity: HPLC can separate closely related impurities, including isomers and byproducts from the synthesis.
-
Quantitative Accuracy: With proper validation, HPLC methods can accurately quantify the levels of impurities, even at very low concentrations.
-
Versatility: A wide range of column chemistries and detection methods (e.g., UV, MS) are available to suit the specific analyte.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method of Measurement
qNMR has emerged as a powerful tool for the accurate determination of purity without the need for a specific reference standard of the analyte.[6][7][8][9] The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Advantages of qNMR for Purity Validation:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not rely on a standard of the same compound.
-
High Accuracy and Precision: When performed under optimized conditions, qNMR can provide highly accurate and precise purity values.
-
Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information that can be used to confirm the identity of the compound and any impurities.
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Mass spectrometry is an indispensable tool for the identification and structural elucidation of impurities.[10][11][12] When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weight of impurities as they elute from the column. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.
Role of MS in Purity Validation:
-
Impurity Identification: Provides the molecular weight of unknown peaks in an HPLC chromatogram.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment impurity ions, providing structural information.
-
Confirmation of Identity: Confirms the molecular weight of the main component.
Comparative Analysis: A Hypothetical Case Study
To illustrate the complementary nature of these techniques, let's consider a hypothetical batch of this compound with a suspected purity issue.
Table 1: Hypothetical Purity Analysis Results
| Analytical Technique | Result | Interpretation |
| Elemental Analysis | C: 35.55%, H: 3.49%, N: 13.83% | Within the acceptable ±0.4% range of theoretical values. Suggests high purity. |
| HPLC (UV, 254 nm) | Main Peak: 98.5% (area %)Impurity A: 1.2% (area %)Impurity B: 0.3% (area %) | Indicates the presence of two impurities not detected by elemental analysis. |
| qNMR | 98.6% (w/w) | Provides an absolute purity value that is in good agreement with the HPLC area % and accounts for all proton-containing species. |
| LC-MS | Main Peak: m/z 203.98 (M+H)+Impurity A: m/z 203.98 (M+H)+Impurity B: m/z 124.05 (M+H)+ | Confirms the molecular weight of the main peak. Impurity A is an isomer. Impurity B is a smaller molecule, possibly a starting material or byproduct. |
In this case study, elemental analysis alone would have misleadingly suggested a very pure sample. However, the chromatographic separation by HPLC revealed the presence of two impurities. LC-MS was then able to identify one of the impurities as an isomer, which has the same elemental composition and would be invisible to EA. qNMR provided a highly accurate absolute purity value, corroborating the HPLC results.
Experimental Protocols
Elemental Analysis (Combustion Method)
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Instrumentation: Use a calibrated elemental analyzer.
-
Analysis: The sample is combusted at high temperature (e.g., 900-1200 °C) in a stream of oxygen. The resulting gases are passed through a reduction tube to convert nitrogen oxides to N2 and then separated by gas chromatography.
-
Detection: A thermal conductivity detector is used to quantify the amounts of CO2, H2O, and N2.
-
Calculation: The instrument software calculates the percentage of C, H, and N. Bromine can be determined by a similar combustion method followed by titration.
HPLC Method for Purity Determination
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks and calculate the purity based on the area percentage of the main peak.
qNMR Protocol
-
Internal Standard: Select a suitable internal standard with a known purity (e.g., maleic acid) that has a resonance in a clean region of the spectrum.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Data Analysis: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity using the appropriate formula that takes into account the molar masses, number of protons, and weights of the analyte and internal standard.
Conclusion: A Holistic Approach to Purity Validation
While elemental analysis remains a valuable tool for confirming the elemental composition of a new chemical entity, its limitations as a standalone purity assay are clear. For a critical pharmaceutical intermediate like this compound, a comprehensive and robust purity assessment can only be achieved through a multi-technique, orthogonal approach. The combination of the high specificity of HPLC, the primary quantitative nature of qNMR, and the unparalleled identification capabilities of MS provides a self-validating system that ensures the quality, safety, and consistency of the material. This holistic approach is not just good scientific practice; it is a regulatory expectation and a cornerstone of modern drug development.
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A Comparative Guide to the X-ray Crystallography of 3-Amino-2-bromo-6-methoxypyridine Derivatives
This guide provides an in-depth technical comparison and experimental insights into the X-ray crystallography of 3-amino-2-bromo-6-methoxypyridine and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, we will draw upon established principles of small molecule crystallography and data from closely related aminopyridine and brominated pyridine structures to provide a comprehensive and predictive framework for researchers, scientists, and drug development professionals.
The strategic placement of amino, bromo, and methoxy functional groups on the pyridine ring makes these derivatives valuable scaffolds in medicinal chemistry and materials science. Understanding their three-dimensional structure is paramount for rational drug design and the engineering of novel materials with desired properties.
The Decisive Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, SCXRD can unambiguously determine:
-
Molecular Conformation: The exact spatial orientation of the amino, bromo, and methoxy substituents relative to the pyridine ring.
-
Intermolecular Interactions: The intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have profound implications for its physical and pharmacological properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Part 1: Synthesis and Purification of this compound Derivatives
The synthesis of the target compounds is the essential first step. A potential synthetic route for this compound involves the bromination of 3-amino-6-methoxypyridine. Subsequent derivatization can be achieved through standard organic reactions targeting the amino group.
Purity is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. High-purity compounds are typically obtained through recrystallization or column chromatography.
Part 2: The Art of Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step. For small organic molecules like aminopyridine derivatives, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often determined empirically. A good starting point is to screen a range of solvents with varying polarities.
Part 3: X-ray Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset of reflections.
The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods such as direct methods for small molecules. This yields an initial electron density map, from which the positions of the atoms can be determined.
The final step is the refinement of the atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction data.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires single crystals of sufficient quality and size. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, and lattice parameters. | Useful for bulk sample analysis and does not require single crystals. | Does not provide detailed atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, molecular structure in solution, and dynamic processes. | Provides information about the structure in solution, which may be more biologically relevant. | Does not provide information on solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity and accuracy for molecular weight determination. | Does not provide 3D structural information. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups and information on hydrogen bonding. | Non-destructive and can provide complementary information on molecular vibrations.[1] | Interpretation can be complex, and it does not provide a complete 3D structure. |
| Computational Modeling | Theoretical prediction of molecular geometry and intermolecular interactions. | Can provide insights when experimental data is unavailable and can aid in interpreting experimental results. | Accuracy is dependent on the level of theory and can be computationally expensive. |
Predicted Structural Features of this compound Derivatives
Based on the crystal structures of related aminopyridines and brominated aromatic compounds, we can anticipate several key structural features in the crystal lattice of this compound derivatives:
-
Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group are potential acceptors. This is likely to lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are commonly observed in aminopyridine structures.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the pyridine nitrogen or the amino group of a neighboring molecule.
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
The interplay of these non-covalent interactions will ultimately dictate the supramolecular assembly of these derivatives in the solid state.
Caption: Potential intermolecular interactions in aminopyridine derivatives.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. While the absence of a published crystal structure for the parent compound necessitates a predictive approach based on related structures, the principles and experimental workflows outlined in this guide provide a robust framework for researchers in the field. A thorough understanding of the solid-state structure, achieved through X-ray crystallography and complemented by other analytical techniques, is crucial for advancing the application of these versatile compounds in drug discovery and materials science.
References
- Ashly Thomas, et al. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. 2019, 11(9):1-6.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15209324, 2-Bromo-6-methoxypyridin-3-amine.
- ResearchGate. Synthesis of 3-Aminopyridine.
- Budzikur-Maciąg, D., Kinzhybalo, V., & Ślepokura, K. (2022). Structural variety and dehydration in 3-aminopyridine–hypodiphosphoric acid–water system. CrystEngComm, 24(1), 103-116.
- Al-Warhi, T., Al-Dies, A. M., Al-Omair, M. A., & El-Emam, A. A. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6529.
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A Comparative Guide to Pyridine Synthesis: From Classic Condensations to Modern Cross-Couplings
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to strategically substitute this six-membered heterocycle is paramount for fine-tuning the biological and physical properties of molecules.[1][2] This guide provides an in-depth comparison of key pyridine synthesis methodologies, offering a blend of mechanistic insights, practical experimental data, and expert guidance to aid in the selection of the most appropriate synthetic route.
Part 1: Foundational Cyclization Strategies: Building the Pyridine Core
The classical methods for pyridine synthesis have long been the bedrock of heterocyclic chemistry. These multicomponent reactions are prized for their efficiency in constructing the pyridine ring from simple, acyclic precursors in a single pot.[2][3]
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[4][5][6] This method is particularly well-suited for preparing symmetrically substituted pyridines.[2]
Mechanism Deep Dive: The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, formation of an enamine from the second equivalent of the β-ketoester and ammonia, a Michael addition of the enamine to the Knoevenagel product, and subsequent cyclization and dehydration to form the 1,4-dihydropyridine.[3][5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[2]
-
Step 2: Oxidation: The crude 1,4-dihydropyridine is dissolved in glacial acetic acid, and a mild oxidizing agent, such as nitric acid or potassium ferrocyanide, is added. The mixture is heated until the aromatization is complete, then poured into water and neutralized to precipitate the pyridine product.[5]
Advantages:
-
High efficiency and simplicity for symmetrical pyridines.[3]
-
Utilizes readily available starting materials.[2]
-
Well-established and extensively documented.
Limitations:
-
Often requires harsh reaction conditions and long reaction times.[4]
-
Can result in low yields for certain substrates.[4]
-
Primarily yields symmetrically substituted products.
Bohlmann-Rahtz Pyridine Synthesis
This two-step method provides access to 2,3,6-trisubstituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield the pyridine.[7][8]
Mechanism Deep Dive: The reaction is initiated by a Michael addition of the enamine to the ethynylketone. The resulting aminodiene intermediate must undergo E/Z isomerization before it can cyclize and eliminate water to form the aromatic pyridine ring.[7][9] Acid catalysis can facilitate both the initial condensation and the final cyclodehydration, often allowing for lower reaction temperatures.[7][9][10]
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine
-
Step 1: Aminodiene Formation: An enamine is reacted with an ethynyl ketone in a suitable solvent like ethanol or toluene.[7]
-
Step 2: Cyclodehydration: The isolated aminodiene is heated at high temperatures (120–170 °C) to induce cyclization and dehydration.[9] Alternatively, the reaction can be performed in a one-pot fashion using an acid catalyst like acetic acid or Amberlyst-15.[7][10]
Advantages:
Limitations:
-
Often requires high temperatures for the cyclodehydration step.[7]
-
The intermediate aminodiene may need to be isolated and purified.[7]
-
Enamine starting materials may not be readily available.[10]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[11][12]
Mechanism Deep Dive: The reaction begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to form the pyridine ring.[12][13]
Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis
-
A mixture of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate is heated in a suitable solvent, such as acetic acid or ethanol.
-
The reaction is typically heated to reflux for several hours.
-
After cooling, the reaction mixture is worked up to isolate the substituted pyridine product.
Advantages:
Limitations:
-
Requires the pre-synthesis of the α-pyridinium methyl ketone salt.
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction typically involves a cyanoacetic ester or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia or an amine.[14][15] It is a valuable method for the synthesis of hydroxypyridines (or their pyridone tautomers).[16]
Mechanism Deep Dive: The mechanism is similar to the Hantzsch synthesis, involving a series of condensations and cyclization to form the pyridine ring. The use of ammonium carbonate can serve as both the nitrogen source and a promoter for the reaction.[14][16]
Experimental Protocol: Synthesis of a Hydroxy-cyanopyridine
-
A three-component condensation of an alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl, and ammonium carbonate is carried out in an aqueous medium.[14][16]
-
The reaction often proceeds efficiently to give the desired product in high yield.[14]
Advantages:
-
Inexpensive and environmentally friendly, often using water as a solvent.[14][16]
-
Provides access to valuable hydroxypyridine building blocks.[16]
Limitations:
-
The scope of the reaction can be limited by the availability of the starting materials.
Part 2: Modern Approaches: Expanding the Synthetic Toolbox
While classical methods remain important, modern synthetic chemistry has introduced powerful new strategies for pyridine synthesis, particularly through the use of transition metal catalysis and novel ring expansion techniques.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl compounds, including those containing pyridine rings. These reactions offer a modular approach to constructing complex pyridines by forming carbon-carbon bonds between pre-functionalized precursors.[17]
Key Features:
-
Versatility: A wide range of boronic acids and pyridine halides or pseudo-halides can be coupled.[17][18]
-
Functional Group Tolerance: Modern catalytic systems exhibit high functional group tolerance.
-
Challenges: 2-Pyridyl organometallics can be challenging coupling partners due to instability and poor reactivity.[18]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis
-
A mixture of a pyridine-2-sulfonyl fluoride (PyFluor), a hetero(aryl) boronic acid or ester, a palladium catalyst such as Pd(dppf)Cl₂, and a base is heated in a suitable solvent.[17]
-
The reaction is typically carried out under an inert atmosphere.
-
Workup and purification yield the desired 2-arylpyridine.
Ciamician-Dennstedt Rearrangement and Modern Variants
The classical Ciamician-Dennstedt rearrangement involves the ring expansion of pyrrole to a 3-halogenated pyridine using a dihalocarbene.[19][20] However, this method has been limited by harsh conditions and a narrow substrate scope.[21]
Modern Advancements: Recent developments have overcome these limitations by using alternative carbene precursors, such as α-chlorodiazirines, allowing for the direct formation of 3-arylpyridines and quinolines under milder conditions.[22][23] These modern variants offer improved regioselectivity and functional group tolerance.[22]
Experimental Protocol: Modern Ciamician-Dennstedt Rearrangement
-
To a solution of the pyrrole or indole in a dry solvent like acetonitrile, a chlorodiazirine and a base (e.g., Na₂CO₃) are added.[22]
-
The reaction is stirred at a moderate temperature until completion.
-
A standard aqueous workup and chromatographic purification afford the 3-substituted pyridine or quinoline.[22]
Part 3: Comparative Analysis and Method Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and the tolerance of functional groups.
| Method | Typical Product | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | Symmetrically substituted pyridines | High efficiency, simple starting materials[2][3] | Harsh conditions, limited to symmetrical products[4] |
| Bohlmann-Rahtz Synthesis | 2,3,6-Trisubstituted pyridines | Versatile, good regiocontrol[7][9] | High temperatures, potential for intermediate isolation[7] |
| Kröhnke Synthesis | 2,4,6-Trisubstituted pyridines | High yields, broad scope[13] | Requires pre-synthesis of starting materials |
| Guareschi-Thorpe Synthesis | Hydroxypyridines | Green conditions, access to valuable building blocks[14][16] | Scope can be limited |
| Cross-Coupling Reactions | Variably substituted (bi)pyridines | Modular, high functional group tolerance | Catalyst sensitivity, potential for challenging substrates[18] |
| Modern Ciamician-Dennstedt | 3-Substituted pyridines/quinolines | Milder conditions, broader scope than classical method[22][23] | Requires specific carbene precursors |
Visualizing the Synthetic Pathways
To further clarify the distinct approaches, the following diagrams illustrate the general workflows.
Caption: General workflows for modern pyridine syntheses.
Conclusion: A Synthesis for Every Target
The synthesis of substituted pyridines is a mature yet continually evolving field. Classical condensation reactions provide robust and often straightforward routes to a diverse range of pyridines. For more complex substitution patterns and greater modularity, modern transition-metal-catalyzed cross-coupling and innovative ring-expansion strategies offer powerful alternatives. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, is crucial for the rational design and efficient execution of synthetic routes toward novel pyridine-containing molecules with desired functions.
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A Comparative Spectroscopic Guide to the Isomers of Amino-Bromo-Methoxypyridine
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, the unambiguous identification of positional isomers is a critical step that underpins the reliability of subsequent research and development. This is particularly true for substituted pyridines, a class of compounds prevalent in medicinal chemistry. This guide provides a detailed spectroscopic comparison of 3-Amino-2-bromo-6-methoxypyridine and two of its closely related isomers: 5-Amino-2-bromo-6-methoxypyridine and 2-Amino-5-bromo-6-methoxypyridine. By leveraging the distinct electronic environments created by the varied substituent positions, we can employ a suite of spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—to definitively differentiate these structures.
The causality behind our experimental choices lies in the sensitivity of each technique to specific molecular features. Nuclear Magnetic Resonance (NMR) spectroscopy is exquisitely sensitive to the local electronic environment of each proton and carbon atom, making it the most powerful tool for identifying positional isomers. Fourier-Transform Infrared (FT-IR) spectroscopy provides complementary information on the vibrational modes of functional groups, which are influenced by their position on the aromatic ring. Finally, Mass Spectrometry (MS) reveals the molecule's mass and fragmentation patterns, which can offer confirmatory evidence of the substitution pattern.
I. Comparative Spectroscopic Analysis
The key to distinguishing these isomers lies in how the placement of the amino (-NH2), bromo (-Br), and methoxy (-OCH3) groups influences the spectroscopic signatures of the pyridine ring.
A. ¹H NMR Spectroscopy: The Definitive Tool
Proton NMR provides the most definitive data for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the two aromatic protons are highly dependent on the electronic effects (both inductive and resonance) of the adjacent substituents.
-
This compound: We expect two doublets for the protons at the C4 and C5 positions. The C5-H will be upfield due to the electron-donating effect of the amino group at C3, while the C4-H will be downfield.
-
5-Amino-2-bromo-6-methoxypyridine: This isomer will also show two doublets. However, the C3-H and C4-H protons will have different chemical shifts compared to the first isomer due to the altered positions of the amino and bromo groups.
-
2-Amino-5-bromo-6-methoxypyridine: The electronic environment is again different, leading to a unique set of chemical shifts for the C3-H and C4-H protons.
B. ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR complements the ¹H NMR data by providing insights into the carbon framework. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity and position of the substituents. The carbon atom directly bonded to the bromine atom (C-Br) will be significantly deshielded compared to the carbon bonded to the amino group (C-NH2). The application of substituent chemical shifts (SCS) can be used to predict and interpret these spectra.[1][2][3][4]
C. FT-IR Spectroscopy: Functional Group Vibrations
While all three isomers share the same functional groups, their vibrational frequencies can exhibit subtle shifts based on their electronic and steric environments.
-
N-H Stretching: Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[5][6] The precise position and intensity can be affected by intramolecular hydrogen bonding, which may differ between isomers.
-
C-O Stretching: The C-O stretch of the methoxy group will be present in all isomers, typically around 1250-1300 cm⁻¹.
-
Fingerprint Region (below 1500 cm⁻¹): This complex region contains numerous bands from C-C and C-N stretching and various bending vibrations.[7][8] The pattern in this region is unique for each molecule and serves as a "fingerprint" for identification.
D. Mass Spectrometry: Fragmentation Patterns
All three isomers have the same molecular formula (C₆H₇BrN₂O) and therefore the same molecular weight (203.04 g/mol ).[9][10] The key to differentiation lies in the fragmentation pattern upon electron ionization.
-
Isotopic Signature of Bromine: A characteristic feature will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12]
-
Fragmentation Differences: The initial fragmentation is often the loss of a methyl group (-CH₃) from the methoxy moiety or the loss of HBr. The relative stability of the resulting fragment ions can differ between isomers, leading to variations in the mass spectrum. The substitution pattern on the ring can influence which fragmentation pathways are favored.[13][14]
II. Summary of Expected Spectroscopic Data
| Spectroscopic Technique | This compound | 5-Amino-2-bromo-6-methoxypyridine | 2-Amino-5-bromo-6-methoxypyridine |
| ¹H NMR (Aromatic) | Two doublets (H-4, H-5) | Two doublets (H-3, H-4) | Two doublets (H-3, H-4) |
| ¹³C NMR (Key Signals) | Distinct shifts for C-Br, C-NH₂, C-OCH₃ | Unique shifts for C-Br, C-NH₂, C-OCH₃ | Differentiated shifts for C-Br, C-NH₂, C-OCH₃ |
| FT-IR (cm⁻¹) | N-H stretch (~3300-3500), C-O stretch (~1250) | N-H stretch (~3300-3500), C-O stretch (~1250) | N-H stretch (~3300-3500), C-O stretch (~1250) |
| Mass Spec (m/z) | M⁺ at 202, M+2⁺ at 204 | M⁺ at 202, M+2⁺ at 204 | M⁺ at 202, M+2⁺ at 204 |
Note: The exact chemical shifts and coupling constants in NMR, as well as the precise wavenumbers in FT-IR, will depend on the solvent and experimental conditions.
III. Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.
A. NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
B. FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[15]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
C. Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu) to detect the molecular ion and key fragment ions.
IV. Isomer Identification Workflow
The following workflow provides a logical sequence for the unambiguous identification of an unknown isomer.
Caption: Workflow for Isomer Identification
V. Conclusion
While FT-IR and Mass Spectrometry provide valuable, confirmatory data, ¹H NMR spectroscopy stands out as the most powerful and definitive technique for distinguishing between the positional isomers of this compound. The unique electronic environment of each isomer imparts a distinct and predictable pattern of chemical shifts and coupling constants, allowing for their unambiguous identification. By following rigorous, self-validating experimental protocols, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable scientific inquiry and drug development.
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A Senior Application Scientist's Guide to In-Situ Reaction Monitoring of 3-Amino-2-bromo-6-methoxypypyridine Couplings
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, 3-Amino-2-bromo-6-methoxypyridine stands as a critical heterocyclic building block. Its structural motifs are prevalent in a multitude of biologically active molecules, making the efficiency and robustness of its coupling reactions paramount. Traditional palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse transformations for constructing complex molecular architectures from this scaffold.[1][2][3] However, relying on endpoint analysis (e.g., TLC, offline HPLC) offers a limited, retrospective view of the reaction's progress. This approach can obscure the formation of transient intermediates, misunderstand complex kinetics, and lead to suboptimal process conditions.
This guide provides a comparative analysis of modern in-situ reaction monitoring techniques, framed through the lens of Process Analytical Technology (PAT). The core objective of PAT is to design and control manufacturing processes through real-time measurements, ensuring quality is built into the process from the start.[4][5][6] We will explore the practical application, strengths, and limitations of spectroscopic and chromatographic methods for monitoring the coupling reactions of this compound, empowering researchers and process chemists to select the optimal tool for deeper process understanding and accelerated development.[7][8]
The Imperative for Real-Time Monitoring
Palladium-catalyzed cross-coupling reactions are complex, multi-step processes involving several catalytic intermediates.[2][9][10] The efficiency of these reactions is highly sensitive to a variety of factors including catalyst choice, base, solvent, and temperature.[1][11] Traditional offline analysis, which involves taking aliquots from the reactor for external analysis, introduces time delays and can fail to capture the dynamics of fast-reacting or unstable species. In-situ monitoring provides a continuous stream of data, revealing the dynamic interplay of reactants, intermediates, and products as the reaction unfolds.[7] This rich dataset is invaluable for:
-
Kinetic Analysis: Accurately determining reaction rates, orders, and activation energies.
-
Mechanism Elucidation: Identifying and tracking reactive intermediates to validate or refine proposed reaction mechanisms.
-
Process Optimization: Rapidly identifying the impact of parameter changes on reaction performance.
-
Endpoint Determination: Precisely identifying reaction completion to avoid unnecessary heating or side reactions.
-
Safety and Control: Monitoring for unexpected events or excursions from the desired reaction pathway.
Comparative Analysis of In-Situ Monitoring Techniques
The selection of an appropriate in-situ monitoring technique is a critical decision that depends on the specific chemistry, the information required, and practical considerations like cost and ease of implementation. We will compare three primary classes of techniques: Vibrational Spectroscopy (FTIR & Raman), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Online High-Performance Liquid Chromatography (HPLC).
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of functional groups.[12][13] Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time, non-invasive monitoring without the need for sample extraction.[14][15]
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.[14][16] The technique is particularly sensitive to changes in the dipole moment of a bond.[13] For in-situ applications, an Attenuated Total Reflectance (ATR) probe is typically immersed directly into the reaction vessel.[17]
-
Causality in Application: In a typical Suzuki coupling of this compound, we would choose to monitor spectral regions where clear changes are expected. For instance, the C-Br stretching vibration of the starting material is expected to decrease in intensity, while new bands corresponding to the newly formed C-C bond and other structural changes in the biaryl product will appear. The selection of these specific wavenumbers is critical and is based on an initial understanding of the reactant and product spectra to avoid regions with significant solvent or reagent overlap.[18]
-
Strengths:
-
Limitations:
-
Water Interference: Water has strong IR absorbance, which can obscure large regions of the spectrum.[13]
-
Spectral Overlap: In complex mixtures, peaks from different components can overlap, making quantification challenging.[14]
-
Probe Fouling: The ATR crystal can become coated with insoluble material, affecting signal quality.
-
B. Raman Spectroscopy
-
Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser).[13] The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecules. This technique is sensitive to changes in a bond's polarizability.[13]
-
Causality in Application: Raman is highly effective for monitoring non-polar bonds and symmetric vibrations.[13] In the context of a Suzuki coupling, it is particularly adept at tracking the vibrations of aromatic rings. The disappearance of the starting material's characteristic ring modes and the appearance of new modes from the biaryl product can be clearly distinguished.[19][20] For instance, a distinct phenyl C=C stretching band in the product can be monitored for its formation over time.[20] Because water is a poor Raman scatterer, this technique is an excellent choice for aqueous reaction media where FTIR would struggle.[13]
-
Strengths:
-
Aqueous Compatibility: Water exhibits a weak Raman signal, making it ideal for reactions in aqueous media.
-
Minimal Sample Prep: Like FTIR, it is non-invasive and requires little to no sample preparation.[13]
-
Sharp Peaks: Often produces sharper, more resolved peaks than FTIR, reducing issues with spectral overlap.
-
-
Limitations:
-
Fluorescence Interference: Some compounds can fluoresce when excited by the laser, which can overwhelm the weaker Raman signal.[13]
-
Sensitivity: Raman scattering is an inherently weak phenomenon, which can limit sensitivity for low-concentration species.[21]
-
Cost: Raman spectrometers can be more expensive than FTIR systems.
-
Experimental Workflow: In-Situ Vibrational Spectroscopy
Caption: General workflow for in-situ reaction monitoring using vibrational spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: In-situ or flow NMR measures the nuclear magnetic resonance of specific atomic nuclei (commonly ¹H or ¹³C) within a sample as it flows through or resides in the spectrometer's magnetic field.[16] It provides highly detailed structural information about molecules in solution.[16]
-
Causality in Application: The power of NMR lies in its exceptional selectivity. For a Buchwald-Hartwig amination of this compound, we can select specific, well-resolved proton signals unique to the starting material and the product. For example, the chemical shift of the aromatic protons adjacent to the bromine atom will be significantly different from the corresponding protons in the aminated product. By integrating these specific signals over time, we can obtain highly accurate and direct measurements of consumption and formation without the need for complex chemometric models.
-
Strengths:
-
High Specificity: Provides unambiguous structural information, allowing for the simultaneous tracking of multiple species, including isomers.[16]
-
Quantitative: Peak integrals are directly proportional to molar concentration, simplifying quantification.
-
Mechanistic Insight: Can detect and structurally characterize transient intermediates.
-
-
Limitations:
-
Cost and Complexity: NMR spectrometers are expensive and require specialized infrastructure and expertise.
-
Sensitivity: Lower sensitivity compared to other techniques, often requiring higher concentrations.
-
Acquisition Time: Can have longer acquisition times per data point compared to vibrational spectroscopy, which may be a limitation for very fast reactions.
-
Online High-Performance Liquid Chromatography (HPLC)
-
Principle: Online HPLC automates the process of reaction sampling, quenching, dilution, and injection into an HPLC system for near real-time analysis.[22] This provides quantitative concentration data for multiple components based on their separation and detection (typically by UV-Vis).[23]
-
Causality in Application: This technique is a self-validating system. A robust HPLC method is first developed offline, ensuring baseline separation of the starting material, product, key impurities, and any internal standard. Once this method is validated, an automated sampling probe is inserted into the reactor.[22] At programmed intervals, the probe withdraws a small, representative sample, immediately quenches it to stop the reaction, dilutes it to a suitable concentration, and injects it.[24][25] This provides a series of "snapshots" in time, yielding highly accurate and reliable concentration profiles for kinetic analysis.[7][18]
-
Strengths:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying trace components and impurities.
-
Excellent for Complex Mixtures: Can separate and quantify multiple components, even those with very similar structures.[26]
-
Mature and Robust Technology: HPLC is a well-understood and widely used analytical technique.
-
-
Limitations:
-
Invasive: Requires the physical removal of a sample from the reaction mixture.
-
Slower Time Resolution: The sampling and chromatographic run time (typically several minutes) limits the ability to monitor very fast reactions compared to spectroscopy.[22]
-
Potential for Clogging: The sampling probe or lines can become clogged by heterogeneous mixtures or precipitates.[26]
-
Data Presentation and Case Study
To illustrate the comparative utility of these techniques, consider a hypothetical Suzuki coupling of this compound with a phenylboronic acid.
Table 1: Comparison of In-Situ Monitoring Techniques
| Feature | FTIR Spectroscopy | Raman Spectroscopy | In-Situ NMR | Online HPLC |
| Principle | IR Absorption | Raman Scattering | Nuclear Resonance | Chromatography |
| Measurement | Non-invasive | Non-invasive | Non-invasive | Invasive (sampling) |
| Time Resolution | Seconds | Seconds | Minutes | Minutes |
| Selectivity | Moderate (Functional Groups) | Moderate-High (Bonds) | Very High (Nuclei) | Very High (Separation) |
| Sensitivity | Moderate | Low-Moderate | Low | High |
| Aqueous Media | Challenging | Excellent | Good | Excellent |
| Key Advantage | Cost-effective, versatile | Excellent for aqueous & C-C bonds | Unambiguous structural data | Gold standard for quantification |
| Key Limitation | Water interference | Fluorescence, low signal | High cost, low sensitivity | Slower, invasive |
Catalytic Cycle of a Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding these steps is crucial for interpreting in-situ data, as different monitoring techniques may be more or less sensitive to the various palladium intermediates. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
Experimental Protocols
Protocol 1: General Procedure for In-Situ FTIR/Raman Monitoring
-
System Setup: Assemble the reaction vessel equipped with a magnetic stirrer, condenser, and temperature probe. Insert the cleaned and background-corrected ATR-FTIR or Raman probe, ensuring the probe tip is fully submerged in the reaction medium.
-
Reagent Charging: To the vessel, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the solvent (e.g., 1,4-dioxane/water).[10]
-
Inert Atmosphere: Purge the system with an inert gas (e.g., argon) for 10-15 minutes.[1]
-
Data Acquisition Start: Begin collecting spectra at a set interval (e.g., every 1 minute).
-
Reaction Initiation: Add the base (e.g., K₂CO₃, 2.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[10] Heat the reaction to the desired temperature (e.g., 100 °C).[10]
-
Monitoring: Continue data collection until the reaction profile indicates completion (i.e., the reactant peak disappears and the product peak plateaus).
-
Data Analysis: Process the collected spectra to generate kinetic profiles based on the pre-identified characteristic peaks.
Protocol 2: General Procedure for Online HPLC Monitoring
-
Method Development: Develop and validate an offline HPLC method that provides baseline separation of the starting material, product, and any known impurities.
-
System Setup: Assemble the reaction vessel as described above. Insert the automated sampling probe (e.g., Mettler-Toledo EasySampler).[22]
-
Reagent Charging & Inerting: Charge reagents and establish an inert atmosphere as described in Protocol 1.
-
Automated Sampling Setup: Program the online HPLC system to withdraw samples at a set interval (e.g., every 15 minutes), quench with a suitable solvent, dilute, and inject into the HPLC.[24]
-
Reaction Initiation: Initiate the reaction by adding the base and catalyst and begin heating. Start the automated sampling sequence.
-
Monitoring: The system will automatically generate chromatograms over the course of the reaction.
-
Data Analysis: Integrate the peak areas from each chromatogram to generate precise concentration vs. time profiles for all separated species.[23]
Conclusion and Recommendations
The choice of an in-situ monitoring technique for the coupling reactions of this compound is a balance of analytical needs and practical constraints.
-
For rapid process screening and optimization where speed is critical and good qualitative trends are sufficient, FTIR spectroscopy is often the most practical and cost-effective choice.
-
When working in aqueous media or when C-C bond formation is of primary interest , Raman spectroscopy offers a distinct advantage over FTIR.
-
For detailed mechanistic studies where the unambiguous identification of intermediates and precise structural information is required, in-situ NMR is the most powerful tool, despite its higher cost and lower sensitivity.
-
For developing a robust, scalable process where accurate quantification of reactants, products, and impurities is paramount for kinetic modeling and process control, online HPLC is the gold standard.[26][25]
Ultimately, a multi-faceted approach, potentially combining a spectroscopic technique for rapid qualitative screening with online HPLC for detailed quantitative analysis, can provide the most comprehensive understanding of these critical coupling reactions.[18] By embracing these PAT tools, researchers and drug development professionals can move beyond simple endpoint analysis to truly design, understand, and control their chemical processes, leading to faster development timelines, improved yields, and higher quality products.
References
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- BYJU'S. Merits of the Suzuki Coupling Reaction.
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- Organic Chemistry Portal. Suzuki Coupling.
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- ACS Publications. (2023, November 20). Multichannel Feeding Module-HPLC Integrated System for Online Species Tracking and Kinetic Analysis. Journal of Chemical Education.
- RSC Publishing. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
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- ACS Publications. (2022, April 28). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
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A Senior Application Scientist's Guide to Quantifying Impurities in 3-Amino-2-bromo-6-methoxypyridine
Introduction: The Critical Role of Purity in Drug Development
3-Amino-2-bromo-6-methoxypyridine is a key starting material and building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring amino, bromo, and methoxy groups on a pyridine ring, makes it a versatile precursor for creating complex molecules with therapeutic potential. However, the very reactivity that makes this compound valuable also presents a significant challenge: the potential for impurity formation during synthesis, storage, or handling.
In the context of drug development and manufacturing, even minute quantities of impurities can have profound effects on the safety, efficacy, and stability of the final drug product. Therefore, the rigorous identification and quantification of impurities in materials like this compound is not merely a quality control measure; it is a fundamental requirement for regulatory approval and patient safety. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in established scientific principles and regulatory expectations.
Understanding the Impurity Profile
Effective quantification begins with understanding what to look for. Impurities in a given batch of this compound can originate from several sources:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Resulting from side reactions, such as regioisomers (e.g., 5-Amino-2-bromo-6-methoxypyridine), or products of debromination or demethylation.
-
Degradation Products: Formed by exposure to light, heat, or reactive substances.
A hypothetical impurity profile might include the compounds listed in Table 1 .
Table 1: Potential Impurities in this compound Samples
| Impurity Name | Potential Origin |
|---|---|
| 2-Bromo-6-methoxypyridine | Debromination of the starting material |
| 3-Amino-6-methoxypyridine | Debromination |
| 3-Amino-2-bromopyridin-6-ol | Demethylation |
| Isomeric Aminobromomethoxypyridines | Side reactions during synthesis |
| Unreacted Starting Materials | Incomplete reaction |
Comparative Guide to Analytical Techniques
The choice of analytical technique is paramount for accurate and reliable impurity quantification. The three most relevant methods for this application are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis. Its versatility in handling a wide range of compound polarities and its high sensitivity make it exceptionally well-suited for this task.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. For substituted pyridines, which are polar, reverse-phase HPLC is the method of choice.
-
Strengths:
-
High resolution and sensitivity, ideal for detecting trace-level impurities.
-
Robust and reproducible, with well-established validation protocols.
-
Non-destructive, allowing for fraction collection if further analysis is needed.
-
-
Causality Behind Method Choices: A C18 column is selected due to its hydrophobic nature, which effectively retains the aromatic pyridine ring. An acidic mobile phase modifier (e.g., formic or sulfuric acid) is crucial to protonate the basic nitrogen on the pyridine ring, ensuring a consistent charge state and preventing peak tailing for improved symmetry and resolution[1][2].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a stationary phase. The separated components are then fragmented and detected by a mass spectrometer, providing structural information.
-
Strengths:
-
Excellent for volatile impurities.
-
Mass spectrometry provides high specificity and structural elucidation capabilities[3].
-
-
Limitations:
-
Requires the analyte to be thermally stable and volatile. High molecular weight or polar compounds like this compound may require derivatization or risk decomposition at high temperatures[4]. This can introduce complexity and potential for error.
-
Quantitative NMR (qNMR)
qNMR has emerged as a powerful primary method for quantification without the need for specific impurity reference standards.
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[5][6]. By comparing the integral of a known analyte peak to that of a certified internal standard, the absolute purity can be determined.
-
Strengths:
-
Limitations:
-
Lower sensitivity compared to HPLC, making it less suitable for trace impurities.
-
Requires careful selection of non-overlapping peaks for both the analyte and the internal standard[5].
-
Performance Comparison Summary
Table 2: Comparison of Analytical Techniques for Impurity Quantification
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | High (with proper method development) | Very High (mass-based detection) | High (structure-based) |
| Sensitivity (LOD/LOQ) | Excellent (ng/mL to pg/mL) | Excellent (pg/mL) | Moderate (µg/mL) |
| Precision (RSD) | < 2% | < 5% | < 1% (under optimal conditions)[7] |
| Sample Throughput | High | Moderate | Moderate |
| Need for Reference Standards | Required for each impurity | Required for quantification | Not required for impurities (uses one internal standard)[7] |
| Suitability for Analyte | Excellent | Moderate (potential thermal degradation) | Excellent |
Based on this comparison, Reverse-Phase HPLC stands out as the most robust, sensitive, and widely applicable method for routine quality control and impurity quantification of this compound.
In-Depth Protocol: Validated RP-HPLC Method
This section details a validated, self-validating HPLC protocol designed for the accurate quantification of impurities. The protocol's trustworthiness is established by incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP[8][9][10].
Experimental Workflow Diagram
Caption: Workflow for impurity quantification using RP-HPLC.
Materials and Instrumentation
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.05% Sulfuric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 Acetonitrile/Water.
-
Standards: Reference standards for this compound and known impurities.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Accurately prepare a stock solution of the main compound and each known impurity.
-
Prepare a system suitability solution containing the main compound and a critical impurity pair (impurities that are difficult to separate).
-
Accurately weigh and dissolve the sample of this compound in the diluent to a known concentration (e.g., 1.0 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability Testing (SST) - The Self-Validating Step:
-
Rationale: Before any sample analysis, the system's performance must be verified. This ensures that the chromatographic system is adequate for the intended analysis on that specific day[8][9][10].
-
Procedure:
-
Make five replicate injections of the system suitability solution.
-
Calculate the following parameters based on the resulting chromatograms.
-
-
Acceptance Criteria:
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak area for the main compound from the five injections must be ≤ 2.0%[8][9].
-
Peak Tailing (Tailing Factor): The tailing factor for the main compound peak should be ≤ 2.0. This ensures good peak symmetry for accurate integration[8].
-
Resolution (Rs): The resolution between the main compound and the closest eluting impurity must be ≥ 2.0, ensuring baseline separation.
-
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the sample solution in duplicate.
-
Inject a standard solution at intervals to monitor system stability.
-
-
Quantification:
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.
-
Calculate the concentration of each impurity using the external standard method, based on the peak area response.
-
For unknown impurities, quantification can be estimated by assuming the response factor is the same as the main compound.
-
Conclusion and Recommendations
For the comprehensive and reliable quantification of impurities in this compound, a validated Reverse-Phase HPLC method is the recommended approach. Its high sensitivity is crucial for detecting impurities at the levels required by regulatory bodies like the ICH. While GC-MS and qNMR are powerful tools, their respective limitations regarding thermal stability and sensitivity make them less suitable for routine quality control of this specific compound.
The implementation of a rigorous, self-validating protocol, including mandatory System Suitability Testing, is non-negotiable. This ensures that every analysis is performed on a system proven to be operating correctly, guaranteeing the integrity and trustworthiness of the generated data. This approach aligns with the principles of scientific integrity and meets the stringent requirements of the pharmaceutical industry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-2-bromo-6-methoxypyridine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Amino-2-bromo-6-methoxypyridine (CAS No. 135795-46-9), a halogenated pyridine derivative common in synthetic chemistry. Adherence to these protocols is essential for mitigating personnel risk, preventing environmental contamination, and ensuring regulatory compliance.
Hazard Profile and Essential Safety Data
Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its toxicological and chemical properties.[1][2] The causality behind the stringent disposal protocols lies in its potential to cause significant harm upon exposure.
Key Safety and Hazard Data
| Property | Value | Source |
| GHS Pictogram | Irritant | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Precautionary Statements | P261, P280, P301+P317, P302+P352, P305+P351+P338, P501 | [1][2] |
This hazard profile necessitates that this compound be treated as a hazardous waste stream, segregated from general laboratory trash and non-hazardous chemical waste.
Regulatory Imperative: Why This Protocol is Critical
In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) establish the regulatory framework for hazardous waste management.[4][5] Pyridine and its derivatives are explicitly listed as hazardous waste constituents.[5][6][7] As a halogenated organic compound, this compound falls under specific waste categories that require meticulous handling and disposal to prevent the formation of persistent environmental pollutants.[8][9] Failure to comply can result in significant institutional liability and, more importantly, potential harm to human health and the environment.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the disposal of pure this compound and materials grossly contaminated with it.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following PPE is mandatory to prevent accidental exposure. The rationale is to create a complete barrier between the handler and the hazardous material.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: A fully buttoned laboratory coat and chemical-impermeable gloves (e.g., nitrile rubber) are required.[1][3] For extensive handling, fire/flame-resistant and impervious clothing should be worn.[1] Always wash hands thoroughly after removing gloves.[10]
-
Respiratory Protection: All handling of solid waste should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1] If exposure limits are at risk of being exceeded, a full-face respirator is necessary.[1]
Waste Segregation and Containerization
Proper segregation is the most critical step in a compliant disposal workflow. It prevents dangerous chemical reactions and simplifies the final disposal process for your institution's environmental health and safety (EHS) office.[11]
-
Designate a Waste Container: Obtain a dedicated hazardous waste container, typically made of high-density polyethylene (HDPE), which is compatible with halogenated organic compounds.[10][11]
-
Labeling: The container must be clearly and accurately labeled before the first item of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date waste accumulation began.[11]
-
-
Waste Collection:
-
Carefully place unused or unwanted solid this compound into the container.
-
Include any materials grossly contaminated with the compound, such as weighing papers, pipette tips, and contaminated gloves.
-
Crucially, do not mix this waste with non-halogenated solvents or other waste streams. [13] This segregation is vital for proper disposal by a licensed waste management facility.
-
Managing Spills and Decontamination
Accidents require immediate and correct action to mitigate exposure and prevent environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[14]
-
Don PPE: Wear the full PPE as described in section 3.1.
-
Containment: For solid spills, avoid generating dust.[1] Gently sweep up the material using a dedicated brush and dustpan.
-
Collection: Place the swept-up material and any contaminated absorbent pads into the designated hazardous waste container.[15]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Temporary Storage and Final Disposal
-
Secure Storage: Keep the hazardous waste container tightly sealed except when adding waste.[2][11] Store it in a designated satellite accumulation area (SAA) that is well-ventilated, secure, and equipped with secondary containment to catch potential leaks.[11][12]
-
Incompatible Materials: Ensure the waste container is stored away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Arrange for Pickup: Once the container is full or you are no longer generating this waste stream, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal service.[12][13] Never pour this chemical down the drain or dispose of it in the regular trash. [11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key procedural steps for the safe disposal of this compound.
References
- Justrite. (2018, November 29). Chemical Waste Disposal in Academic Labs. YouTube. [Link]
- Chemistry For Everyone. (2025, May 24).
- Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services.
- UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from a URL similar to those provided by EH&S departments.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,3-Diamino-6-methoxypyridine dihydrochloride. Retrieved from a URL on the AK Scientific, Inc. website.
- TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-bromopyridine. Retrieved from a URL on the Fisher Scientific website.
- Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a URL on an official government or educational institution website detailing EPA waste codes.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix B.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a URL on the northwestern.edu website.
- Washington State University. (n.d.). Halogenated Solvents SOP.
- ASTM International. (n.d.). D3844-10(2021) Standard Guide for Labeling Halogenated Hydrocarbon Solvent Containers.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- BenchChem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-Amino-5-bromopyridine: A Guide for Laboratory Professionals.
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Mastering the Safe Handling of 3-Amino-2-bromo-6-methoxypyridine: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Researchers and Drug Development Professionals.
The chemical compound 3-Amino-2-bromo-6-methoxypyridine is a crucial building block in the synthesis of novel pharmaceutical agents. Its unique structure, featuring a substituted pyridine ring, makes it a valuable reagent. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Hazard Assessment and Core Safety Principles
According to its classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling procedures must be guided by the principle of minimizing exposure through a combination of engineering controls, personal protective equipment, and diligent laboratory practices.
Before beginning any work with this compound, a comprehensive risk assessment should be conducted, and all personnel must be trained on its specific hazards and the appropriate emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3] Always inspect gloves for any signs of degradation or perforation before use. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4] |
| Body | Laboratory coat and impervious clothing | A fully buttoned lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spills, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory | Full-face respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate filter for organic vapors should be used.[1] All respiratory protection must be in compliance with a formal respiratory protection program. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is critical to minimizing the risk of exposure and ensuring the safe handling of this compound.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step 1: Engineering Controls Verification Before bringing the chemical into the work area, ensure that the designated chemical fume hood is operational and has a current certification. Local exhaust ventilation is the primary method for controlling inhalation exposure.
Step 2: Donning of Personal Protective Equipment Put on all required PPE as outlined in the table above. Pay close attention to the proper fit and condition of each item.
Step 3: Chemical Handling
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[3]
-
When transferring the solid, use non-sparking tools and techniques that avoid the generation of dust.[2]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
-
Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Step 4: Post-Handling Procedures
-
Thoroughly wash hands and any exposed skin after handling the compound, even if gloves were worn.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the appropriate waste stream.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, and if the spill is outside of a fume hood, turn off any potential ignition sources.
-
For small spills of solid material, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[6] Avoid actions that could generate dust.
-
For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water.[7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If they feel unwell, seek medical help.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected separately from general laboratory waste.
-
Containerization: Use a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] The primary hazards (e.g., "Toxic," "Irritant") should also be indicated.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by trained hazardous waste personnel.
-
Disposal: The disposal of the contents and the container must be carried out by an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain.[6]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
- Yale University Department of Chemistry. (2020, July 1). Guidelines for Safe Laboratory Practices.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
